molecular formula C15H16O10 B3029706 Erioside

Erioside

Cat. No.: B3029706
M. Wt: 356.28 g/mol
InChI Key: OVWDYBVVCXLYFO-ZAPJGREFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erioside (CAS 75872-12-7) is a naturally occurring iridoid compound with the molecular formula C15H16O10 and a molar mass of 356.28 g/mol. It is found in plant species such as Lasiosiphon eriocephalus . Iridoids are a class of monoterpenes known for their diverse biological activities and are often found in the form of glycosides, as is the case with this compound . Research into iridoids as a whole has shown that they possess a broad spectrum of promising biological activities, including anti-inflammatory, antitumor, hepatoprotective, and neuroprotective effects . These compounds are a subject of active investigation in pharmaceutical chemistry for their potential as lead compounds . This compound provides researchers with a high-purity standard to support studies in natural product chemistry, phytochemical analysis, and the exploration of its specific mechanisms of action and pharmacokinetics. This product is intended for research and laboratory use only. It is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDYBVVCXLYFO-ZAPJGREFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hyperoside: A Technical Guide to Natural Sources, Plant Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonoid glycoside (quercetin-3-O-β-D-galactoside), is a natural compound of significant interest to the pharmaceutical and nutraceutical industries. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, hyperoside is a promising candidate for drug development. This technical guide provides an in-depth overview of the primary natural sources of hyperoside, detailed protocols for its extraction and purification from plant matrices, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.

Natural Sources of Hyperoside

Hyperoside is widely distributed throughout the plant kingdom. It is particularly abundant in species within the Hypericaceae, Rosaceae, Lamiaceae, and Polygonaceae families. The concentration of hyperoside can vary significantly depending on the plant species, the part of the plant used, and the geographical location and growing conditions. A summary of notable plant sources and their reported hyperoside content is presented in Table 1.

Table 1: Natural Plant Sources of Hyperoside and Reported Content

Plant SpeciesFamilyPlant PartHyperoside Content (mg/g dry weight unless otherwise specified)
Hypericum perforatum (St. John's Wort)HypericaceaeAerial parts4.6 - 4.9[1]
Crataegus pinnatifida (Hawthorn)RosaceaeBuds0.85 - 2.7[1]
Cuscuta chinensisConvolvulaceaeSeeds2.79 - 6.502[1]
Geranium robertianumGeraniaceaeDried herb0.0364[1]
Zanthoxylum bungeanumRutaceaeLeaves65.6 (in purified extract)[2]
Albizia julibrissin (Mimosa)FabaceaeFoliage8.3 (0.83%)[3]
Drosera rotundifoliaDroseraceaeWhole plantNot specified[4]
Prunella vulgarisLamiaceaeWhole plantNot specified[4]
Rumex acetosellaPolygonaceaeWhole plantNot specified[4]
Camptotheca acuminataNyssaceaeNot specifiedNot specified[4]

Plant Extraction and Purification of Hyperoside

The extraction and purification of hyperoside from plant material typically involve initial solvent extraction followed by various chromatographic techniques to isolate the compound of interest. The choice of solvent and purification method depends on the plant matrix and the desired purity of the final product.

General Experimental Workflow

A general workflow for the extraction and purification of hyperoside from a plant source is depicted in the following diagram.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., 60% Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Solvent_Partitioning Enriched_Fraction Hyperoside-Enriched Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Enriched_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Preparative_HPLC Preparative HPLC Purified_Fractions->Preparative_HPLC Pure_Hyperoside Pure Hyperoside Preparative_HPLC->Pure_Hyperoside NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Hyperoside Hyperoside Hyperoside->IKK inhibits Hyperoside->IkBa prevents degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes transcribes MAPK_Pathway ROS ROS ASK1 ASK1 ROS->ASK1 activates MKK MKKs (MEK, MKK4/7) ASK1->MKK MAPK MAPKs (ERK, JNK, p38) MKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Hyperoside Hyperoside Hyperoside->ROS scavenges Hyperoside->MAPK inhibits phosphorylation

References

The In Vitro Biological Activity of Erioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavanone glycoside chemically identified as eriodictyol 7-O-β-D-glucopyranoside, is a naturally occurring flavonoid found in various plant sources. Flavonoids as a class are well-recognized for their diverse pharmacological activities, and this compound is emerging as a compound of significant interest for its potential therapeutic applications. Due to the limited availability of direct research on this compound, this guide incorporates data from its closely related structural analog, Eriocitrin (eriodictyol 7-O-rutinoside). The structural similarity, differing only in the glycosidic moiety, suggests comparable mechanisms of biological action. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and development.

Anti-inflammatory Activity

Eriocitrin has demonstrated significant anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the downregulation of pro-inflammatory cytokines and enzymes, and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

Eriocitrin has been shown to reduce the secretion of several key mediators of inflammation. In vitro studies have demonstrated a dose-dependent reduction in nitric oxide (NO), a potent inflammatory molecule.[1][2][3] Furthermore, Eriocitrin treatment has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]

Parameter Cell Line Treatment Concentration Observed Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS Stimulation + EriocitrinNot SpecifiedInhibition of NO secretion[1][3]
IL-1β SecretionNot SpecifiedNot SpecifiedNot SpecifiedReduction in secretion[1][3]
IL-6 SecretionNot SpecifiedNot SpecifiedNot SpecifiedReduction in secretion[1][3][4]
IL-8 SecretionNot SpecifiedNot SpecifiedNot SpecifiedReduction in secretion[2]
TNF-α SecretionNot SpecifiedNot SpecifiedNot SpecifiedReduction in secretion[1][3][4]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of Eriocitrin are linked to its ability to modulate critical intracellular signaling cascades. Notably, it has been shown to inhibit the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.[1][2][3] By suppressing these pathways, Eriocitrin can effectively reduce the expression of downstream inflammatory genes. Conversely, Eriocitrin has been found to upregulate the anti-inflammatory cytokine IL-10 and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[1][2][3][4]

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->ProInflammatory Promotes MAPK->ProInflammatory Promotes AntiInflammatory Anti-inflammatory Response (IL-10) Nrf2->AntiInflammatory Promotes

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocol: In Vitro Nitric Oxide Inhibitory Assay

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in the supernatant of cultured RAW 264.7 macrophage cells using the Griess reagent.[5]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • This compound/Eriocitrin dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Spectrophotometer (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound/Eriocitrin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

Antioxidant Activity

This compound and its analogs exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Free Radical Scavenging Activity

The antioxidant capacity of Eriocitrin has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[6][7] These assays consistently demonstrate the potent free radical scavenging ability of Eriocitrin.

Assay Compound IC50 (µM) Reference
DPPHEriocitrinVaries (Potent)[6]
ABTS (TEAC)EriocitrinVaries (Potent)[6]
FRAPEriocitrinVaries (Potent)[6]
ORACEriocitrinVaries (Most Potent)[6]

IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of a compound using the stable DPPH radical.[8][9][10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound/Eriocitrin stock solution

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (517 nm)

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the this compound/Eriocitrin sample and the positive control in the same solvent.

  • In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.

  • Add 100 µL of the DPPH solution to all wells except the blank.

  • For the blank, add 100 µL of the solvent instead of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_sample Prepare this compound/ Eriocitrin Dilutions start->prep_sample mix Mix DPPH and Sample prep_dpph->mix prep_sample->mix incubate Incubate (30 min, Dark) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Anti-cancer Activity

Emerging evidence suggests that Eriocitrin possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines, indicating its potential as a chemotherapeutic or chemopreventive agent.

Cytotoxicity and Anti-proliferative Effects

Eriocitrin has been shown to exhibit cytotoxicity against lung adenocarcinoma cells (A549 and H1299) in a concentration-dependent manner.[12] Studies have demonstrated that Eriocitrin can significantly reduce the viability of these cancer cells.[12]

Cell Line Cancer Type Treatment Concentration Observed Effect Reference
A549Lung AdenocarcinomaEriocitrin0-160 µMConcentration-dependent decrease in cell viability[12]
H1299Lung AdenocarcinomaEriocitrin0-160 µMConcentration-dependent decrease in cell viability[12]
Induction of Apoptosis and Modulation of Cancer-Related Pathways

The anti-cancer activity of Eriocitrin is associated with its ability to induce apoptosis (programmed cell death) in cancer cells. It has been reported to trigger ferroptosis, a form of iron-dependent cell death, in lung adenocarcinoma cells.[12] Furthermore, Eriocitrin has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[12] In other cancer models, Eriocitrin has been implicated in the inhibition of angiogenesis through the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Cancer cell lines (e.g., A549, H1299)

  • Cell culture medium and supplements

  • This compound/Eriocitrin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound/Eriocitrin for a specified period (e.g., 24, 48 hours). Include untreated and vehicle controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value can be calculated.

Neuroprotective Effects

This compound and its derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.[16][17]

Protection Against Oxidative Stress-Induced Neuronal Damage

The antioxidant properties of Eriocitrin are central to its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species and upregulating endogenous antioxidant defenses through the Nrf2 pathway.[4][18]

Modulation of Neuro-inflammatory and Apoptotic Pathways

In the context of neurological disorders, inflammation and apoptosis are key pathological processes. Eriocitrin has been found to alleviate neuro-inflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines in the brain.[4][18] It also exhibits anti-apoptotic effects in neuronal cells, further contributing to its neuroprotective profile.[17]

This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Inhibits Neuroinflammation Neuroinflammation (NF-κB) This compound->Neuroinflammation Inhibits Apoptosis Neuronal Apoptosis This compound->Apoptosis Inhibits Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Activates NeuronalSurvival Neuronal Survival This compound->NeuronalSurvival Promotes OxidativeStress->NeuronalSurvival Neuroinflammation->NeuronalSurvival Apoptosis->NeuronalSurvival AntioxidantDefense Antioxidant Defense Nrf2->AntioxidantDefense Promotes AntioxidantDefense->OxidativeStress Reduces

Caption: this compound's neuroprotective mechanisms.

Experimental Protocol: Western Blot for Signaling Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the modulation of signaling pathways.[19][20][21][22][23]

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target signaling proteins (e.g., p-NF-κB, Nrf2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in an appropriate buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

The in vitro evidence strongly suggests that this compound, and its close analog Eriocitrin, possess a remarkable spectrum of biological activities, including potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. These activities are underpinned by the modulation of multiple, interconnected signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models of disease. Such research will be instrumental in translating the promising in vitro findings into novel therapeutic strategies for a range of human pathologies.

References

Erioside and Related Compounds: A Technical Guide to Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic effects of Erioside and structurally related flavonoid and iridoid glycosides, including Eriodictyol, Hyperoside, and Salidroside. The document details the molecular mechanisms, key signaling pathways, and experimental evidence supporting their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. All quantitative data from cited preclinical studies are summarized in structured tables, and detailed experimental protocols for key assays are provided.

Anticancer Effects of Eriodictyol

Eriodictyol, a flavonoid closely related to this compound, has demonstrated significant anticancer activity, particularly against human lung cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival signaling pathways.

Quantitative Data on Anticancer Activity
ParameterCell LineValueReference
IC50 A549 (Human Lung Cancer)50 µM[1][2][3]
IC50 FR2 (Non-cancerous)95 µM[1][2][3]
Effect on Protein Expression A549Dose-dependent downregulation of Bcl-2[1]
Effect on Protein Expression A549Dose-dependent upregulation of Bax[1]
Cell Cycle Arrest A549G2/M Phase[1][2]
Key Signaling Pathway: PI3K/Akt/mTOR

Eriodictyol effectively inhibits the mTOR/PI3K/Akt signaling pathway in a dose-dependent manner in human lung cancer cells.[1][2] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Bcl2 Bcl-2 Eriodictyol->Bcl2 downregulates Bax Bax Eriodictyol->Bax upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Eriodictyol.

Experimental Protocols
  • Cell Culture : A549 human lung cancer cells and non-cancerous FR2 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment : Cells are seeded in 96-well plates. After reaching confluency, they are treated with varying concentrations of Eriodictyol (e.g., 0-100 µM) for a specified period (e.g., 24-72 hours).

  • MTT Addition : 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.

  • Absorbance Reading : The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by non-linear regression analysis.

  • Principle : The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes like JC-1 are used to measure ΔΨm. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

  • Procedure :

    • Cells are treated with Eriodictyol at various concentrations.

    • After treatment, cells are incubated with a JC-1 staining solution (e.g., 5 µg/ml) at 37°C for 15-30 minutes.

    • Cells are washed with PBS.

    • The fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[4][5]

  • Cell Lysis : After treatment with Eriodictyol, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer : Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and with antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification : Band intensities are quantified using densitometry software.

Neuroprotective Effects of Salidroside

Salidroside, a glucoside of tyrosol found in Rhodiola species, exhibits potent neuroprotective effects in models of cerebral ischemia. Its mechanism is largely attributed to its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.

Quantitative Data on Neuroprotective Activity
ParameterAnimal ModelTreatmentOutcomeReference
Infarct Size Rat MCAOSalidroside (30 mg/kg)Significantly reduced[6]
Neurological Function Rat MCAOSalidroside (30 mg/kg)Improved neurological score[6]
Protein Expression Rat MCAOSalidroside (30 mg/kg)Increased Nrf2 and HO-1 expression[6]
Oxidative Stress Markers Rat MCAOSalidroside (30 mg/kg)Increased SOD and GST activity, reduced MDA levels[6]
Key Signaling Pathway: Nrf2/ARE

Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Salidroside, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione S-transferase (GST).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salidroside Salidroside Keap1_Nrf2 Keap1-Nrf2 Complex Salidroside->Keap1_Nrf2 dissociates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GST) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2/ARE antioxidant pathway activated by Salidroside.

Experimental Protocols
  • Animal Preparation : Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C.

  • Surgical Procedure :

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament (e.g., 4-0) with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia.

    • For reperfusion, the filament is withdrawn.[7][8]

  • Treatment : Salidroside (e.g., 30 mg/kg) or vehicle is administered (e.g., intraperitoneally) at the onset of reperfusion.

  • Outcome Assessment :

    • Neurological Deficit Scoring : Evaluated at 24 hours post-MCAO on a scale (e.g., 0-5), where 0 is no deficit and 5 is severe deficit.

    • Infarct Volume Measurement : Rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white. The infarct volume is calculated using image analysis software.[8]

Anti-inflammatory Effects of Iridoids

Iridoids, a class of secondary metabolites to which this compound belongs, exhibit significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB.

Quantitative Data on Anti-inflammatory Activity
CompoundModelTreatment DoseEffectReference
Geniposidic acid TPA-induced mouse ear edema0.1 mg/ear91.01% ± 3.87% inhibition[9]
Aucubin TPA-induced mouse ear edema0.1 mg/ear71.54% ± 5.43% inhibition[9]
Catalposide LPS-stimulated RAW 264.7 macrophagesVariesDose-dependent inhibition of NO production
Various Iridoids LPS-stimulated RAW 264.7 macrophagesVariesInhibition of TNF-α, IL-1, and IL-6 production[3]
Key Signaling Pathway: NF-κB

Many iridoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Iridoids can prevent the degradation of IκBα, thereby blocking NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iridoids Iridoids IKK IKK Iridoids->IKK inhibit LPS LPS LPS->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto IκBα degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription

Caption: NF-κB signaling pathway inhibited by Iridoids.

Experimental Protocols
  • Principle : Subplantar injection of carrageenan induces an acute, localized inflammatory response characterized by edema (swelling). The reduction in paw volume is used to assess the efficacy of anti-inflammatory agents.

  • Procedure :

    • Male Wistar or Sprague-Dawley rats are used.

    • The baseline paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., an iridoid) or a reference drug (e.g., Indomethacin, 5-10 mg/kg) is administered intraperitoneally or orally.

    • After a set time (e.g., 30-60 minutes), 100 µL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[10][11]

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis : The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

  • Sample Collection : Paw tissue from the carrageenan-induced edema model is homogenized, or serum is collected from blood samples. For in vitro studies, the supernatant from cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages) is collected.

  • ELISA Procedure :

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • The plate is washed, and samples or standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at a specific wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

  • Principle : This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure :

    • Cells (e.g., HEK293 or HeLa) are seeded in a 96-well plate and co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Cells are pre-treated with the test compound for 1 hour before being stimulated with an NF-κB activator (e.g., TNF-α or PMA).[12][13]

    • After an incubation period (e.g., 6-24 hours), cells are lysed.

    • Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

    • NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[14]

References

Eriodictyol: A Comprehensive Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic requested was "erioside." However, publicly available scientific literature on a compound with this specific name is sparse. Based on the phonetic similarity and the extensive research available, this whitepaper will focus on eriodictyol , a well-characterized flavonoid, assuming it to be the intended subject of inquiry.

Introduction

Eriodictyol is a natural flavonoid predominantly found in citrus fruits and certain medicinal plants.[1][2] It has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of eriodictyol, with a focus on its molecular targets and signaling pathways. The information presented is intended to support further research and drug development efforts.

Core Hypotheses of Eriodictyol's Mechanism of Action

Eriodictyol's biological activities are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. The central hypothesis is that eriodictyol exerts its primary protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

A substantial body of evidence points to the Nrf2/ARE pathway as a primary target of eriodictyol.[2][3][4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative stress or in the presence of inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[3][7]

Key downstream targets of the Nrf2 pathway upregulated by eriodictyol include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][4][8] Eriodictyol has been shown to induce HO-1 expression in a dose- and time-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and human retinal pigment epithelial (ARPE-19) cells.[3][4] This upregulation of HO-1 is a critical component of eriodictyol's protective effects against oxidative stress-induced cell death.[3][8]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).[2][4]

  • γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6]

The activation of the Nrf2/ARE pathway by eriodictyol leads to a long-term enhancement of the cell's antioxidant capacity, offering more sustained protection against oxidative damage compared to direct-acting antioxidants.[2][4]

Eriodictyol exhibits significant anti-inflammatory activity by modulating key inflammatory signaling pathways:

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Eriodictyol has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][9][10] This inhibitory effect on NF-κB is, in part, mediated by the activation of the Nrf2/HO-1 pathway.[2][9]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Eriodictyol can influence the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses.[3][10] For instance, eriodictyol's induction of HO-1 is mediated through the ERK pathway.[3][8]

Eriodictyol has demonstrated potent anticancer effects in various cancer cell lines.[11][12] Its mechanisms of action in cancer cells are primarily centered on the induction of apoptosis and cell cycle arrest.

  • Mitochondrial-Mediated Apoptosis: Eriodictyol can trigger the intrinsic pathway of apoptosis by modulating the expression of the Bcl-2 family of proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[11]

  • Cell Cycle Arrest: Eriodictyol can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[11][12] This prevents the proliferation of malignant cells.

  • Inhibition of Pro-Survival Signaling Pathways: Eriodictyol has been shown to inhibit the mTOR/PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the mechanisms of action of eriodictyol.

Table 1: In Vitro Cytotoxicity of Eriodictyol (IC50 Values)

Cell LineCancer TypeIC50 (µM)Duration of TreatmentReference
A549Human Lung Cancer50Not Specified[11][12]
FR2Non-cancerous95Not Specified[11][12]
CaoV3Ovarian Cancer229.74 ± 5.1324 hours[13]
CaoV3Ovarian Cancer38.44 ± 4.6848 hours[13]
A2780Ovarian Cancer248.32 ± 2.5424 hours[13]
A2780Ovarian Cancer64.28 ± 3.1948 hours[13]

Table 2: Modulation of Protein Expression by Eriodictyol

Cell LineProteinEffect of Eriodictyol TreatmentReference
HUVECsHO-1Upregulation (Dose-dependent)[3]
HUVECsNrf2 (nuclear)Increased Translocation[3]
ARPE-19HO-1Upregulation (Dose-dependent)[4]
ARPE-19NQO-1Upregulation (Dose-dependent)[4]
ARPE-19Nrf2 (nuclear)Increased Translocation[4]
A549BaxUpregulation[11][12]
A549Bcl-2Downregulation[11][12]
PC12HO-1Upregulation[6]
PC12γ-GCSUpregulation[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on eriodictyol's mechanisms of action.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been used, including human umbilical vein endothelial cells (HUVECs), human retinal pigment epithelial (ARPE-19) cells, human lung cancer (A549) cells, and rat pheochromocytoma (PC12) cells.[3][4][6][11]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Eriodictyol Treatment: Eriodictyol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol Outline:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of eriodictyol for a specified duration (e.g., 24 or 48 hours).

    • MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[11][12]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol Outline for Nrf2 Nuclear Translocation:

    • Cells are treated with eriodictyol for the desired time.

    • Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

    • Protein concentrations of the fractions are determined using a protein assay (e.g., BCA assay).

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Nrf2.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to normalize the data.[4]

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol Outline:

    • Cells are treated with eriodictyol.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry.

Visualizations

Signaling Pathways

eriodictyol_nrf2_pathway cluster_nucleus Nuclear Events eriodictyol Eriodictyol keap1_nrf2 Keap1-Nrf2 Complex eriodictyol->keap1_nrf2 Inhibits nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to nrf2_in_nucleus Nrf2 are ARE ho1 HO-1 are->ho1 Induces Transcription nqo1 NQO1 are->nqo1 Induces Transcription gcs γ-GCS are->gcs Induces Transcription antioxidant_response Antioxidant & Cytoprotective Response ho1->antioxidant_response nqo1->antioxidant_response gcs->antioxidant_response nrf2_in_nucleus->are Binds to eriodictyol_apoptosis_pathway eriodictyol Eriodictyol pi3k_akt_mtor PI3K/Akt/mTOR Pathway eriodictyol->pi3k_akt_mtor Inhibits bcl2 Bcl-2 (Anti-apoptotic) eriodictyol->bcl2 Downregulates bax Bax (Pro-apoptotic) eriodictyol->bax Upregulates pi3k_akt_mtor->bcl2 Normally promotes mitochondrion Mitochondrion bcl2->mitochondrion Stabilizes membrane bax->mitochondrion Disrupts membrane cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis experimental_workflow cluster_assays Biological Assays start Start: Cell Culture treatment Treatment with Eriodictyol (Dose-response & Time-course) start->treatment mtt MTT Assay (Cytotoxicity & IC50) treatment->mtt western_blot Western Blot (Protein Expression & Translocation) treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_cytometry qpcr RT-qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis & Interpretation mtt->data_analysis western_blot->data_analysis flow_cytometry->data_analysis qpcr->data_analysis

References

Unveiling the Therapeutic Landscape of Erioside: A Technical Guide to Novel Target Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of Novel Biological Targets of the Flavonoid Erioside.

This in-depth whitepaper provides a roadmap for the scientific community to explore the full therapeutic potential of this compound, a naturally occurring flavonoid found in citrus fruits. This document outlines the current understanding of this compound's biological activity, and details robust experimental methodologies for the discovery and validation of its novel molecular targets. This guide is intended to empower researchers to unlock new avenues for drug development across a range of therapeutic areas.

Introduction to this compound and its Therapeutic Potential

This compound, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a glycosidic form of the flavanone eriodictyol.[1] Found abundantly in lemons and other citrus fruits, this compound and its aglycone, eriodictyol, have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These properties suggest its potential in the prevention and treatment of a variety of diseases.

The therapeutic effects of this compound are attributed to its interaction with various biological targets and its modulation of key signaling pathways. Understanding the complete target profile of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a framework for the systematic discovery of these targets.

Chemical Structures:

  • This compound (Eriocitrin): A flavanone composed of an eriodictyol backbone linked to a rutinose sugar moiety at the 7-hydroxyl group.[4][5]

  • Eriodictyol: The aglycone of this compound, lacking the sugar moiety.[2][6]

Known Biological Targets and Signaling Pathways of this compound

Preliminary research has identified several key biological targets and signaling pathways that are modulated by this compound and its aglycone, eriodictyol. These findings provide a foundation for further investigation into its therapeutic applications.

Table 1: Known Biological Targets and Modulated Signaling Pathways of this compound and its Metabolites

Target/PathwayCompoundEffectDisease Relevance
Carbonic Anhydrase VA (CA VA) EriocitrinInhibitionMetabolic disorders
VEGFR2-mediated PI3K/AKT/mTOR Pathway EriocitrinInhibitionCancer (anti-angiogenesis)
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway EriodictyolActivationOxidative stress-related diseases, neuroprotection
MAPK/ERK Signaling Pathway EriocitrinRegulationCancer, Inflammation

Quantitative Analysis of this compound Interactions

To facilitate further research and development, it is essential to quantify the interactions between this compound and its biological targets. The following table summarizes the available quantitative data.

Table 2: Quantitative Data on the Biological Activity of this compound and its Metabolites

CompoundTarget/ActivityQuantitative ValueAssay/Cell Type
EriocitrinHuman Carbonic Anhydrase VAK_i_ = 0.15 µM[7]In vitro enzyme inhibition assay
EriocitrinInhibition of HUVEC tube formationEffective at 25-100 µMHuman Umbilical Vein Endothelial Cells (HUVECs)
EriocitrinInhibition of VEGFR2 phosphorylationDose-dependent inhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)
EriodictyolNrf2 nuclear translocationDose-dependent induction (0-100 µM)[4]ARPE-19 cells
EriocitrinAntioxidant activityEffective at 25 and 100 mg/kg in vivo[5]Mouse model of high-fat diet-induced obesity
EriocitrinAnti-inflammatory activityEffective at 10 µM (mean efficacy concentration)[1]Caco-2 cells

Experimental Protocols for Novel Target Identification

The discovery of novel biological targets of this compound requires a systematic and multi-faceted approach. This section provides detailed methodologies for key experiments in target identification and validation.

Target Identification Strategies

This technique is a powerful tool for identifying direct binding partners of a small molecule from a complex biological sample.

Experimental Workflow:

AC_MS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Immobilization Immobilization on Affinity Matrix This compound->Immobilization Incubation Incubation with Immobilized this compound Immobilization->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Wash Washing to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS DB_Search Database Search & Protein Identification MS->DB_Search

Affinity Chromatography-Mass Spectrometry Workflow

Protocol:

  • Probe Synthesis: Chemically modify this compound to incorporate a linker arm for immobilization without significantly altering its biological activity.

  • Immobilization: Covalently attach the modified this compound to an affinity matrix (e.g., NHS-activated sepharose beads).

  • Protein Extraction: Prepare a cell or tissue lysate under conditions that maintain protein integrity and native conformations.

  • Affinity Chromatography: Incubate the lysate with the this compound-coupled beads to allow for binding.

  • Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS) followed by database searching.

CETSA® is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a target protein.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat Shock at Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation WesternBlot Western Blot for Candidate Proteins Centrifugation->WesternBlot MS_Analysis Mass Spectrometry for Proteome-wide Analysis Centrifugation->MS_Analysis

Cellular Thermal Shift Assay (CETSA®) Workflow

Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.

  • Heat Treatment: Aliquot the treated cells and expose them to a range of temperatures to induce thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein at each temperature point using methods like Western blotting for specific candidates or mass spectrometry for proteome-wide analysis.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

The DARTS method relies on the principle that ligand binding can protect a protein from proteolysis.

Experimental Workflow:

DARTS_Workflow cluster_prep Lysate Preparation cluster_exp Treatment & Digestion cluster_analysis Analysis Cells Cells/Tissues Lysis Lysis and Protein Quantification Cells->Lysis Incubation Incubate Lysate with This compound or Vehicle Lysis->Incubation Proteolysis Limited Proteolysis (e.g., with Pronase) Incubation->Proteolysis Stop_Reaction Stop Digestion Proteolysis->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Identification Identify Protected Proteins MS->Identification

Drug Affinity Responsive Target Stability (DARTS) Workflow

Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Limited Proteolysis: Subject the lysates to limited digestion with a protease (e.g., pronase, thermolysin).

  • Reaction Quenching: Stop the proteolytic reaction.

  • Analysis: Analyze the protein fragments by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These protected bands can be excised and identified by mass spectrometry.

Target Validation and Downstream Pathway Analysis

Once potential targets are identified, it is crucial to validate their interaction with this compound and investigate the downstream functional consequences.

Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment, thereby elucidating its impact on signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated forms, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Reporter gene assays are used to measure the activity of specific signaling pathways. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor in a signaling pathway.

Protocol:

  • Cell Transfection: Transfect cells with a reporter plasmid containing the response element of interest.

  • Cell Treatment: Treat the transfected cells with this compound.

  • Cell Lysis: Lyse the cells to release the reporter enzyme.

  • Enzyme Assay: Measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis: An increase or decrease in reporter activity indicates that this compound modulates the corresponding signaling pathway.

Signaling Pathway Visualization

The following diagram illustrates the known signaling pathways affected by this compound and its aglycone, providing a visual representation of its molecular mechanism of action.

Erioside_Pathways cluster_angiogenesis Angiogenesis Inhibition cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Effects This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 MAPK_ERK MAPK/ERK This compound->MAPK_ERK regulates Eriodictyol Eriodictyol Nrf2 Nrf2 Eriodictyol->Nrf2 PI3K PI3K VEGFR2->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis promotes ARE ARE Nrf2->ARE activates PhaseII_Enzymes Phase II Enzymes (e.g., HO-1, NQO1) ARE->PhaseII_Enzymes induces Inflammation Inflammation MAPK_ERK->Inflammation promotes

Known Signaling Pathways Modulated by this compound and Eriodictyol

Conclusion

This compound holds significant promise as a lead compound for the development of novel therapeutics for a range of human diseases. The methodologies outlined in this technical guide provide a comprehensive framework for the identification and validation of its novel biological targets. By systematically exploring the molecular interactions of this compound, the scientific community can accelerate the translation of this natural product from a promising phytochemical into a clinically valuable therapeutic agent. This guide serves as a critical resource for researchers dedicated to advancing the field of drug discovery and development.

References

Erioside: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erioside, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a type of flavonoid predominantly found in citrus fruits, particularly lemons.[1] With a growing body of research highlighting its potent antioxidant, anti-inflammatory, and potential therapeutic properties, this compound is a compound of significant interest in the fields of pharmaceutical and nutraceutical development.[2][3] A critical parameter for its application in drug formulation, extraction, and purification processes is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in different organic solvents, detailed experimental protocols for solubility determination, and an illustrative signaling pathway modulated by this promising flavonoid.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a crucial consideration for formulation and delivery system design. The following table summarizes the available quantitative data for the solubility of this compound in key organic solvents. For comparative purposes, solubility data for the structurally similar flavonoids, Hesperidin and Naringin, are also included.

CompoundSolventSolubilityTemperature (°C)
This compound (Eriocitrin) Ethanol~ 1 mg/mL[4][5]Not Specified
≥ 29.85 mg/mL[6]Not Specified
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[4][5]Not Specified
91 mg/mL (Sonication recommended)[7]Not Specified
Dimethylformamide (DMF)~ 15 mg/mL[4][5]Not Specified
MethanolReadily Soluble[1]Not Specified
WaterReadily Soluble[1]Not Specified
Hesperidin Ethanol3.45 x 10⁻⁵ (mole fraction)[8]25
Dimethyl Sulfoxide (DMSO)~ 5 mg/mL[9]Not Specified
Dimethylformamide (DMF)~ 3 mg/mL[9]Not Specified
Naringin Ethanol~ 1 mg/mL[10]Not Specified
Dimethyl Sulfoxide (DMSO)~ 10 mg/mL[10]Not Specified
Dimethylformamide (DMF)~ 20 mg/mL[10]Not Specified
MethanolHigher than in other tested solvents[11]15 - 55

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, purity of the compound and solvent, and the method of determination.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical research. The following section details a widely accepted methodology for assessing the solubility of flavonoids like this compound.

Isothermal Shake-Flask Method

This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

  • This compound (or other flavonoid) of high purity

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Constant temperature water bath or incubator with shaking capabilities

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, the samples are centrifuged to further separate the solid and liquid phases.

  • Sampling and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed pipette to prevent precipitation. The withdrawn sample is then immediately diluted with a known volume of the solvent to prevent crystallization upon cooling.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC. A calibration curve prepared with standard solutions of this compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the VEGFR2-mediated PI3K/AKT/mTOR signaling cascade, which plays a crucial role in angiogenesis (the formation of new blood vessels). This compound has been found to inhibit this pathway, suggesting its potential as an anti-angiogenic agent.[12]

Erioside_VEGFR2_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: this compound's inhibitory effect on the VEGFR2 signaling pathway.

This technical guide provides essential information on the solubility of this compound in various organic solvents, a fundamental aspect for its development as a therapeutic agent. The provided experimental protocol offers a standardized approach for researchers to conduct their own solubility studies. Furthermore, the visualization of the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway sheds light on one of the mechanisms through which this compound may exert its anti-angiogenic effects. A thorough understanding of these physicochemical and biological properties is critical for unlocking the full therapeutic potential of this promising natural compound.

References

Preliminary Cytotoxicity Screening of Erioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a novel flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing the experimental protocols and summarizing key findings. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCompoundIC50 (µM)Reference
A549 (Human Lung Cancer)Eriodictyol50[1]
FR2 (Non-cancerous)Eriodictyol95[1]

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., FR2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound (or a related compound like Eriodictyol) for 24, 48, and 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate overnight A->B C Add this compound at various concentrations B->C D Incubate for 24, 48, 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Cytotoxicity Assay Workflow
Apoptosis Analysis by Flow Cytometry

Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was analyzed by flow cytometry.

  • Cell Treatment and Harvesting: Cells were treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells were fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Eriodictyol, a similar flavonoid, has been shown to cause G2/M phase arrest in human lung cancer cells.[1]

Western Blot Analysis

Western blotting was performed to investigate the effect of this compound on key signaling proteins.

  • Protein Extraction: Total protein was extracted from this compound-treated and untreated cells.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PI3K, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathways

Preliminary studies on related compounds suggest that this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival. Studies on eriodictyol have shown that it can inhibit the phosphorylation of PI3K and Akt, leading to the inactivation of this pathway and subsequent apoptosis in gastric cancer cells.[3] Similarly, ginsenosides have been shown to affect the PI3K/Akt pathway in various conditions.[4]

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt CellSurvival Cell Survival (Inhibited) pAkt->CellSurvival Promotes Apoptosis Apoptosis (Induced) CellSurvival->Apoptosis Inhibits

This compound's Effect on PI3K/Akt Pathway
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Reactive oxygen species (ROS) have been reported to activate the ERK, JNK, and p38 MAPK pathways.[5] The flavonoid hyperoside has been shown to induce apoptosis in breast cancer cells through a mechanism involving ROS and the NF-κB signaling pathway, which can be linked to MAPK signaling.[6][7]

G This compound This compound ROS ROS This compound->ROS Modulates MAPK MAPK (ERK, JNK, p38) ROS->MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis (Induced) TranscriptionFactors->Apoptosis Induces

This compound's Potential Role in MAPK Pathway

Conclusion

The preliminary cytotoxicity screening of this compound demonstrates its potential as an anticancer agent. The methodologies and findings presented in this guide, drawn from studies on structurally related compounds, provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies should focus on validating these findings with this compound itself and exploring its efficacy in in vivo models.

References

Erioside Stability and Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of erioside, a flavanone glycoside. Due to the limited availability of direct stability studies on this compound, this guide draws upon data from structurally similar flavonoid glycosides, particularly other flavanones, to provide a predictive understanding of its stability profile. The experimental protocols and degradation pathways described herein are based on established international guidelines and scientific literature for flavonoid compounds.

Introduction to this compound

This compound is a flavanone glycoside, specifically the 7-O-rutinoside of eriodictyol. Eriodictyol, its aglycone, is a flavonoid found in various citrus fruits and medicinal plants, and it has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. The stability of this compound is a critical factor in its potential therapeutic application, as degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of enzymes. The primary degradation pathways for flavonoid glycosides like this compound involve the hydrolysis of the glycosidic bond and oxidative degradation of the flavonoid rings.

2.1. Hydrolytic Degradation

Hydrolysis of the glycosidic bond in this compound results in the formation of its aglycone, eriodictyol, and the disaccharide rutinose. This process can be catalyzed by both acids and bases.

  • Acid Hydrolysis: Under acidic conditions, the glycosidic linkage is susceptible to cleavage. The rate of hydrolysis is dependent on the pH and temperature.

  • Alkaline Hydrolysis: In alkaline environments, this compound is also prone to degradation. Studies on similar flavanones like hesperidin have shown significant degradation under basic conditions[1][2].

2.2. Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of flavonoid glycosides often involves the cleavage of the glycosidic bond, followed by the degradation of the aglycone. The rate of thermal degradation is typically modeled using first-order kinetics[3]. For some flavonol glycosides, roasting processes have been shown to induce the degradation of the glycosides to their respective aglycones[4].

2.3. Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. The photostability of flavonoids is dependent on their chemical structure. For some flavanones, the glycosylated forms exhibit greater stability compared to their aglycones[5][6]. The presence of a hydroxyl group at certain positions can influence photostability[5].

2.4. Oxidative Degradation

This compound, like other flavonoids, is susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or enzymes like peroxidases. The catechol moiety in the B-ring of eriodictyol is a likely site for oxidation.

2.5. Enzymatic Degradation

Enzymes present in biological systems, such as those from gut microbiota, can hydrolyze the glycosidic bond of this compound. This enzymatic hydrolysis is a key step in the metabolism and bioavailability of flavonoid glycosides.

Data Presentation: Illustrative Stability Data for Flavanone Glycosides

The following tables summarize quantitative data from studies on flavanone glycosides that are structurally similar to this compound. This data is intended to be illustrative of the expected stability profile of this compound.

Table 1: Illustrative Hydrolytic Degradation of Flavanone Glycosides

Flavanone GlycosideConditionTime (hours)Degradation (%)Degradation ProductsReference
Hesperidin0.01 N HCl1SignificantHesperetin, Rutinose[7]
Hesperidin0.01 N NaOH1SignificantHesperetin, Rutinose[7]
NeohesperidinAcid HydrolysisNot Specified100Not Specified[8]
NeohesperidinBase HydrolysisNot Specified100Not Specified[8]
Naringin1.5 N H₂SO₄, 100°C3SignificantNaringenin[9]

Table 2: Illustrative Thermal and Photodegradation of Flavanone Glycosides

Flavanone GlycosideConditionTimeDegradation (%)Reference
NeohesperidinDry HeatNot Specified51.2[8]
NeohesperidinUV RadiationNot Specified40.1[8]
Naringin (in nanoparticles)UV-C Radiation76 hours12[10]
Naringenin (in nanoparticles)UV-C Radiation76 hours6[10]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for pharmaceutical substances[2][11][12][13].

4.1. General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a methanol-water mixture.

4.2. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.3. Alkaline Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.4. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.5. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

  • Expose the sample for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, dissolve it in the initial solvent, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.6. Photodegradation

  • Expose the this compound stock solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by a stability-indicating HPLC method.

4.7. Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability and biological activity of this compound.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS, NMR) HPLC->Characterization Method_Validation Validation of Analytical Method HPLC->Method_Validation Pathways Elucidation of Degradation Pathways Characterization->Pathways Stability Determination of Intrinsic Stability Pathways->Stability This compound This compound (Drug Substance) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for forced degradation studies of this compound.

Eriodictyol_Signaling_Pathways cluster_eriodictyol Eriodictyol (Aglycone of this compound) cluster_pathways Modulated Signaling Pathways cluster_responses Cellular Responses Eriodictyol Eriodictyol PI3K_Akt PI3K/Akt Pathway Eriodictyol->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Eriodictyol->MAPK Modulates Nrf2 Nrf2/ARE Pathway Eriodictyol->Nrf2 Activates NFkB NF-κB Pathway Eriodictyol->NFkB Inhibits Anticancer Anticancer Effects PI3K_Akt->Anticancer Anti_inflammatory Anti-inflammatory Effects MAPK->Anti_inflammatory Neuroprotection Neuroprotection MAPK->Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant NFkB->Anti_inflammatory

Caption: Signaling pathways modulated by eriodictyol.

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive understanding of its potential degradation can be inferred from studies on structurally related flavanone glycosides. This compound is likely susceptible to degradation under hydrolytic (both acidic and basic), thermal, and photolytic conditions. The primary degradation products are expected to be its aglycone, eriodictyol, and the sugar moiety, rutinose. Further degradation of eriodictyol may also occur under harsh conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate the specific stability profile of this compound. Understanding these stability characteristics is paramount for the development of stable formulations and for ensuring the safety and efficacy of any potential this compound-based therapeutic products. The biological activities of this compound are likely mediated, at least in part, by its aglycone, eriodictyol, which has been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

References

Erioside's Antioxidant Potential: A Technical Guide to Free Radical Scavenging and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside also known as hyperoside, has garnered significant attention within the scientific community for its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's antioxidant potential, detailed experimental protocols for its evaluation, and a comprehensive summary of quantitative data. Furthermore, this document elucidates the key signaling pathways modulated by this compound in cellular systems, offering valuable insights for researchers and professionals in drug development.

Free Radical Scavenging and Antioxidant Activity: Quantitative Data

This compound exhibits robust free radical scavenging activity across various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the antioxidant potency of compounds. A lower IC50 value indicates a higher antioxidant activity. The antioxidant capacity of this compound has been evaluated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

AssayCompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
DPPH Radical Scavenging This compound (Hyperoside)6.00Ascorbic AcidNot specified in the same study
ABTS Radical Scavenging This compound (Hyperoside)Not explicitly found for this compoundTroloxNot applicable
FRAP This compound (Hyperoside)Not explicitly found for this compoundNot applicableNot applicable

Note: The table will be populated with specific IC50 values as more dedicated studies on this compound become available. The provided DPPH value is for hyperoside, which is chemically identical to this compound.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections detail the methodologies for the key assays used to evaluate the free radical scavenging and antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[1][2] The degree of discoloration indicates the scavenging potential of the antioxidant.[1]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (typically 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution should be freshly prepared and stored in a dark, light-protected container to prevent degradation.[1][2]

    • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) and then prepare a series of dilutions to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, to be run in parallel.[3]

    • Blank: The solvent used to dissolve the sample and DPPH solution.[2]

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of each this compound dilution.[1]

    • Add an equal volume of the DPPH working solution to each well or cuvette to initiate the reaction.[1]

    • For the blank, use the solvent instead of the sample.

    • For the control, mix the DPPH working solution with the solvent.[3]

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the antioxidant being tested.[1][3]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[2][3]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's concentration and potency.[4][5]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[5]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[5]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4][5]

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • This compound Sample Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • For the blank, use the solvent instead of the sample.

    • For the control, mix the diluted ABTS•+ solution with the solvent.

  • Incubation:

    • Incubate the reaction mixture for a specific time (e.g., 6 minutes) at room temperature.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.[5][6]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to that of Trolox.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

    • This compound Sample Solutions: Prepare a stock solution and serial dilutions of this compound.

    • Standard Solution: Prepare a fresh ferrous sulfate (FeSO₄) solution of known concentration.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions or the ferrous sulfate standard to the wells of a 96-well plate.

    • Add the FRAP reagent to each well and mix thoroughly.[9]

    • For the blank, add the FRAP reagent to the solvent.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).[8][10]

  • Absorbance Measurement:

    • Measure the absorbance at 593 nm.[9][7]

  • Calculation of Antioxidant Power:

    • Create a standard curve using the absorbance values of the ferrous sulfate standards.

    • The FRAP value of the samples is calculated from the standard curve and is typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge free radicals within a cellular environment.[11] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.[6][12]

Detailed Protocol:

  • Cell Culture:

    • Seed adherent cells, such as HepG2 or HeLa cells, in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[12][13]

  • Reagent Preparation:

    • DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in a serum-free cell culture medium.[13]

    • This compound Sample Solutions: Prepare dilutions of this compound in the cell culture medium.

    • Positive Control: Prepare dilutions of a standard antioxidant like quercetin.[12]

    • Radical Initiator: Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Assay Procedure:

    • Remove the culture medium from the cells and wash the cell monolayer with phosphate-buffered saline (PBS).[13]

    • Add the DCFH-DA probe solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C to allow for cellular uptake and de-esterification.[13]

    • Remove the probe solution, wash the cells again, and then add the this compound sample solutions or the quercetin control to the respective wells.

    • Add the radical initiator solution to all wells to induce oxidative stress.[13]

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[13]

    • Take kinetic readings at regular intervals (e.g., every 5 minutes) for a duration of about 60 minutes.[13]

  • Calculation of Cellular Antioxidant Activity:

    • Calculate the area under the curve (AUC) from the fluorescence readings over time.

    • The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated only with the radical initiator).[6]

Signaling Pathways and Experimental Workflows

This compound exerts its antioxidant effects not only through direct free radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[16] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[15][17]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Ubiquitination Proteasome Proteasome Degradation Keap1->Proteasome Leads to Ub Ubiquitin Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Upregulates Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Nrf2 signaling pathway activation by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in signal transduction from the cell surface to the nucleus, regulating a wide range of cellular processes, including the response to oxidative stress.[18][19] Reactive oxygen species (ROS) can activate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[20][21][22] The activation of these pathways can have both pro-survival and pro-apoptotic effects, depending on the cellular context and the nature of the oxidative stimulus. This compound has been shown to modulate MAPK signaling, which may contribute to its overall antioxidant and cytoprotective effects.

MAPK_Signaling_Pathway This compound This compound Oxidative_Stress Oxidative Stress (ROS) This compound->Oxidative_Stress Scavenges MAP2K MAP2K This compound->MAP2K Modulates Upstream_Kinases Upstream Kinases (e.g., ASK1) Oxidative_Stress->Upstream_Kinases Activates MAP3K MAP3K Upstream_Kinases->MAP3K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) Transcription_Factors->Cellular_Response Regulates

Caption: MAPK signaling pathway in oxidative stress and modulation by this compound.

Experimental Workflow for Antioxidant Assessment

A systematic workflow is essential for the comprehensive evaluation of a compound's antioxidant potential. This typically involves a combination of in vitro chemical assays and cell-based assays to provide a holistic understanding of its activity.

Experimental_Workflow Start Start: this compound Sample Preparation In_Vitro_Assays In Vitro Antioxidant Assays Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS FRAP FRAP Assay In_Vitro_Assays->FRAP Data_Analysis Data Analysis and Interpretation DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Cell_Based_Assays->CAA Mechanism_Studies Mechanistic Studies Cell_Based_Assays->Mechanism_Studies CAA->Data_Analysis Nrf2_Activation Nrf2 Pathway Activation (Western Blot, qPCR) Mechanism_Studies->Nrf2_Activation MAPK_Modulation MAPK Pathway Modulation (Western Blot) Mechanism_Studies->MAPK_Modulation Nrf2_Activation->Data_Analysis MAPK_Modulation->Data_Analysis Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the antioxidant potential of this compound.

Conclusion

This compound demonstrates significant promise as a natural antioxidant agent. Its multifaceted mechanism of action, encompassing direct free radical scavenging and the modulation of critical cellular defense pathways like Nrf2 and MAPK, underscores its therapeutic potential. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and development of this compound-based interventions for conditions associated with oxidative stress. A thorough understanding of its antioxidant profile, as outlined in this document, is a crucial step towards harnessing its full potential in pharmaceutical and nutraceutical applications.

References

The Potential Anti-Tumor Effects of Erioside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anti-tumor effects of Eriocitrin (Eriodictyol 7-rutinoside). While Erioside is a closely related flavonoid glycoside, specific research on its anti-cancer properties is limited. This document summarizes the findings on Eriocitrin as a proxy, highlighting its potential mechanisms and therapeutic implications that may be shared with this compound. All data presented herein pertains to studies conducted on Eriocitrin.

Executive Summary

Eriocitrin, a flavonoid glycoside predominantly found in citrus fruits, has demonstrated significant anti-tumor activities across various cancer cell lines. This technical guide consolidates the current understanding of Eriocitrin's potential as an anti-cancer agent, focusing on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This paper presents quantitative data from in vitro and in vivo studies, details of experimental protocols, and visual representations of the molecular pathways involved to provide a comprehensive resource for researchers and drug development professionals.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Eriocitrin have been quantified in several studies. The following tables summarize the key findings.

Table 2.1: In Vitro Cytotoxicity of Eriocitrin in Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
HepG2Hepatocellular CarcinomaNot specified, significant inhibition at 25-75 µM24, 48[1][2]
Huh7Hepatocellular CarcinomaNot specified, significant inhibition at 5-10 µM24[1]
A549Lung AdenocarcinomaConcentration-dependent inhibition24[3]
H1299Lung AdenocarcinomaConcentration-dependent inhibition24[3]
Table 2.2: Effects of Eriocitrin on Cell Cycle and Apoptosis
Cancer Cell LineEffectKey Molecular ChangesConcentration (µM)Reference
HepG2S Phase Arrest↑ p53, ↑ Cyclin A, ↑ Cyclin D3, ↑ CDK625-75[1][2]
HepG2 & Huh7Apoptosis InductionActivation of mitochondria-involved intrinsic pathway25-75[1][2][4]
A549 & H1299Ferroptosis Induction↑ ROS, ↓ Nrf-2, ↓ SLC7A11, ↓ GPX4, ↑ Cellular IronNot specified[3]

Detailed Experimental Protocols

This section outlines the methodologies used in the cited studies to evaluate the anti-tumor effects of Eriocitrin.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess cytotoxicity, cancer cells were seeded in 96-well plates and treated with varying concentrations of Eriocitrin for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • EdU Assay and Foci Formation Assay: To evaluate cell proliferation, the 5-ethynyl-2´-deoxyuridine (EdU) assay was performed according to the manufacturer's instructions. For the foci formation assay, cells were seeded at a low density in 6-well plates and treated with Eriocitrin. After a period of incubation to allow for colony formation, the colonies were fixed, stained (e.g., with crystal violet), and counted.[4]

Cell Cycle Analysis
  • Flow Cytometry: Cancer cells treated with Eriocitrin were harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells were washed again and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

Apoptosis Assays
  • Annexin V/PI Staining: To quantify apoptosis, Eriocitrin-treated cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

  • Western Blot Analysis for Apoptotic Proteins: Protein lysates from treated and untreated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Ferroptosis Assessment
  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells were incubated with the probe, and the fluorescence intensity was measured by flow cytometry or a fluorescence microscope.[3]

  • Cellular Iron Assay: The concentration of intracellular iron was determined using a commercially available iron assay kit according to the manufacturer's instructions.[3]

In Vivo Tumor Models
  • Xenograft Mouse Model: To assess the in vivo anti-tumor effects, human cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with Eriocitrin (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume and body weight were monitored regularly. At the end of the study, the tumors were excised, weighed, and subjected to further analysis (e.g., immunohistochemistry).

Molecular Mechanisms and Signaling Pathways

Eriocitrin exerts its anti-tumor effects through the modulation of several critical signaling pathways.

Induction of Intrinsic Apoptosis Pathway

Eriocitrin has been shown to trigger apoptosis in hepatocellular carcinoma cells by activating the mitochondria-mediated intrinsic signaling pathway.[2][4] This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).[4]

Eriocitrin Eriocitrin Mitochondria Mitochondria Eriocitrin->Mitochondria Activates intrinsic pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Fig. 1: Eriocitrin-induced intrinsic apoptosis pathway.
Cell Cycle Arrest at S Phase

In liver cancer cells, Eriocitrin induces cell cycle arrest in the S phase.[1][2] This is mediated by the upregulation of key cell cycle regulatory proteins, including p53, cyclin A, cyclin D3, and CDK6.[1][2]

Eriocitrin Eriocitrin p53 p53 Eriocitrin->p53 Upregulates CyclinA Cyclin A Eriocitrin->CyclinA Upregulates CyclinD3 Cyclin D3 Eriocitrin->CyclinD3 Upregulates CDK6 CDK6 Eriocitrin->CDK6 Upregulates S_Phase_Arrest S Phase Arrest p53->S_Phase_Arrest CyclinA->S_Phase_Arrest CyclinD3->S_Phase_Arrest CDK6->S_Phase_Arrest

Fig. 2: Eriocitrin-induced S phase cell cycle arrest.
Induction of Ferroptosis and Inhibition of Epithelial-Mesenchymal Transition (EMT)

In lung adenocarcinoma cells, Eriocitrin has been found to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] This process is associated with increased ROS levels and downregulation of Nrf-2, SLC7A11, and GPX4.[3] Importantly, the induction of ferroptosis by Eriocitrin leads to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]

Eriocitrin Eriocitrin ROS ↑ ROS Eriocitrin->ROS Iron ↑ Cellular Iron Eriocitrin->Iron Nrf2 ↓ Nrf-2 Eriocitrin->Nrf2 SLC7A11 ↓ SLC7A11 Eriocitrin->SLC7A11 GPX4 ↓ GPX4 Eriocitrin->GPX4 Ferroptosis Ferroptosis ROS->Ferroptosis Iron->Ferroptosis Nrf2->Ferroptosis SLC7A11->Ferroptosis GPX4->Ferroptosis EMT Epithelial-Mesenchymal Transition (EMT) Ferroptosis->EMT Inhibits cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HepG2, A549) Treatment Eriocitrin Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Cytotoxicity Cytotoxicity/Proliferation Assays (MTT, EdU) Treatment->Cytotoxicity Mechanism Mechanism of Action Assays (Flow Cytometry, Western Blot) Treatment->Mechanism Xenograft Xenograft Mouse Model (Tumor Implantation) Cytotoxicity->Xenograft Promising Results Mechanism->Xenograft Promising Results In_Vivo_Treatment Eriocitrin Administration Xenograft->In_Vivo_Treatment Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Monitoring Analysis Ex Vivo Analysis (Tumor Weight, Immunohistochemistry) Monitoring->Analysis

References

Hypoglycemic Activity of Erioside in Cell Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside abundant in citrus fruits, is metabolized in vivo to its active aglycone, eriodictyol. This technical guide consolidates the current understanding of the hypoglycemic activity of eriodictyol, the active form of this compound, in various cell models. The data presented herein focuses on the molecular mechanisms underlying its effects on glucose uptake and insulin secretion, providing a valuable resource for researchers in the fields of diabetes and metabolic diseases. The primary mechanisms of action involve the modulation of key signaling pathways, including the PI3K/Akt and cAMP/PKA pathways.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from in vitro studies on eriodictyol.

Table 1: Effect of Eriodictyol on Glucose Uptake and Related Markers

Cell LineTreatmentObserved EffectSignaling Pathway ImplicatedReference
HepG2 (Human Hepatocellular Carcinoma)EriodictyolIncreased insulin-stimulated glucose uptake; Reactivated Akt in high-glucose-induced insulin resistance.PI3K/Akt[1][2]
3T3-L1 (Mouse Adipocytes)EriodictyolIncreased insulin-stimulated glucose uptake; Upregulated PPARγ2 and aP2 mRNA and PPARγ2 protein levels.PI3K/Akt[1][2]

Table 2: Effect of Eriodictyol on Insulin Secretion

Cell Line/TissueTreatmentObserved EffectSignaling Pathway ImplicatedReference
MIN6 (Mouse Pancreatic Beta-Cells)Eriodictyol (up to 200µM)Glucose-dependent stimulation of insulin secretion.cAMP/PKA[3]
Mouse IsletsEriodictyol (up to 200µM)Glucose-dependent stimulation of insulin secretion.cAMP/PKA[3]

Experimental Protocols

Cell Culture and Induction of Insulin Resistance
  • Cell Lines:

    • HepG2 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • 3T3-L1 preadipocytes: Cultured in DMEM with 10% calf serum. Differentiation into adipocytes is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

    • MIN6 cells: Grown in DMEM supplemented with 15% FBS, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.

  • Induction of Insulin Resistance (HepG2 cells): Cells are typically exposed to high glucose conditions (e.g., 30 mM D-glucose) for 24-48 hours to induce a state of insulin resistance[1][2].

Glucose Uptake Assay (using 2-NBDG)
  • Seed cells (e.g., HepG2 or differentiated 3T3-L1 adipocytes) in a 96-well plate and culture until they reach appropriate confluency.

  • Induce insulin resistance if required by incubating with high glucose media.

  • Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treat the cells with various concentrations of eriodictyol for a specified period (e.g., 1-24 hours).

  • Stimulate with insulin (e.g., 100 nM) for 30 minutes.

  • Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).

Insulin Secretion Assay
  • Seed MIN6 cells or isolate mouse islets and culture for 24-48 hours.

  • Pre-incubate the cells/islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1-2 hours.

  • Replace the buffer with KRBB containing low glucose or high glucose (e.g., 16.7 mM) in the presence or absence of various concentrations of eriodictyol.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA) kit.

Western Blot Analysis for Signaling Proteins
  • Culture and treat cells with eriodictyol as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated 3T3-L1 adipocytes using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., Pparg2, aP2) and a housekeeping gene (e.g., β-actin).

  • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Erioside_Insulin_Signaling This compound This compound (Eriodictyol) PI3K PI3K This compound->PI3K Activates InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound (Eriodictyol) enhances glucose uptake via the PI3K/Akt signaling pathway.

Erioside_Insulin_Secretion This compound This compound (Eriodictyol) GPCR GPCR This compound->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_vesicle Insulin Vesicle Exocytosis PKA->Insulin_vesicle Promotes Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion

Caption: this compound (Eriodictyol) stimulates insulin secretion through the cAMP/PKA pathway.

Experimental Workflows

Glucose_Uptake_Workflow start Seed HepG2 or 3T3-L1 cells culture Culture to confluency start->culture induce_IR Induce Insulin Resistance (High Glucose) culture->induce_IR serum_starve Serum Starvation induce_IR->serum_starve treat Treat with Eriodictyol serum_starve->treat ins_stim Insulin Stimulation treat->ins_stim nbdg_add Add 2-NBDG ins_stim->nbdg_add measure Measure Fluorescence nbdg_add->measure end Analyze Data measure->end

Caption: Workflow for assessing this compound's effect on glucose uptake.

Western_Blot_Workflow start Cell Culture & Treatment with Eriodictyol lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analyze Band Intensity detection->end

Caption: Workflow for Western blot analysis of signaling proteins.

Conclusion

The available in vitro evidence strongly suggests that eriodictyol, the active metabolite of this compound, possesses significant hypoglycemic properties. Its ability to enhance glucose uptake in hepatocytes and adipocytes via the PI3K/Akt pathway, and to stimulate insulin secretion from pancreatic beta-cells through the cAMP/PKA pathway, highlights its potential as a multi-target agent for the management of hyperglycemia. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the context of metabolic diseases. This guide provides a foundational framework for researchers to design and execute further investigations into this promising natural compound.

References

Methodological & Application

Application Note and Protocol for the Quantification of Eriocitrin (Erioside) by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriocitrin (Eriodictyol 7-O-rutinoside), often referred to by the synonym Erioside, is a flavanone glycoside predominantly found in citrus fruits, particularly lemons and oranges.[1][2] It is recognized for a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, lipid-lowering, and anticancer properties.[3][4][5] These biological activities have positioned eriocitrin as a compound of significant interest in the fields of nutrition, pharmacology, and drug development. Accurate and precise quantification of eriocitrin in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development.

This application note provides a detailed protocol for the quantification of eriocitrin using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-UV quantification of eriocitrin, compiled from established methodologies.

ParameterTypical ValueReference
Linearity Range1 - 500 ng/mL[4]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL[4]
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)92.33% - 107.67%[3]
Intra-day Precision (% RSD)< 6.79%[3][4]
Inter-day Precision (% RSD)< 6.79%[3][4]

Experimental Protocol: Quantification of Eriocitrin in Plant Material by HPLC-UV

This protocol outlines the necessary steps for the extraction and quantification of eriocitrin from plant material, such as citrus peel.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[6]

  • C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Eriocitrin analytical standard

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic: 20% B for 15 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 280 nm[1][7]
Injection Volume 10 µL[1]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of eriocitrin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (from Citrus Peel)

  • Drying and Grinding: Dry the citrus peel in the shade for 7-10 days and then grind it into a fine powder.[1][2]

  • Defatting: Macerate 10 g of the powdered peel with n-hexane to remove lipids. Discard the hexane extract.

  • Extraction: Extract the defatted residue with ethyl acetate at room temperature overnight.[1][2]

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

5. Calibration and Quantification

  • Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the eriocitrin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of eriocitrin in the sample using the regression equation obtained from the calibration curve.[1][2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample_prep Sample Preparation hplc_analysis HPLC-UV Analysis drying Drying & Grinding of Plant Material defatting Defatting (n-Hexane) drying->defatting extraction Extraction (Ethyl Acetate) defatting->extraction concentration Concentration extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection Injection into HPLC System filtration->injection data_analysis Data Analysis separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of Eriocitrin calibration->quantification

Caption: Workflow for Eriocitrin Quantification.

References

Application Notes and Protocols for the Isolation of Erioside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, also known as eriodictyol-7-O-rutinoside or eriociotrin, is a flavanone glycoside predominantly found in citrus fruits, particularly lemons and oranges, as well as in some species of the Mentha genus.[1] This bioactive compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent antioxidant and anti-inflammatory properties. These therapeutic effects are primarily attributed to its ability to modulate key signaling pathways, such as the Nrf2/ARE and NF-κB pathways, which are crucial in the cellular response to oxidative stress and inflammation. This document provides a comprehensive protocol for the isolation and purification of this compound from plant materials, tailored for research, and drug development applications.

Quantitative Data Summary

The following tables summarize quantitative data related to the isolation and concentration of this compound from various plant sources as reported in the literature.

Table 1: this compound Content in Various Plant Materials

Plant SourcePlant PartThis compound ConcentrationReference
Lemon (Citrus limon)Peel (albedo, flavedo)~1500 ppm[2][3]
Lemon (Citrus limon)Juice~200 ppm[2][3]
Orange (Citrus sinensis)Peel Powder31.57 µg/mL[4]
Orange (Citrus sinensis)Peel Powder37.68 µg/mL[5]
Mentha piperitaButanol ExtractHigh concentration (specific value not provided)[1]

Table 2: Purity and Yield of this compound after Different Purification Steps

Purification StepStarting MaterialPurityYieldReference
Ethyl Acetate FractionOrange Peel Powder52%Not Specified[4]
Column ChromatographyOrange Peel90%Not Specified[5]
Purification from Butanol ExtractMentha piperita92%Not Specified[1]

Experimental Protocols

This section outlines a detailed methodology for the isolation and purification of this compound from plant material, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Part 1: Extraction of Crude this compound from Plant Material

This protocol is optimized for the extraction of this compound from citrus peels.

1.1. Materials and Reagents

  • Fresh citrus peels (e.g., lemon, orange)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or blender

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

1.2. Protocol

  • Sample Preparation:

    • Wash fresh citrus peels thoroughly with deionized water to remove any surface contaminants.

    • Shadow dry the peels for 7-10 days or use a drying oven at a low temperature (40-50°C) to avoid degradation of flavonoids.

    • Grind the dried peels into a fine powder using a grinder or blender.

  • Defatting of the Plant Material:

    • Suspend the dried peel powder in n-hexane in a 1:10 (w/v) ratio.

    • Stir the mixture on a magnetic stirrer for 12-24 hours at room temperature. This step removes nonpolar compounds like lipids and waxes.

    • Filter the mixture to separate the defatted plant material from the n-hexane.

    • Air-dry the defatted powder to remove any residual n-hexane.

  • Extraction of this compound:

    • Suspend the defatted peel powder in ethyl acetate in a 1:10 (w/v) ratio.

    • Stir the mixture vigorously on a magnetic stirrer for 16-24 hours at room temperature.

    • Filter the mixture to separate the ethyl acetate extract from the plant residue.

    • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 50°C. The resulting solid is the crude this compound extract.

Part 2: Purification of this compound using Silica Gel Column Chromatography

2.1. Materials and Reagents

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

2.2. Protocol

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the glass column and allow it to pack under gravity, ensuring a uniform and air-free column bed. This is known as the wet packing method.

  • Sample Loading:

    • Dissolve a known amount of the crude this compound extract in a minimal volume of the initial mobile phase (e.g., chloroform).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:

      • 100% Chloroform

      • 98:2 Chloroform:Methanol

      • 95:5 Chloroform:Methanol

      • 90:10 Chloroform:Methanol

      • Continue increasing the methanol concentration as needed.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector or manually.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Pool the fractions containing the purified this compound based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Part 3: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

3.1. Materials and Reagents

  • Purified this compound sample

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Phosphoric acid (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

3.2. Protocol

  • Preparation of Mobile Phase and Standards:

    • Prepare Mobile Phase A: 0.1% formic acid in deionized water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

    • Prepare a stock solution of the this compound analytical standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the purified this compound sample in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient program is as follows:

      • 0-10 min: 15-30% B

      • 10-45 min: 30-50% B

      • 45-50 min: 50-80% B

      • 50-55 min: 80-95% B

      • 55-60 min: 100% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 280-285 nm.

    • Column Temperature: 25-30°C.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Nrf2/ARE and NF-κB Signaling Pathways

This compound exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2/ARE and NF-κB signaling pathways. The diagrams below illustrate these mechanisms.

Erioside_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation This compound This compound This compound->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 (Ubiquitination) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Erioside_NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines IKK IKK Complex LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Targets for NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Workflow for this compound Isolation and Analysis

The following diagram provides a visual representation of the entire experimental process, from plant material preparation to the final quantification of this compound.

Erioside_Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Fresh Citrus Peels Drying Drying (Air or Oven) Start->Drying Grinding Grinding to Powder Drying->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting Extraction Extraction (Ethyl Acetate) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Purified_this compound Purified this compound Final_Concentration->Purified_this compound HPLC_Quantification RP-HPLC Quantification Purified_this compound->HPLC_Quantification Data_Analysis Data Analysis and Concentration Determination HPLC_Quantification->Data_Analysis

Caption: Workflow for this compound isolation and analysis.

Stability and Storage Recommendations

  • pH Stability: Flavonoids, including this compound, are generally more stable in acidic conditions (pH < 4). In neutral to alkaline solutions, they are more susceptible to degradation.

  • Temperature Stability: Elevated temperatures can lead to the degradation of this compound. It is recommended to perform extraction and purification steps at room temperature or below, and to use a rotary evaporator at temperatures not exceeding 50°C. For long-term storage, purified this compound should be kept at -20°C.

  • Light Sensitivity: Exposure to light, particularly UV light, can cause degradation of flavonoids. All solutions and purified samples of this compound should be stored in amber-colored vials or protected from light.

  • Storage of Stock Solutions: this compound solutions prepared in methanol or ethanol for analytical purposes should be stored at 4°C and used within a few days to a week. For longer-term storage, freezing at -20°C is recommended.

References

In Vitro Cell-Based Assays for Erioside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside is a flavonoid glycoside found in various plants, including those from the Eriosema genus. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for a panel of in vitro cell-based assays to evaluate the biological activity of this compound. These assays are essential for the preclinical assessment of this compound and for elucidating its mechanism of action.

Data Presentation

The following tables summarize quantitative data on the in vitro activities of this compound. This data has been compiled from various studies to provide a comparative overview.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound Concentration% Inhibition of NO ProductionIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)100 µg/mLSignificant Inhibition16.43 µg/mL (for fraction containing this compound)[1]

Table 2: Antioxidant Activity of this compound

AssayMethodThis compound Concentration% Scavenging ActivityIC50
DPPH Radical ScavengingSpectrophotometryVariousDose-dependentNot explicitly for this compound, but a fraction rich in flavonoids including this compound showed an IC50 of 34.64 µg/mL.[1]
ABTS Radical ScavengingSpectrophotometryVariousDose-dependentNot explicitly for this compound, but a fraction rich in flavonoids including this compound showed an IC50 of 30.60 µg/mL.[1]

Table 3: Anti-Cancer Activity of this compound (Data for the aglycone, Eriodictyol, is provided due to limited data on this compound)

Cell LineCancer TypeAssayEriodictyol IC50 (µM)
A549Lung CancerMTT50[2]
U87MGGliomaCCK-8~100
CHG-5GliomaCCK-8~150
SCC131Oral Squamous Cell CarcinomaMTT30-40 (Significant inhibition)
SNU-308, SNU-478, SNU-1079, SNU-1196CholangiocarcinomaViability AssayDose-dependent reduction

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like LPS.

Principle: Nitrite, a stable product of NO, is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

Antioxidant Assay: Intracellular Reactive Oxygen Species (ROS) Measurement

This assay measures the ability of this compound to reduce intracellular ROS levels, typically induced by an oxidizing agent.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Compound and Probe Incubation: Pre-treat the cells with this compound for 1 hour. Then, load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Compare the fluorescence levels in this compound-treated cells to control cells to determine the percentage of ROS reduction.

Anti-Cancer Assay: Cell Migration (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways modulated by this compound, such as NF-κB and MAPK.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS or TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the known activities of related flavonoids.

Erioside_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Activates Transcription This compound This compound This compound->IKK Inhibits This compound->NF-κB (p65/p50) Inhibits Translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Erioside_Antioxidant_Pathway Oxidative Stress (e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative Stress (e.g., H₂O₂)->ROS Cellular Damage Cellular Damage ROS->Cellular Damage Keap1 Keap1 ROS->Keap1 Inactivates This compound This compound This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Promotes activation ARE Antioxidant Response Element Nrf2->ARE Activates Keap1->Nrf2 Inhibits Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) Upregulates Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability anti_inflammatory Anti-inflammatory Assay (NO Production) treatment->anti_inflammatory antioxidant Antioxidant Assay (ROS Measurement) treatment->antioxidant anti_cancer Anti-Cancer Assays (Migration, Invasion) treatment->anti_cancer data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot for Signaling Pathways anti_inflammatory->western_blot anti_inflammatory->data_analysis antioxidant->western_blot antioxidant->data_analysis anti_cancer->western_blot anti_cancer->data_analysis western_blot->data_analysis end End: Report Generation data_analysis->end

References

Erioside Administration in Animal Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside also known as luteolin-7-O-glucoside, has garnered significant interest in preclinical research due to its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application across a spectrum of diseases. This document provides a comprehensive overview of the administration of this compound in various animal models of disease, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to serve as a practical guide for researchers designing and conducting in vivo studies with this promising natural compound.

Data Presentation: this compound and Luteolin Administration in Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of this compound (luteolin-7-O-glucoside) and its aglycone, luteolin, in different animal models of disease.

Disease ModelAnimal ModelCompoundDosageAdministration RouteDurationKey Findings
Acute Liver Injury ICR MiceLuteolin-7-O-glucoside50 mg/kg BWOral gavageDaily for 3 weeksAmeliorated sharp increases in serum AST, ALT, and TNF-α levels induced by GalN/LPS.[1]
Psoriasis-like Skin Lesions BALB/c MiceLuteolin40 and 80 mg/kg/dayTopical applicationDailyAmeliorated psoriasis-like skin lesions and suppressed cutaneous infiltration of immune cells.[2]
Alcoholic Liver Disease C57BL/6 MiceLuteolin50 mg/kgOral gavageDailyAmeliorated ethanol-induced hepatic steatosis and injury.
Hepatic Ischemia-Reperfusion Injury BALB/c MiceLuteolin25 and 50 mg/kgIntraperitoneal injectionDaily for 7 days (pre-treatment)Decreased hepatocyte injury, downregulated inflammatory factors, and inhibited apoptosis and autophagy.[3]
Neuroprotection (Alzheimer's Disease Model) MiceLuteolin80 mg/kg/dayNot specifiedTwo weeksInhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by Aβ1–42.[4]
Metabolic Syndrome (NAFLD) db/db MiceLuteolin20 and 100 mg/kgIntragastric administration8 weeksAttenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound (luteolin-7-O-glucoside) and luteolin in various animal models.

Acute Liver Injury Model

Objective: To evaluate the protective effect of this compound against chemically-induced acute liver injury.

Animal Model:

  • Species: Mouse

  • Strain: ICR

  • Age: 6 weeks old

  • Sex: Male

Induction of Liver Injury:

  • Hepatitis is induced by an intraperitoneal injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 10 µg/kg body weight.[1]

This compound Administration:

  • Compound: Luteolin-7-O-glucoside (this compound)

  • Dosage: 50 mg/kg body weight[1]

  • Vehicle: Not specified in the provided abstract. A common vehicle for oral gavage of flavonoids is a suspension in 0.5% carboxymethylcellulose (CMC).

  • Route: Oral gavage[1]

  • Frequency: Daily[1]

  • Duration: 3 weeks prior to induction of liver injury[1]

Outcome Measures:

  • Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

  • Serum levels of tumor necrosis factor-alpha (TNF-α).

  • Histopathological examination of liver tissue.

  • Western blot analysis of inflammatory mediators (e.g., COX-2, NF-κB) and antioxidant enzymes (e.g., Nrf2).

Psoriasis-like Skin Inflammation Model

Objective: To assess the therapeutic potential of topical this compound on imiquimod-induced psoriasis-like skin lesions.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Female

  • Age: 8-11 weeks

  • Weight: 20-25 grams

Induction of Psoriasis:

  • A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 5-7 consecutive days.[6]

This compound Administration (as Luteolin):

  • Compound: Luteolin (aglycone of this compound)

  • Dosage: 40 mg/kg/day and 80 mg/kg/day[2]

  • Vehicle: Not specified in the provided abstract. A common vehicle for topical application is a cream or ointment base.

  • Route: Topical application to the affected skin area.[2]

  • Frequency: Daily[2]

  • Duration: Concurrent with imiquimod application.

Outcome Measures:

  • Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and thickness.

  • Histopathological analysis of skin biopsies for epidermal thickness (acanthosis) and immune cell infiltration.

  • Immunohistochemical staining for markers of inflammation and cell proliferation (e.g., Ki-67, CD4+ cells).

  • Measurement of inflammatory cytokines (e.g., IL-6, IL-17A, IL-23, TNF-α) in skin homogenates or serum.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animal Model:

  • Species: Rat or Mouse

Induction of Inflammation:

  • A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.[7][8]

This compound Administration:

  • Compound: this compound

  • Dosage: To be determined based on dose-response studies. For reference, other anti-inflammatory compounds are tested at doses ranging from 1 to 30 mg/kg.[9]

  • Vehicle: A suitable vehicle for intraperitoneal injection (e.g., saline, DMSO/saline mixture) or oral gavage (e.g., 0.5% CMC).

  • Route: Intraperitoneal injection or oral gavage.

  • Timing: Typically administered 30-60 minutes before carrageenan injection.[7]

Outcome Measures:

  • Paw volume or thickness measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]

  • Calculation of the percentage of edema inhibition compared to the vehicle-treated control group.

  • Measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and oxidative stress markers (e.g., MDA) in the paw tissue.[9]

In Vivo Antioxidant Activity Assessment

Objective: To determine the in vivo antioxidant effects of this compound in a model of oxidative stress.

Animal Model:

  • Species: Rat or Mouse

  • Induction of Oxidative Stress (Example): Administration of a pro-oxidant agent such as carbon tetrachloride (CCl4) or induction of a disease state associated with oxidative stress.

This compound Administration:

  • Compound: this compound (Luteolin-7-O-glucoside)

  • Dosage: Dose-dependent studies are recommended.

  • Vehicle: Appropriate for the chosen administration route.

  • Route: Oral gavage or intraperitoneal injection.

  • Frequency and Duration: Dependent on the specific model of oxidative stress.

Outcome Measures:

  • Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels in tissue homogenates (e.g., liver, brain) or serum.[10][11]

  • Antioxidant Enzyme Activity: Assay for the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissue homogenates.[11][12][13]

  • Reduced Glutathione (GSH) Levels: Quantification of GSH content in tissues.[12]

Visualization of Pathways and Workflows

Erioside_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Target Cell (e.g., Macrophage) cluster_intervention Intervention Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Initiates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_Inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation This compound This compound This compound->NF_kB_Pathway Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Paw_Edema cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rat/Mouse) Group_Allocation Random Group Allocation (Control, Vehicle, this compound) Animal_Acclimatization->Group_Allocation Erioside_Admin This compound/Vehicle Administration (i.p. or p.o.) Group_Allocation->Erioside_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Erioside_Admin->Carrageenan_Injection 30-60 min Paw_Measurement Paw Volume/Thickness Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Collection Data Collection at Time Intervals (0-5h) Paw_Measurement->Data_Collection Edema_Inhibition Calculate % Edema Inhibition Data_Collection->Edema_Inhibition Biochemical_Analysis Biochemical Analysis of Paw Tissue Data_Collection->Biochemical_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Application Notes and Protocols: Evaluating Cell Viability Following Erioside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a natural flavonoid glycoside, has garnered significant interest in oncological research due to its potential as a cytotoxic agent against various cancer cell lines. Structurally, this compound is a glycosidic derivative of eriodictyol, a flavanone known for its anti-inflammatory, antioxidant, and anticancer properties. This compound's mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and inhibition of critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][2] This document provides detailed protocols for assessing cell viability and apoptosis in cancer cell lines following treatment with this compound, focusing on the widely used MTT and Annexin V/Propidium Iodide (PI) assays.

Data Presentation

The following tables present illustrative data on the effects of this compound on cancer cell viability and apoptosis. This data is synthesized from typical findings for flavonoid compounds and serves as a guide for expected outcomes.

Table 1: MTT Assay Results for this compound Treatment on A549 Lung Cancer Cells

This compound Concentration (µM)% Viability (Mean ± SD) after 48h
0 (Vehicle Control)100 ± 5.1
2585 ± 6.2
5052 ± 4.8
10028 ± 3.9
20015 ± 2.5

Table 2: Annexin V/PI Staining Results for this compound Treatment on HeLa Cervical Cancer Cells

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Viable Cells (Annexin V-/PI-)
0 (Vehicle Control)3.2 ± 1.11.5 ± 0.595.3 ± 1.5
5015.8 ± 2.55.2 ± 1.379.0 ± 3.1
10035.1 ± 4.212.7 ± 2.152.2 ± 5.4
15048.9 ± 5.125.4 ± 3.825.7 ± 4.5

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of choice (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of choice

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assessment cluster_culture Cell Culture & Treatment cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay seed Seed Cells in Plates treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt harvest Harvest Cells incubate->harvest formazan Incubate (2-4h) add_mtt->formazan solubilize Add DMSO formazan->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing cell viability after this compound treatment.

signaling_pathway Proposed this compound-Induced Apoptosis Pathway cluster_pi3k PI3K/Akt Signaling cluster_apoptosis Apoptosis Cascade This compound This compound PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibition Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

References

Application Notes and Protocols: Hyperoside for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Name: The initial topic specified "Erioside." However, literature searches revealed a significantly greater body of research on "Hyperoside," a structurally related and well-characterized flavonoid glycoside with potent apoptosis-inducing effects in cancer cells. It is possible that "this compound" was a typographical error or refers to a less common derivative. This document will focus on Hyperoside, providing a comprehensive overview and detailed protocols that are likely applicable to similar flavonoid glycosides.

Introduction

Hyperoside, a quercetin-3-O-β-D-galactoside, is a natural flavonoid found in numerous plant species. It has garnered significant attention in oncological research due to its demonstrated ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. These application notes provide a summary of the quantitative data supporting the pro-apoptotic effects of hyperoside, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The efficacy of hyperoside in inducing cell death and modulating apoptotic protein expression has been quantified in several studies. The following tables summarize these findings.

Table 1: IC50 Values of Hyperoside in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)
T24Bladder Cancer12~629
24~330
48~252
72~159
5637Bladder Cancer12~667
24~431
48~250
MCF-7Breast Cancer24Not specified, but viability decreased with concentration
4T1Breast Cancer24Not specified, but viability decreased with concentration
A549Non-small cell lung cancerNot specifiedDose-dependent inhibition of viability
FaDuPharyngeal Carcinoma24Significant apoptosis at 100 and 200 µM
HT-29Colon CancerNot specifiedDose-dependent decrease in cell viability

Table 2: Modulation of Key Apoptotic Proteins by Hyperoside

Cancer Cell LineProteinEffect of Hyperoside Treatment
MCF-7, 4T1 (Breast)Bcl-2Decreased expression[1]
BaxIncreased expression[1]
Cleaved Caspase-3Increased expression[1]
XIAPDecreased expression[1]
Cleaved PARPIncreased expression
FaDu (Pharyngeal)FasIncreased expression[2]
Cleaved Caspase-8Increased expression[2]
Cleaved Caspase-3Increased expression
Bcl-2Decreased expression[2]
Bcl-xLDecreased expression[2]
BaxIncreased expression[2]
BadIncreased expression[2]
Cleaved Caspase-9Increased expression[2]
HT-29 (Colon)Bcl-2Decreased expression[3]
BaxIncreased expression[3]
Cleaved Caspase-3Increased expression[3]
Cleaved Caspase-8Increased expression[3]
Cleaved Caspase-9Increased expression[3]
Cleaved PARPIncreased expression[3]
A549 (Lung)Bcl-2/Bax ratioDecreased (apoptosis induction)[4]
Caspase-3Activation[4]
Pancreatic Cancer CellsBax/Bcl-2 and Bcl-xL ratiosIncreased[5]
NF-κBDecreased levels[5]

Signaling Pathways

Hyperoside induces apoptosis through the modulation of multiple signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key, often accompanied by the inhibition of pro-survival signals.

Hyperoside_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Fas Fas Receptor Casp8 Caspase-8 Fas->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax Bax Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Hyperoside Hyperoside Hyperoside->Fas Upregulates Hyperoside->Bax Upregulates Hyperoside->Bcl2 Downregulates

Caption: Hyperoside-induced apoptosis signaling pathways.

Experimental Workflow

A general workflow for investigating the pro-apoptotic effects of hyperoside on a cancer cell line is depicted below.

Experimental_Workflow A Cell Culture (e.g., MCF-7, A549) B Treatment with Hyperoside (Varying concentrations and time points) A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry) B->D E Protein Expression Analysis (Western Blot for Bcl-2, Bax, Caspases) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: General experimental workflow for studying hyperoside-induced apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of hyperoside and calculating its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Hyperoside stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of hyperoside in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted hyperoside solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest hyperoside concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of hyperoside to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with hyperoside, harvest the cells. For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins such as the Bcl-2 family and caspases.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.

Conclusion

Hyperoside demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of cancer cell lines. The provided data and protocols offer a framework for researchers to further investigate the therapeutic applications of hyperoside and related compounds. The modulation of key apoptotic pathways, including the intrinsic and extrinsic pathways, underscores its multifaceted mechanism of action. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.

References

Investigating Erioside's Impact on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erioside, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are intrinsically linked to its ability to modulate the expression of a wide array of genes. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. It includes a summary of known gene expression changes, detailed methodologies for relevant experiments, and visualizations of the key signaling pathways influenced by this compound.

Introduction to this compound and Gene Expression

This compound, also known as Eriocitrin, exerts its biological effects by influencing various signaling pathways, ultimately leading to changes in the transcription of target genes. These alterations in gene expression underpin its potential therapeutic applications in metabolic disorders, inflammatory diseases, and oncology. Understanding the specific genes and pathways modulated by this compound is crucial for its development as a therapeutic agent.

Data Presentation: this compound's Effect on Gene Expression

The following tables summarize the known effects of this compound on the expression of key genes involved in inflammation, mitochondrial biogenesis, and cancer.

Table 1: Effect of this compound on Inflammatory Gene Expression

GeneOrganism/Cell LineTreatmentChange in Expressionp-valueReference
IL-6Human200 mg/day Eriomin® (this compound) for 12 weeks↓ 14%≤ 0.05[1]
TNF-αHuman200 mg/day Eriomin® (this compound) for 12 weeks↓ 20%≤ 0.05[1]
IL-1βRat Kidney (Ischemia-Reperfusion)This compound (dose-dependent)< 0.05
NF-κBRat Kidney (Ischemia-Reperfusion)This compound (dose-dependent)Inactivated< 0.05[2]

Table 2: Effect of this compound on Mitochondrial Biogenesis Gene Expression

GeneOrganism/Cell LineTreatmentChange in ExpressionReference
TFAMZebrafish/HepG2 cellsThis compound[1]
NRF1ZebrafishThis compound[1]
COX4I1Zebrafish/HepG2 cellsThis compound[1]
ATP5JZebrafish/HepG2 cellsThis compound[1]
ACADMHepG2 cellsThis compound (dose-dependent)

Table 3: Effect of this compound on Cancer-Related Gene Expression

Gene/ProteinCell LineTreatmentChange in ExpressionReference
p53HepG2, Huh7This compound[3]
Cyclin AHepG2, Huh7This compound[3]
Cyclin D3HepG2, Huh7This compound[3]
CDK6HepG2, Huh7This compound[3]
BaxMCF-7This compound[4]
Bcl-2MCF-7This compound[4]
Caspase-3HepG2, Huh7This compoundActivated[5]
Caspase-7MCF-7This compoundActivated[4]
Caspase-9MCF-7This compoundActivated[4]

Key Signaling Pathways Modulated by this compound

This compound's effects on gene expression are mediated through several interconnected signaling pathways. The following diagrams illustrate these pathways.

Erioside_Anti_Inflammatory_Pathway This compound This compound DUSP14 DUSP14 This compound->DUSP14 Upregulates Nrf2 Nrf2 This compound->Nrf2 Upregulates NFkB NF-κB DUSP14->NFkB Inactivates ARE Antioxidant Response Element Nrf2->ARE Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes Activates Transcription Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound's Anti-Inflammatory and Antioxidant Signaling Pathway.

Erioside_Anticancer_Apoptosis_Pathway This compound This compound ROS ROS This compound->ROS Induces JAK2 JAK2 This compound->JAK2 Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Activates JNK_p38->Bax Activates STAT3 STAT3 JAK2->STAT3 Activates STAT3->Bcl2 Upregulates Mitochondrion Mitochondrion Caspases Caspase Cascade (Caspase-9, -3, -7) Mitochondrion->Caspases Activates Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's Pro-Apoptotic Signaling Pathway in Cancer Cells.

Erioside_Angiogenesis_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes

Caption: this compound's Anti-Angiogenic Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on gene and protein expression.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its impact on gene and protein expression.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7, adipocytes)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific gene of interest and cell type.

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in mRNA expression of target genes after this compound treatment.

Materials:

  • TRIzol™ Reagent or other RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR™ Green PCR Master Mix

  • qRT-PCR primers for target and reference genes (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Protocol:

  • RNA Isolation from Adipose Tissue (if applicable):

    • Homogenize 50-100 mg of frozen adipose tissue in 1 mL of TRIzol™ reagent using a mechanical homogenizer.

    • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Briefly dry the RNA pellet and dissolve it in an appropriate volume of RNase-free water.

  • RNA Isolation from Cultured Cells:

    • Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ reagent per 10 cm² of culture dish area.

    • Proceed with the chloroform, isopropanol, and ethanol steps as described for adipose tissue.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the reaction mixture containing SYBR™ Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash the this compound-treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, use 5% BSA in TBST as the blocking agent to reduce background.[6]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Conclusion

This compound is a promising natural compound with the ability to modulate gene expression across various pathways implicated in health and disease. The provided application notes, data summaries, and detailed protocols offer a comprehensive resource for researchers to investigate the molecular mechanisms underlying the therapeutic potential of this compound. By utilizing these methodologies, scientists can further elucidate the intricate effects of this compound on gene expression and its role in cellular function.

References

Erioside as a Potential Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erioside, a flavonoid glycoside abundant in citrus fruits and various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Primarily recognized for its potent antioxidant and anti-inflammatory properties, emerging research suggests its potential as a modulator of key enzymatic pathways. This document provides a comprehensive overview of the current understanding of this compound as a potential enzyme inhibitor, with a focus on its interaction with tyrosinase, α-glucosidase, and acetylcholinesterase. Detailed protocols for evaluating its inhibitory potential and a summary of available quantitative data are presented to facilitate further research and drug discovery efforts.

Introduction

This compound, chemically known as eriodictyol-7-O-glucoside, is a naturally occurring flavonoid. Its aglycone, eriodictyol, has been the subject of numerous studies demonstrating a wide range of biological effects. While this compound shares many of these properties, its glycosidic moiety can influence its bioavailability, solubility, and interaction with molecular targets. This document specifically focuses on the potential of this compound to act as an enzyme inhibitor, a mechanism that underpins many therapeutic interventions. The enzymes discussed—tyrosinase, α-glucosidase, and acetylcholinesterase—are critical targets in dermatology, diabetology, and neurology, respectively.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for this compound and its aglycone, eriodictyol. It is important to note that direct inhibitory data for this compound against several key enzymes is still emerging.

CompoundTarget/ActivityIC50 / MeasurementNotes
This compound Hydroxyl Radical Scavenging0.28 mM[1][2]Demonstrates significant antioxidant capacity.
This compound Superoxide Anion Scavenging0.30 mM[1][2]Highlights its role in mitigating oxidative stress.
This compound α-GlucosidaseData not availableTentatively identified in a plant extract with inhibitory activity, but the specific IC50 for the isolated compound was not reported[3].
This compound AcetylcholinesteraseNo binding affinity observedAn affinity-based protein assay indicated that this compound does not bind to acetylcholinesterase[4].
Eriodictyol TyrosinaseActs as a substrateEriodictyol is oxidized by tyrosinase, indicating an interaction with the active site, though not as a simple inhibitor[5].

Signaling Pathway Modulation by this compound

Current research strongly indicates that this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6] This pathway is a critical cellular defense mechanism against oxidative stress.

Erioside_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Cell_Membrane Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Keap1 Keap1 Nrf2_Keap1->Nrf2 Release Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

This compound activates the Nrf2 signaling pathway.

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the enzyme inhibitory potential of this compound. These are generalized methods that should be optimized for specific laboratory conditions.

Workflow for Screening this compound as an Enzyme Inhibitor

Enzyme_Inhibition_Workflow Start Start: Prepare this compound Stock Solution Enzyme_Assay Perform Enzyme Inhibition Assay (e.g., Tyrosinase, α-Glucosidase) Start->Enzyme_Assay Data_Collection Measure Absorbance/ Fluorescence over Time Enzyme_Assay->Data_Collection Calc_Percent_Inhibition Calculate Percent Inhibition Data_Collection->Calc_Percent_Inhibition Dose_Response Perform Dose-Response Curve Experiments Calc_Percent_Inhibition->Dose_Response Calc_IC50 Calculate IC50 Value Dose_Response->Calc_IC50 Kinetics Conduct Enzyme Kinetic Studies (Lineweaver-Burk/Dixon Plots) Calc_IC50->Kinetics Determine_MOA Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Determine_MOA End End: Characterize this compound as an Enzyme Inhibitor Determine_MOA->End

General workflow for enzyme inhibition screening.
Protocol for Tyrosinase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

  • Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • This compound

    • Kojic acid (positive control)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

    • In a 96-well plate, add 20 µL of this compound solution (or positive control/solvent control) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol for α-Glucosidase Inhibition Assay
  • Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

  • Principle: α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured at 405 nm. An inhibitor will decrease the rate of p-nitrophenol formation.

  • Materials:

    • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound

    • Acarbose (positive control)

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of this compound solution (or positive control/solvent control).

    • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) and incubate at 37°C for 15 minutes.

    • Start the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).

    • Continue to incubate at 37°C for another 15 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value from the dose-response curve.

Protocol for Acetylcholinesterase Inhibition Assay
  • Objective: To assess the inhibitory effect of this compound on acetylcholinesterase activity.

  • Principle: This assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE, e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

    • This compound

    • Galantamine or Donepezil (positive control)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare this compound stock solution and serial dilutions.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (e.g., 1.5 mM in buffer), and 10 µL of this compound solution (or control).

    • Add 20 µL of AChE solution (e.g., 0.2 U/mL in buffer).

    • Incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution (e.g., 15 mM in buffer).

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as previously described.

    • Determine the IC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent antioxidant that modulates the Nrf2 signaling pathway. While its direct inhibitory effects on enzymes like tyrosinase and α-glucosidase require more definitive investigation with purified this compound, the preliminary findings are promising and warrant further exploration. Conversely, current data indicates that this compound may not be an effective inhibitor of acetylcholinesterase.

For researchers and drug development professionals, this compound represents an intriguing natural product with potential therapeutic applications. Future studies should focus on:

  • Determining the IC50 values of purified this compound against a broader panel of enzymes.

  • Elucidating the precise mechanism of inhibition through detailed enzyme kinetic studies.

  • Investigating the structure-activity relationship of this compound and its derivatives to optimize inhibitory potency.

  • Evaluating the in vivo efficacy of this compound in relevant disease models.

The protocols and data presented herein provide a foundational framework for advancing our understanding of this compound's role as a potential enzyme inhibitor and for unlocking its full therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of Erioside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavanone glycoside, and its aglycone, eriodictyol, are natural flavonoids found in citrus fruits and various medicinal plants.[1][2] These compounds have garnered significant interest in the scientific community due to their potent antioxidant and anti-inflammatory properties.[1][2] Their therapeutic potential is largely attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.[2][3] This has led to the exploration of this compound and its analogs as potential therapeutic agents for a range of diseases driven by oxidative stress and inflammation.

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries for specific biological activities.[4] This document provides detailed application notes and protocols for a suite of HTS assays designed to efficiently screen and identify promising this compound analogs with desirable antioxidant and anti-inflammatory activities.

Data Presentation: Comparative Bioactivity of this compound Analogs

The following table summarizes representative data from a hypothetical high-throughput screening campaign of this compound and a selection of its structural analogs. The data is presented to facilitate the identification of structure-activity relationships (SAR) and to select lead compounds for further development.

Compound IDStructureDPPH Radical Scavenging (IC50, µM)Cellular Antioxidant Activity (EC50, µM)NF-κB Inhibition (IC50, µM)COX-2 Inhibition (% Inhibition @ 10 µM)
Eri-001 This compound45.235.828.542%
Eri-002 Eriodictyol (aglycone)15.812.510.275%
Eri-003 Hesperetin25.620.118.965%
Eri-004 Naringenin55.348.242.135%
Eri-005 Eriodictyol-7-O-glucoside42.133.725.948%
Eri-006 Homoeriodictyol18.915.312.870%
QA-001 Quercetin (Positive Control)8.57.25.192%
IN-001 Indomethacin (Positive Control)>100>1002.595%

Key Signaling Pathways

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2]

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 This compound This compound Analogs This compound->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Nrf2 Signaling Pathway Activation
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3]

NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound Analogs This compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription DPPH_Workflow start Start prep_compounds Prepare serial dilutions of this compound analogs and controls in 96-well plate start->prep_compounds add_dpph Add DPPH solution to all wells prep_compounds->add_dpph incubate Incubate in the dark at room temperature for 30 minutes add_dpph->incubate read_absorbance Measure absorbance at 517 nm using a microplate reader incubate->read_absorbance calculate Calculate % inhibition and IC50 values read_absorbance->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a 96-well plate and culture to confluence start->seed_cells load_probe Load cells with DCFH-DA probe seed_cells->load_probe add_compounds Add this compound analogs and controls load_probe->add_compounds induce_ros Induce oxidative stress with AAPH add_compounds->induce_ros read_fluorescence Measure fluorescence (Ex/Em = 485/535 nm) kinetically induce_ros->read_fluorescence calculate Calculate CAA units and EC50 values read_fluorescence->calculate end End calculate->end NFkB_Translocation_Workflow start Start seed_cells Seed cells (e.g., HeLa) in a 96-well imaging plate start->seed_cells add_compounds Pre-treat cells with This compound analogs and controls seed_cells->add_compounds stimulate Stimulate with TNF-α add_compounds->stimulate fix_stain Fix, permeabilize, and stain for NF-κB p65 and nuclei (DAPI) stimulate->fix_stain image Acquire images using a high-content imaging system fix_stain->image analyze Analyze nuclear-to-cytoplasmic fluorescence ratio and calculate IC50 image->analyze end End analyze->end COX2_Inhibition_Workflow start Start prepare_reagents Prepare reaction mix with COX-2 enzyme, heme, and a fluorescent probe start->prepare_reagents add_compounds Add this compound analogs and controls (e.g., Celecoxib) to a 96-well plate prepare_reagents->add_compounds add_enzyme_mix Add enzyme reaction mix to all wells add_compounds->add_enzyme_mix initiate_reaction Initiate reaction by adding arachidonic acid add_enzyme_mix->initiate_reaction read_fluorescence Measure fluorescence kinetically initiate_reaction->read_fluorescence calculate Calculate % inhibition and IC50 values read_fluorescence->calculate end End calculate->end

References

Application Notes and Protocols: Erioside Antioxidant Capacity Assessment using DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside found in various citrus fruits and medicinal plants, has garnered significant interest for its potential antioxidant properties. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research for drug development and nutraceutical applications. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for determining the free radical scavenging capacity of chemical compounds. This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant capacity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic deep purple color and a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.

Quantitative Data Presentation

The antioxidant activity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundSourceDPPH IC50 ValueReference Standard(s)
Ethanolic Leaf Extract of Eriodictyon californicum (contains this compound)Eriodictyon californicum0.071 mg/mLNot specified in the study

Note: This IC50 value is for a plant extract containing this compound and other phytochemicals, not for purified this compound. Further studies on isolated this compound are necessary to determine its precise antioxidant capacity.

Experimental Protocols

Materials and Reagents
  • This compound (or a well-characterized extract containing this compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive. This solution should be prepared fresh.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent in which it is fully soluble.

  • Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in the same solvent as the sample.

  • Working Concentrations of Positive Control: Prepare a series of dilutions of the positive control stock solution similar to the this compound dilutions.

Assay Procedure (Microplate Method)
  • Blank Preparation: In a well of the 96-well plate, add 200 µL of the solvent (e.g., methanol).

  • Control (DPPH only): In separate wells, add 100 µL of the solvent and 100 µL of the DPPH working solution.

  • Sample Wells: Add 100 µL of each this compound working concentration to different wells.

  • Positive Control Wells: Add 100 µL of each positive control working concentration to different wells.

  • Reaction Initiation: To the sample and positive control wells, add 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample (this compound or positive control).

  • Determine the IC50 value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable regression analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to Samples & Control prep_dpph->add_dpph prep_this compound Prepare this compound Stock & Dilutions add_reagents Add Reagents to 96-well Plate (Blank, Control, Samples) prep_this compound->add_reagents prep_control Prepare Positive Control Stock & Dilutions prep_control->add_reagents add_reagents->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_scavenging Calculate % Scavenging Activity measure->calculate_scavenging plot_graph Plot % Scavenging vs. Concentration calculate_scavenging->plot_graph determine_ic50 Determine IC50 Value plot_graph->determine_ic50

A schematic representation of the DPPH assay workflow.

Proposed Antioxidant Signaling Pathway of this compound

Flavonoids, including this compound, are thought to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key mechanism in this process.

Erioside_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibits nrf2_cyto Nrf2 keap1->nrf2_cyto Binds & Promotes Degradation ubiquitination Ubiquitination & Degradation nrf2_cyto->ubiquitination nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl Translocation are ARE (Antioxidant Response Element) nrf2_nucl->are Binds to antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Initiates Transcription ros Reactive Oxygen Species (ROS) antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Proposed mechanism of this compound-mediated antioxidant response via the Nrf2-ARE pathway.

Application Notes and Protocols: Measuring Erioside's Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the impact of Erioside, a flavonoid found in citrus fruits, on cytokine production. This document includes summaries of its effects, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

This compound, also known as Eriocitrin, has demonstrated significant anti-inflammatory properties by modulating the production of key cytokines. It has been shown to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] This dual action makes this compound a compound of interest for the development of novel anti-inflammatory therapeutics. The underlying mechanism of this compound's action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

Data Presentation: Quantitative Impact of this compound on Cytokine Production

The following tables summarize the dose-dependent effects of this compound on the production of various pro- and anti-inflammatory cytokines in different in vitro and in vivo models.

Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineThis compound Concentration% InhibitionReference
TNF-α5 µM~25%[5]
10 µM~45%[5]
20 µM~60%[5]
IL-625 µMSignificant reduction[6]
50 µMSignificant reduction[6]
IL-1β25 µMSignificant reduction[6]
50 µMSignificant reduction[6]

Table 2: In Vivo Effects of this compound on Cytokine Levels

ModelTreatmentCytokine ChangeReference
High-Fat Diet-Induced Obese Mice200 mg/kg this compoundInhibition of increase in IL-6 and TNF-α[2]
High-Fat Diet-Induced Obese Mice10, 25, 100 mg/kg this compoundTrend towards lower IL-6 values[2]

Experimental Protocols

Protocol 1: In Vitro Measurement of Cytokine Production in Macrophages using ELISA

This protocol describes the measurement of cytokine secretion from RAW 264.7 macrophages treated with this compound and stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (media only). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until use.

  • ELISA: Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus translocates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates Cytokine_Gene Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) p38->Cytokine_Gene activates transcription factors JNK->Cytokine_Gene activates transcription factors ERK->Cytokine_Gene activates transcription factors This compound This compound This compound->IKK_complex inhibits This compound->MKK3_6 inhibits This compound->MKK4_7 inhibits This compound->NFκB_nucleus inhibits translocation NFκB_nucleus->Cytokine_Gene activates transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Macrophages (e.g., RAW 264.7) treat Pre-treat with this compound (various concentrations) start->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa Measure Cytokines (ELISA) collect->elisa western Analyze Signaling Proteins (Western Blot) collect->western data Data Analysis elisa->data western->data

References

Application Notes and Protocols for Western Blot Analysis of Erioside Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for elucidating the signaling pathways modulated by this compound. This document provides detailed application notes and protocols for utilizing Western blot to investigate the effects of this compound on key cellular signaling cascades.

Key Signaling Pathways Modulated by this compound Analogs

Based on studies of structurally related flavonoid glycosides such as Hyperoside and Eriocitrin, this compound is anticipated to modulate several key signaling pathways. These pathways are central to cellular responses to stress, inflammation, and apoptosis.

Anti-inflammatory Pathway: NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound analogs have been shown to suppress the activation of NF-κB.[1][2][3]

Key proteins for Western blot analysis:

  • Phospho-IκBα (p-IκBα)

  • Total IκBα

  • Phospho-NF-κB p65 (p-p65)

  • Total NF-κB p65

  • COX-2

  • iNOS

Antioxidant Pathway: Nrf2/HO-1 Signaling

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[4][5][6] Flavonoids like Hyperoside have been shown to activate this protective pathway.[5][6]

Key proteins for Western blot analysis:

  • Nrf2 (nuclear and cytoplasmic fractions)

  • HO-1

  • NQO1

  • SOD-1

  • SOD-2

Apoptosis Pathway: ROS-Mediated Signaling

Reactive Oxygen Species (ROS) can act as signaling molecules to induce apoptosis (programmed cell death). The intrinsic apoptosis pathway is heavily influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades. Studies on Hyperoside suggest it can induce apoptosis in cancer cells through ROS-mediated mechanisms, involving the activation of the Bax-caspase-3 axis and inhibition of the NF-κB pathway.[7][8][9]

Key proteins for Western blot analysis:

  • Bcl-2

  • Bax

  • Cleaved Caspase-3

  • Total Caspase-3

  • Cleaved PARP

  • Total PARP

  • Cytochrome c (cytosolic fraction)

Quantitative Data Summary

The following tables summarize the expected changes in protein expression based on studies with this compound analogs. Researchers should aim to generate similar quantitative data for this compound treatment.

Table 1: Expected Effects on Anti-inflammatory Pathway Proteins

Target ProteinExpected Change with this compound TreatmentKey Function
p-IκBαMarks IκBα for degradation
p-NF-κB p65Active form of NF-κB
COX-2Pro-inflammatory enzyme
iNOSProduces nitric oxide

Table 2: Expected Effects on Antioxidant Pathway Proteins

Target ProteinExpected Change with this compound TreatmentKey Function
Nrf2 (nuclear)Transcription factor for antioxidant genes
HO-1Antioxidant enzyme
NQO1Detoxification enzyme

Table 3: Expected Effects on Apoptosis Pathway Proteins

Target ProteinExpected Change with this compound TreatmentKey Function
Bcl-2Anti-apoptotic protein
BaxPro-apoptotic protein
Cleaved Caspase-3Executioner caspase
Cleaved PARPMarker of apoptosis

Experimental Protocols

Western Blot Protocol for this compound-Treated Cells

This protocol provides a detailed methodology for performing Western blot analysis to assess the activation of the aforementioned signaling pathways.

1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density in culture dishes and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO). c. For inflammatory studies, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

2. Protein Extraction (Lysis): a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (Optional): a. To detect another protein of a different molecular weight, the membrane can be stripped of the first set of antibodies using a stripping buffer. b. After stripping, wash the membrane and repeat the blocking and immunoblotting steps with a new primary antibody (e.g., a loading control like β-actin or GAPDH).

Visualizations

Signaling Pathway Diagrams

Erioside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Erioside_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Inactivates Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: this compound's antioxidant effect via Nrf2 pathway activation.

Erioside_Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Induces Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion ROS->Mitochondrion Stress Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeability Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound-induced apoptosis via the ROS-mediated mitochondrial pathway.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: Standard workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erioside Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Erioside (Eriocitrin) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound, a flavanone glycoside, is predominantly found in citrus fruits. Lemons (Citrus limon) and limes are particularly rich sources[1]. The peel and juice of lemons contain significant amounts of this compound[1]. Other citrus fruits like oranges (Citrus sinensis) also contain this compound in their peels[2]. Additionally, it has been identified in species of the mint family, such as Mentha piperita[3].

Q2: What are the most common methods for extracting this compound?

A2: Several methods can be employed for this compound extraction, ranging from traditional to modern techniques. These include:

  • Maceration: A simple method involving soaking the plant material in a solvent at room temperature[4][5].

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that requires less solvent and time than maceration but can expose the extract to high temperatures[4][6].

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often reducing extraction time and temperature[7][8].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction[6][8].

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to improve extraction efficiency[7].

Q3: Which factors have the most significant impact on this compound extraction yield?

A3: The yield of this compound is influenced by several key parameters:

  • Solvent Type and Concentration: The choice of solvent is critical. Polar solvents like ethanol, methanol, and water, or their mixtures, are commonly used for flavonoid extraction[4][9]. The concentration of the solvent, for instance, the percentage of ethanol in water, significantly affects the yield[8].

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of this compound[7][10].

  • Extraction Time: The duration of the extraction process needs to be optimized to ensure maximum recovery without causing degradation[10].

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, facilitating better extraction[7][8].

  • pH: The pH of the extraction solvent can alter the solubility of flavonoids. An acidic pH (around 2.5-3.5) has been shown to increase the recovery of some flavonoids[7].

  • Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume is an important factor that needs to be optimized for each specific process[8][10].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Non-optimal extraction temperature or time.3. Inadequate particle size reduction.4. Incorrect solid-to-liquid ratio.1. Test different solvents (e.g., ethanol, methanol) and their aqueous mixtures. An ideal solvent mixture for one citrus peel extraction was found to be 75% ethanol in water[11].2. Optimize temperature and time for your specific method. For instance, in one study, optimal conditions for flavonoid extraction were 76°C for 43 minutes[10].3. Grind the plant material to a fine powder to increase surface area.4. Experiment with different solid-to-liquid ratios; a common starting point is 1:10 or 1:20 (g/mL).
Degradation of this compound 1. Excessive heat during extraction (e.g., high temperature in Soxhlet or MAE).2. Prolonged extraction time.3. Exposure to light or air (oxidation).4. Unfavorable pH conditions.1. Use lower temperatures or employ non-thermal methods like UAE. For MAE, use lower power settings and shorter durations[12]. This compound has been found to be stable at high temperatures (121°C for 15 min) in acidic solution (pH 3.5)[1].2. Reduce the extraction time to the minimum required for optimal yield.3. Conduct extractions in a protected environment (e.g., using amber glassware) and consider using antioxidants.4. Maintain a slightly acidic pH during extraction, as flavonoids can be unstable in alkaline solutions[13][14].
Co-extraction of Impurities 1. Low selectivity of the solvent.2. Plant matrix complexity.1. Use a solvent system with higher selectivity for flavonoids. A preliminary defatting step with a non-polar solvent like n-hexane can remove lipids[2].2. Employ a post-extraction purification step, such as column chromatography (e.g., with silica gel or AB-8 resin) or solid-phase extraction (SPE)[2][10][15].
Inconsistent Results 1. Variability in plant material.2. Lack of precise control over extraction parameters.1. Ensure the plant material is from a consistent source and harvested under similar conditions. Dry and store the material properly to maintain consistency.2. Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.

Quantitative Data Summary

Table 1: this compound Content in Various Plant Sources

Plant SourcePart UsedThis compound ConcentrationReference
Citrus limonPeel & JuiceNot specified, but abundant[1]
Citrus limonPeel5.08 - 7.10 mg/g[11]
Citrus sinensisPeel31.57 µg/mL in extract[2]
Mentha piperita-Highest among tested Mentha species[3]

Table 2: Influence of Extraction Parameters on Flavonoid Yield (General)

ParameterConditionEffect on YieldReference
Solvent 75% EthanolOptimal for Citrus limon peel[11]
Temperature 76 °COptimal for flavonoid extraction[10]
Time 43 minOptimal for flavonoid extraction[10]
pH 2.5 - 3.5Increased recovery of flavonoids[7]
Solid-to-Liquid Ratio 1:52 (g/mL)Optimal for flavonoid extraction[10]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction from Citrus Peel

  • Sample Preparation: Obtain fresh citrus peels and dry them in the shade for 7-10 days. Grind the dried peels into a fine powder[2].

  • Defatting (Optional but Recommended): To remove non-polar impurities, suspend the dried powder in n-hexane and stir. Filter the mixture and discard the hexane. Allow the powder to air dry[2].

  • Extraction: Place the defatted powder in a sealed container and add the extraction solvent (e.g., 75% ethanol in water) at a solid-to-liquid ratio of 1:20 (g/mL).

  • Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation[4].

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography[2].

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Prepare dried and powdered plant material as described in Protocol 1.

  • Extraction: Suspend the powdered material in the chosen solvent (e.g., 60% methanol) in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath. Set the desired frequency (e.g., 20-40 kHz), power, temperature, and time. These parameters need to be optimized for each specific plant material and setup[8].

  • Filtration and Concentration: Follow steps 5 and 6 from Protocol 1 to obtain the crude extract.

Visualizations

Experimental_Workflow cluster_extraction Extraction Methods A Plant Material (e.g., Citrus Peel) B Drying & Grinding A->B C Defatting (with n-Hexane) B->C D Extraction Method C->D E Filtration D->E F Solvent Evaporation E->F G Crude this compound Extract F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I Maceration Maceration Soxhlet Soxhlet UAE UAE MAE MAE

Caption: General workflow for this compound extraction from plant sources.

Troubleshooting_Logic Start Low this compound Yield Solvent Is the solvent optimal? Start->Solvent TempTime Are temperature and time optimized? Solvent->TempTime Yes AdjustSolvent Test different solvents/concentrations Solvent->AdjustSolvent No ParticleSize Is particle size sufficiently small? TempTime->ParticleSize Yes OptimizeTempTime Perform optimization studies (e.g., RSM) TempTime->OptimizeTempTime No GrindSample Grind sample to a fine powder ParticleSize->GrindSample No End Yield Improved ParticleSize->End Yes AdjustSolvent->TempTime OptimizeTempTime->ParticleSize GrindSample->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Troubleshooting Erioside instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Erioside in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as Eriocitrin or Eriodictyol 7-O-rutinoside, is a flavanone glycoside predominantly found in citrus fruits like lemons.[1] It is recognized for its potent antioxidant and anti-inflammatory properties. However, like many flavonoids, this compound has low water solubility and can be unstable in solution, which presents challenges for its storage, handling, and experimental use.[2][3] Its instability can lead to degradation, affecting the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that affect this compound stability in solution?

A2: The stability of this compound in solution is influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Solvent: The choice of solvent can impact both the solubility and stability of this compound.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound should be dissolved in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[4] It is sparingly soluble in aqueous buffers.[4] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and protected from light.

Q4: What are the visible signs of this compound degradation in my solution?

A4: Visual indicators of this compound degradation can include a change in color (e.g., yellowing or browning of the solution), the formation of precipitates, or a decrease in the expected biological activity in your experiments. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to confirm the integrity of your this compound solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound may have degraded in the working solution.1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Verify the stability of this compound under your specific experimental conditions (pH, temperature, incubation time) using HPLC. 3. Minimize exposure to light and oxygen by using amber vials and de-gassed buffers.
Precipitate forms in the aqueous working solution. This compound has low aqueous solubility, and precipitation can occur upon dilution from an organic stock.1. Increase the proportion of the organic co-solvent (e.g., DMSO) in your final working solution, if your experimental system allows. 2. Gently warm the solution to aid dissolution, but be mindful of potential heat-induced degradation. 3. Filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles.
The this compound solution has changed color. This is a strong indicator of chemical degradation, likely due to oxidation or pH-induced changes.1. Discard the solution immediately. 2. Prepare a fresh solution using high-purity solvents and de-gassed buffers. 3. Store the new solution under an inert atmosphere (e.g., nitrogen or argon) if it will be used over an extended period.

Quantitative Data on this compound Stability

The following table summarizes the available quantitative and qualitative data on this compound stability under various conditions. Due to limited specific data for this compound, information from closely related flavonoids is also included for guidance.

Condition Parameter Observation Source
Temperature 121°C for 15 minutesStable in acidic solution (pH 3.5).F&B Research Laboratories, Nippon Flour Mills Co., Ltd.
Temperature > 90°CDegradation of eriocitrin observed in dried lemon waste samples.[5]
pH Acidic (pH 3.5)Stable even at high temperatures.F&B Research Laboratories, Nippon Flour Mills Co., Ltd.
pH Neutral to AlkalineFlavonoids, in general, are more susceptible to degradation at higher pH values.[6]
Solvent Aqueous Buffer (PBS, pH 7.2)Not recommended for storage for more than one day.[4]
Solvent DMSO, Ethanol, DMFSoluble and more stable for stock solutions.[4]
Light Sunlight/UVFlavonoids are generally susceptible to photodegradation. Eriodictyol (the aglycone of this compound) showed some stability under light exposure.[7]
Storage Crystalline Solid at -20°CStable for at least 4 years.[4]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

1. Objective: To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or another suitable organic solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven for 24 and 48 hours.

    • Also, incubate a solution of this compound in a suitable solvent at 60°C for the same time periods.

    • After incubation, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting Steps cluster_action Corrective Actions start Start: Inconsistent Experimental Results prep_stock Prepare Fresh this compound Stock Solution (e.g., in DMSO) start->prep_stock prep_work Prepare Fresh Working Solution prep_stock->prep_work check_sol Check for Precipitation or Color Change prep_work->check_sol hplc_analysis Analyze Solution Integrity via HPLC check_sol->hplc_analysis no_degradation No Significant Degradation Detected hplc_analysis->no_degradation <5% loss degradation Degradation Detected hplc_analysis->degradation >5% loss end End: Reliable and Reproducible Results no_degradation->end optimize_cond Optimize Experimental Conditions (pH, Temp, Light, Solvent) degradation->optimize_cond forced_degradation Perform Forced Degradation Study optimize_cond->forced_degradation new_protocol Establish a Stabilized Experimental Protocol forced_degradation->new_protocol new_protocol->end

Caption: Troubleshooting workflow for this compound instability.

stability_factors cluster_factors Factors Influencing Stability This compound This compound in Solution Degradation Degradation Products This compound->Degradation Degradation pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Solvent Solvent Type Solvent->Degradation

Caption: Key factors leading to this compound degradation.

References

Technical Support Center: Erioside in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erioside, a flavanone glycoside with notable antioxidant properties. The primary focus is to address challenges related to its solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (also known as eriodictyol 7-rutinoside) is a flavonoid glycoside found abundantly in citrus fruits like lemons.[1][2] While it exhibits promising biological activities, its utility in in vitro studies can be hampered by its limited solubility in aqueous solutions, such as cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is readily soluble in organic solvents. For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[2][3] It is also reported to be soluble in methanol and ethanol.[1] While this compound is also soluble in water, achieving the high concentrations needed for a stock solution can be difficult.[1]

Q3: How do I prepare a high-concentration stock solution of this compound?

Preparing a concentrated stock solution in an organic solvent like DMSO is the standard method. This allows for minimal volumes of the solvent to be added to the aqueous culture medium, thereby reducing solvent-induced cytotoxicity. A typical starting stock concentration might be 10 mM or higher, depending on the experimental needs.[3]

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells.[4] A widely accepted maximum limit is 1%, though many researchers aim for a final concentration of 0.1% or less to minimize off-target effects.[5][6] The sensitivity to DMSO can vary significantly between cell lines, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5][6] Concentrations of 5% and higher are clearly cytotoxic.[7]

Troubleshooting Guide

Problem: My this compound solution precipitates after I add it to the cell culture medium or phosphate-buffered saline (PBS).

This is a common issue when a compound dissolved in a high-percentage organic solvent is diluted into an aqueous buffer.[8][9] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

Solutions:

  • Optimize the Final DMSO Concentration: Ensure the final DMSO concentration in your well is sufficient to maintain solubility but non-toxic to the cells. It is critical to perform serial dilutions of your high-concentration stock in DMSO before the final dilution into the aqueous medium.[8]

  • Modify the Dilution Method: Instead of adding the this compound stock directly to a large volume of media, try a stepwise dilution. Alternatively, add the small volume of DMSO stock directly into the culture well containing cells and media, ensuring rapid mixing.[8]

  • Consider pH Adjustments: The solubility of some compounds can be pH-dependent. A patent for this compound preparation notes that it fully dissolves in water upon the addition of NaOH, suggesting increased solubility at a higher pH.[10] However, it's important to note that cell culture media is buffered, and significant pH changes should be avoided.[11]

Problem: I'm observing cellular toxicity that may not be related to this compound's biological activity.

Solutions:

  • Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the this compound. This will help you distinguish between the effects of the compound and the effects of the solvent.[5]

  • Test for DMSO Toxicity: If you are using a higher concentration of DMSO, it is essential to run a dose-response experiment with just DMSO to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and assay duration.[6] Some cell lines can show sensitivity to DMSO concentrations below 1%.[5]

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative data related to this compound solubility and solvent considerations.

Table 1: this compound Solubility in Common Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (167.63 mM) [2]
Water Readily soluble (specifics vary) [1]
Methanol Readily soluble [1]

| Ethanol | Readily soluble |[1] |

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Recommended Max Concentration Notes Reference(s)
≤ 0.1% Ideal for minimizing solvent effects; safest for most cell lines. [5][6]
0.5% Generally considered safe for many cell lines. [6][7]
1.0% Often cited as the absolute maximum; requires careful validation. [5]

| > 1.0% | High risk of cytotoxicity and off-target effects. | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 10 mg of this compound powder (MW: 596.54 g/mol ).

  • Dissolving: Add 1.68 mL of fresh, high-quality DMSO to the powder.[3]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions for Cell Treatment

  • Serial Dilution (in DMSO): If you need a range of concentrations for a dose-response experiment, perform serial dilutions of your 10 mM stock solution in pure DMSO. This ensures that the same volume of DMSO solution is added to each well.

  • Final Dilution (in Media): Dilute the DMSO stock (or serially diluted stocks) directly into the pre-warmed cell culture medium to achieve your final desired this compound concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (e.g., 1 µL) to an equivalent volume of medium (e.g., 1 mL).

  • Application: Immediately add the final working solutions to your cells and mix gently by swirling the plate.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to working with this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Add High-Quality DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Filter Sterilize (0.22 µm filter) C->D E Aliquot & Store at -20°C / -80°C D->E F Thaw Stock Aliquot E->F G Dilute Stock 1:1000 in Culture Medium F->G H Vortex Briefly & Add to Cells G->H I Final [this compound] = 10 µM Final [DMSO] = 0.1% H->I

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_solutions start Precipitation observed in aqueous medium? check_dmso Is final [DMSO] < 0.1%? start->check_dmso Yes end_node Problem Resolved start->end_node No increase_dmso Increase final [DMSO] (Validate cell tolerance first!) check_dmso->increase_dmso Yes serial_dilute Make serial dilutions in 100% DMSO first? check_dmso->serial_dilute No increase_dmso->end_node add_dmso_dilutions Adopt serial dilution in pure DMSO. serial_dilute->add_dmso_dilutions No check_mixing Is stock added slowly with rapid mixing? serial_dilute->check_mixing Yes add_dmso_dilutions->end_node improve_mixing Improve mixing technique (e.g., vortexing medium). check_mixing->improve_mixing No check_mixing->end_node Yes improve_mixing->end_node

Caption: Troubleshooting decision tree for this compound precipitation.

G cluster_pathway Potential Anti-Inflammatory & Antioxidant Signaling This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Nrf2 Inflammation Inflammatory Stimuli (e.g., LPS) Inflammation->NFkB Antioxidant Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory

Caption: Simplified signaling pathways potentially modulated by this compound.

References

Technical Support Center: Erioside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of erioside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chromatographic issues, specifically peak tailing and poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of this compound peak tailing in reversed-phase HPLC?

A1: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to peak tailing.[1][2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the column. If the pH is not optimized, these interactions can increase, causing tailing.[3][4][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion. Over time, the stationary phase itself can degrade.[3][6]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to broader, tailing peaks.[3][6]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3][6]

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

A2: Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency, selectivity, and retention. Here are several strategies:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides better peak shape for phenolic compounds.[7][8]

    • Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.[5][9][10][11]

  • Adjust the Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting compounds.[12]

  • Change the Column:

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and, therefore, better resolution.

    • Column Length: A longer column provides more theoretical plates, which can enhance resolution.

    • Stationary Phase: While C18 is common, trying a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can provide different selectivities.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Adjust the Column Temperature: Temperature can affect selectivity. Experimenting with temperatures between 25°C and 40°C may improve separation.

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: For initial method development for this compound, a reversed-phase approach is recommended. Here is a typical starting point:

  • Column: A C18 column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a robust choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient from a low to a high percentage of organic solvent is generally effective for analyzing plant extracts containing multiple compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at approximately 280 nm, which is a common wavelength for flavanones.

Troubleshooting Guides

Issue 1: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Quantify the Tailing

Before making changes, quantify the extent of the tailing using the tailing factor (Tf) or asymmetry factor (As). Most chromatography data systems can calculate this automatically. A value greater than 1.5 is generally considered significant tailing.[1]

Step 2: Troubleshooting Workflow

Use the following workflow to identify the root cause of the peak tailing.

G start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Likely a Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical/Interaction Issue check_all_peaks->chemical_issue No check_column Inspect Column: - Void at the head? - Blocked frit? physical_issue->check_column check_connections Check System Connections: - Loose fittings? - Excessive tubing length? physical_issue->check_connections adjust_ph Adjust Mobile Phase pH: - Lower pH to 2.5-3.5 to suppress silanol ionization. chemical_issue->adjust_ph end End: Peak Shape Improved check_column->end check_connections->end change_column Use a different column: - End-capped C18 - Phenyl-Hexyl adjust_ph->change_column sample_overload Check for Sample Overload: - Dilute sample - Reduce injection volume change_column->sample_overload sample_overload->end

Troubleshooting workflow for this compound peak tailing.

Step 3: Detailed Solutions

  • Column Choice: If pH adjustment is insufficient, consider using a column with a different chemistry. An end-capped C18 column will have fewer free silanol groups.[1] Alternatively, a phenyl-hexyl column can offer different selectivity through π-π interactions.

  • Sample Concentration: Prepare a dilution series of your sample and inject each. If the peak shape improves with dilution, you are likely overloading the column. Determine the highest concentration that provides a symmetrical peak.[3][6]

Issue 2: Poor Resolution of this compound Peak

This guide will help you improve the separation of your this compound peak from adjacent impurities or other analytes.

Step 1: Assess the Current Separation

Calculate the resolution (Rs) between the this compound peak and the closest eluting peak. A resolution value of at least 1.5 is generally desired for baseline separation.

Step 2: Logical Flow for Improving Resolution

The following diagram outlines a logical approach to improving resolution.

G start Start: Poor Resolution optimize_selectivity Optimize Selectivity (α) start->optimize_selectivity change_mobile_phase Change Mobile Phase: - Organic modifier (ACN vs. MeOH) - Adjust pH optimize_selectivity->change_mobile_phase change_column_type Change Column Stationary Phase: (e.g., C18 to Phenyl-Hexyl) optimize_selectivity->change_column_type increase_efficiency Increase Efficiency (N) use_smaller_particles Use Column with Smaller Particles (e.g., 5 µm to 3.5 µm or sub-2 µm) increase_efficiency->use_smaller_particles increase_column_length Increase Column Length increase_efficiency->increase_column_length adjust_retention Adjust Retention (k') adjust_organic_strength Adjust Organic Solvent Strength: - Weaker mobile phase increases retention adjust_retention->adjust_organic_strength change_mobile_phase->increase_efficiency change_column_type->increase_efficiency use_smaller_particles->adjust_retention increase_column_length->adjust_retention end End: Resolution Improved adjust_organic_strength->end

Logical workflow for improving HPLC resolution.

Step 3: Quantitative Data and Experimental Protocols

ParameterInitial ConditionModified ConditionExpected Outcome on Resolution
Mobile Phase 50:50 Acetonitrile:Water (0.1% Formic Acid)45:55 Acetonitrile:Water (0.1% Formic Acid)Increase
Column C18, 150 mm, 5 µmC18, 250 mm, 5 µmIncrease
Column C18, 150 mm, 5 µmC18, 150 mm, 3.5 µmIncrease
Flow Rate 1.0 mL/min0.8 mL/minPotential Increase
Temperature 30 °C35 °C or 25 °CVariable, needs empirical testing

Experimental Protocol: A Validated HPLC Method for this compound Quantification

This protocol is based on established methods for the analysis of this compound and related flavanones in citrus species.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
08020
205050
252080
308020
358020
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

    • The tailing factor for the this compound peak should be between 0.9 and 1.5.

By following these guidelines and systematically troubleshooting, you can effectively address issues of peak tailing and poor resolution in your this compound HPLC analysis.

References

Technical Support Center: Overcoming Poor Erioside Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of erioside in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of this compound?

A1: The principal reasons for the poor oral bioavailability of this compound are its low aqueous solubility and limited permeability across the intestinal epithelium. Furthermore, this compound undergoes substantial first-pass metabolism in the liver and intestines, which further decreases the amount of the active compound reaching systemic circulation. A study on the pharmacokinetics of eriocitrin (a glycoside of eriodictyol, similar to this compound) in rats reported a total bioavailability of less than 1%.[1]

Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have been investigated to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanosuspensions: Reducing the particle size of a drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[2][3][4][5] This approach is particularly beneficial for drugs belonging to BCS class II and IV.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[6][7][8] This enhances the solubilization and absorption of lipophilic drugs, potentially bypassing first-pass metabolism through lymphatic uptake.[6][9]

  • Phospholipid Complexes (Phytosomes): Complexing flavonoids with phospholipids can enhance their lipophilicity and improve their ability to cross biological membranes.[10][11] This technique has been shown to significantly increase the oral bioavailability of various phytoconstituents.[12][13]

Q3: How significant is the improvement in bioavailability with these advanced formulations?

A3: Studies on similar flavonoids have demonstrated substantial improvements in bioavailability. For instance, a phospholipid complex of echinacoside showed a significant increase in relative bioavailability in rats.[12] The complexation was found to improve the intestinal absorption rate by 2.82-fold and the effective permeability coefficient by 3.39-fold.[12][13] Similarly, nanosuspensions have been reported to enhance the oral bioavailability of some drugs by more than 1.6-fold compared to the raw drug particles.[14]

Troubleshooting Guide

Problem: I am observing very low and inconsistent plasma concentrations of this compound in my animal experiments.

  • Possible Cause 1: Poor Solubility and Dissolution.

    • Troubleshooting:

      • Formulation Enhancement: If you are administering a simple suspension of this compound, consider adopting an advanced formulation strategy. The table below summarizes the potential of different formulation approaches.

      • Particle Size Reduction: Micronization or nanonization of the this compound powder can significantly improve its dissolution rate.[2][3]

  • Possible Cause 2: Rapid Metabolism and Elimination.

    • Troubleshooting:

      • Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study with more frequent early time points to accurately capture the absorption and elimination phases. The half-life of eriocitrin metabolites in rat plasma has been reported to be between 3 and 3.2 hours.[1]

      • Metabolite Profiling: Analyze plasma and urine for key metabolites of this compound to understand its metabolic fate. Nine metabolites of eriocitrin were identified in rat urine.[1]

  • Possible Cause 3: Issues with the Animal Model.

    • Troubleshooting:

      • Species Differences: Be aware that oral drug bioavailability can vary significantly between different animal species and may not always correlate with human bioavailability.[15]

      • Health Status: The health of the animals can influence drug absorption and metabolism. For example, conditions like acute renal failure can alter the pharmacokinetics of drugs.[16]

Data Presentation

Table 1: Comparison of Formulation Strategies to Enhance Bioavailability of Flavonoids
Formulation StrategyMechanism of ActionReported Bioavailability Enhancement (for similar compounds)Key Advantages
Nanosuspensions Increases surface area and dissolution velocity.[2][3]1.6-fold increase for a novel compound.[14]Applicable to a wide range of poorly soluble drugs.[2]
SEDDS Enhances solubilization and lymphatic transport, bypassing first-pass metabolism.[6][9]Can significantly improve the oral bioavailability of lipophilic drugs.[7][8]Protects the drug from degradation in the GI tract.[9]
Phospholipid Complexes Increases lipophilicity and membrane permeability.[10][12][13]2.82-fold increase in intestinal absorption rate for echinacoside.[12][13]Utilizes biocompatible phospholipids.[10]

Experimental Protocols

Preparation of a Phospholipid Complex (General Method)

This protocol is based on the solvent evaporation method described for similar flavonoids.[12][13]

  • Materials: this compound, Phosphatidylcholine, appropriate organic solvent (e.g., ethanol, acetone).

  • Procedure:

    • Dissolve this compound and phosphatidylcholine in the organic solvent in a specific molar ratio.

    • Stir the solution at a controlled temperature for a set period.

    • Evaporate the solvent under reduced pressure to obtain a thin film.

    • Dry the resulting complex in a desiccator.

    • The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[12][13]

Pharmacokinetic Study in Rats (General Protocol)

This is a generalized protocol based on similar studies in rats.[16][17][18]

  • Animal Model: Sprague-Dawley rats are commonly used.[16][17][18]

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation (e.g., nanosuspension, SEDDS, or phospholipid complex) or the control suspension orally via gavage.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for this compound and its major metabolites using a validated analytical method, such as HPLC or LC-MS/MS.[16][17]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_0 Problem cluster_1 Causes cluster_2 Solutions cluster_3 Outcome Poor this compound\nBioavailability Poor this compound Bioavailability Low Aqueous\nSolubility Low Aqueous Solubility Poor this compound\nBioavailability->Low Aqueous\nSolubility Poor Intestinal\nPermeability Poor Intestinal Permeability Poor this compound\nBioavailability->Poor Intestinal\nPermeability First-Pass\nMetabolism First-Pass Metabolism Poor this compound\nBioavailability->First-Pass\nMetabolism Nanosuspensions Nanosuspensions Low Aqueous\nSolubility->Nanosuspensions SEDDS SEDDS Poor Intestinal\nPermeability->SEDDS Phospholipid\nComplexes Phospholipid Complexes Poor Intestinal\nPermeability->Phospholipid\nComplexes First-Pass\nMetabolism->SEDDS Enhanced\nBioavailability Enhanced Bioavailability Nanosuspensions->Enhanced\nBioavailability SEDDS->Enhanced\nBioavailability Phospholipid\nComplexes->Enhanced\nBioavailability

Caption: Logical relationship for overcoming poor this compound bioavailability.

G cluster_0 Formulation & Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis & Data Interpretation A This compound Formulation (e.g., Nanosuspension) B Oral Administration to Animal Model A->B C Timed Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F G Bioavailability Assessment F->G

Caption: Experimental workflow for a pharmacokinetic study.

References

Inconsistent results in Erioside cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Erioside" did not yield specific results in scientific literature searches and may be a misspelling. This guide provides general troubleshooting advice and protocols applicable to cell-based assays involving flavonoid compounds with similar expected activities. Please verify the correct name of your compound of interest for specific guidance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays.

Troubleshooting Guide

This section addresses specific problems that can lead to inconsistent or unexpected results in your cell-based assays.

Question: Why am I seeing high variability between my replicate wells?

Answer: High variability between replicate wells is a common issue that can obscure the true effect of your test compound. Several factors can contribute to this problem:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently mixing it before and during plating. When using a multichannel pipette, ensure all tips dispense equal volumes. After seeding, let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant errors.

    • Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume you are dispensing and pre-wet the pipette tips. Pipette slowly and consistently.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature gradients, leading to different results compared to the interior wells.[2]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Using plate sealers can also minimize evaporation during long incubations.[2]

Question: My assay signal is very low or absent. What could be the cause?

Answer: A weak or absent signal can be due to several factors, ranging from reagent issues to suboptimal assay conditions.

  • Suboptimal Reagent Concentration: The concentration of key reagents, such as antibodies or detection substrates, may not be optimal.

    • Solution: Titrate your key reagents to determine the concentration that yields the best signal-to-noise ratio.[1]

  • Degraded Reagents: Reagents can lose activity over time, especially if not stored correctly.

    • Solution: Check the expiration dates of all reagents and ensure they have been stored at the recommended temperature.

  • Incorrect Incubation Times: The timing of cell treatment and reagent addition is often critical.

    • Solution: Optimize the incubation times for your specific cell line and assay.

  • Low Cell Number or Viability: An insufficient number of healthy cells will result in a low signal.

    • Solution: Optimize the cell seeding density and ensure cell viability is high before starting the experiment using a method like trypan blue exclusion.[1]

Question: I am observing high background noise in my assay. How can I reduce it?

Answer: High background can mask the specific signal from your experimental treatment.

  • Overly High Cell Seeding Density: Too many cells per well can lead to non-specific signals.

    • Solution: Reduce the number of cells seeded per well.[1]

  • Non-specific Antibody Binding: In antibody-based assays, non-specific binding can be a major source of background.

    • Solution: Increase the concentration of your blocking agent or try a different blocking buffer. Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[1][3]

  • Autofluorescence: Some cells or compounds can autofluoresce at the excitation and emission wavelengths of your assay.[1][4]

    • Solution: Check for autofluorescence of your cells and test compound. If significant, consider using a different fluorescent dye with a distinct spectrum or a luminescence-based assay.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about cell-based assay design and execution.

Question: Does the passage number of my cells affect experimental outcomes?

Answer: Yes, the passage number can significantly influence experimental results. As cells are passaged repeatedly, they can undergo phenotypic and genotypic changes, leading to altered growth rates, morphology, and responses to stimuli.[2] It is best practice to use cells within a defined, low passage number range and to establish a master and working cell bank system.[2]

Question: How can I be sure my cells are not contaminated with mycoplasma?

Answer: Mycoplasma contamination is a pervasive issue in cell culture that can alter cell physiology and lead to unreliable results. Regular testing is crucial. A common method for detection is PCR.[1] To perform a PCR test, you will need to set up reactions with your sample DNA, a positive control (mycoplasma DNA), and a negative control (nuclease-free water). The PCR products are then run on an agarose gel to visualize the results.[1]

Question: What type of microplate should I use for my assay?

Answer: The choice of microplate depends on the type of assay you are performing.[5]

  • Absorbance Assays: Use clear-bottom plates.[5]

  • Fluorescence Assays: Use black plates to reduce background fluorescence and light scattering.[5]

  • Luminescence Assays: Use white plates to maximize the luminescent signal.[5]

Question: How can I minimize the "edge effect" in my microplate assays?

Answer: The edge effect, where wells on the perimeter of a plate behave differently, is often due to increased evaporation.[2] To mitigate this:

  • Avoid using the outer 36 wells for samples. Fill them with sterile media or PBS to create a humidity buffer.[2]

  • Use plate sealers for long incubation periods.[2]

  • Ensure proper humidification in your incubator.[2]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from cell-based assays and summarize common sources of experimental variability.

Table 1: Example Dose-Response Data for a Generic Flavonoid in a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean)Standard Deviation
0 (Vehicle Control)1005.2
198.16.1
1085.37.5
2562.78.9
5041.59.8
10020.111.2

Table 2: Common Sources of Inconsistency and Their Potential Quantitative Impact

Source of VariabilityPotential Impact on ReadoutRecommended Action
Inconsistent Cell Seeding15-30% variation between wellsUse a multichannel pipette, mix cell suspension frequently.
Pipetting Inaccuracy5-20% error in final concentrationRegular pipette calibration, use appropriate pipette size.
Edge EffectsUp to 40% difference from inner wellsDo not use outer wells for samples, use plate sealers.
Mycoplasma ContaminationCan alter baseline and response by >50%Regular testing with PCR or other methods.
High Cell Passage NumberGradual or sudden shift in IC50 valuesUse cells within a defined passage range.

Experimental Protocols

Below is a generalized protocol for a common cell-based assay used to assess cell viability.

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound (e.g., a generic flavonoid) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate common workflows and signaling pathways relevant to cell-based assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in Microplate cell_culture->cell_seeding reagent_prep Reagent & Compound Preparation compound_treatment Compound Treatment reagent_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation reagent_addition Detection Reagent Addition incubation->reagent_addition readout Signal Readout (e.g., Absorbance) reagent_addition->readout data_processing Data Processing & Normalization readout->data_processing results Results Interpretation (e.g., IC50) data_processing->results nrf2_pathway cluster_nucleus Gene Transcription ROS Oxidative Stress (e.g., from compound) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3 Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitination Ub Ubiquitin Ub->Cul3 Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_nuc->ARE binds to troubleshooting_tree start Inconsistent Results? high_variability High Variability? start->high_variability Yes low_signal Low/No Signal? start->low_signal No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding check_edge_effect Address Edge Effects high_variability->check_edge_effect high_background High Background? low_signal->high_background No check_reagents Check Reagent Concentration & Expiration low_signal->check_reagents Yes check_cells Check Cell Health & Density low_signal->check_cells check_autofluorescence Check Autofluorescence high_background->check_autofluorescence optimize_blocking Optimize Blocking & Antibody Dilution high_background->optimize_blocking

References

Technical Support Center: Erioside and Colorimetric Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the flavonoid glycoside erioside in common colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assays?

This compound is a flavonoid glycoside found in various plants, notably citrus fruits. Its chemical structure, containing multiple hydroxyl groups, confers significant antioxidant and reducing properties. These properties are the primary reason for its interference in assays that rely on redox reactions. This compound can directly react with the chromogenic reagents in these assays, leading to inaccurate measurements.

Q2: Which colorimetric assays are most likely to be affected by this compound?

Based on its chemical properties, this compound is likely to interfere with the following assays:

  • Total Phenolic Content Assays: Specifically, the Folin-Ciocalteu assay.

  • Antioxidant Capacity Assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • Reducing Sugar Assays: Particularly the DNS (3,5-dinitrosalicylic acid) assay.

  • Protein Quantification Assays: Including the Bicinchoninic Acid (BCA) and Lowry assays.[1]

Q3: How can I determine if this compound is interfering with my assay?

The simplest way is to run a control experiment. Prepare a sample containing this compound at a concentration similar to that expected in your experimental samples, but without the analyte of interest. If you observe a color change or a significant absorbance reading in this control, it indicates interference.

Troubleshooting Guides

Interference in Total Phenolic Content (Folin-Ciocalteu) Assay

Issue: Overestimation of total phenolic content in the presence of this compound.

Mechanism of Interference: The Folin-Ciocalteu reagent is not specific to phenolic compounds but reacts with any reducing substance.[2][3][4] this compound, being a potent antioxidant, can reduce the phosphomolybdic-phosphotungstic acid complex in the reagent, leading to a blue color formation that is independent of the actual phenolic content of the sample. Other substances like ascorbic acid and reducing sugars can also interfere.[2][3][5]

Mitigation Strategies:

  • Blank Correction: Prepare a blank sample containing the same concentration of this compound as your test sample to subtract its contribution to the absorbance.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to separate the phenolic compounds from interfering substances like this compound before performing the assay.[3]

  • Alternative Assays: Consider using alternative methods that are less susceptible to interference from reducing agents, such as the Prussian Blue assay.[6]

Experimental Protocol: Solid-Phase Extraction for Folin-Ciocalteu Assay

  • Condition the Cartridge: Activate a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load Sample: Load 1 mL of your sample (containing this compound and the analytes of interest) onto the cartridge.

  • Wash: Wash the cartridge with 5 mL of deionized water to remove interfering substances like sugars and ascorbic acid. This compound, being a glycoside, may also be partially washed out.

  • Elute Phenolics: Elute the phenolic compounds with 5 mL of methanol.

  • Assay: Perform the Folin-Ciocalteu assay on the methanolic eluate.

Diagram: Folin-Ciocalteu Interference and Mitigation

cluster_interference Interference Pathway cluster_mitigation Mitigation Workflow This compound This compound (Reducing Agent) Color Blue Color Formation This compound->Color Reduces FC_Reagent Folin-Ciocalteu Reagent FC_Reagent->Color Reacts with Sample Sample with this compound SPE Solid-Phase Extraction (SPE) Sample->SPE Eluate Phenolic Eluate SPE->Eluate Assay Folin-Ciocalteu Assay Eluate->Assay

Caption: Interference of this compound in the Folin-Ciocalteu assay and the SPE mitigation workflow.

Interference in Antioxidant (DPPH and ABTS) Assays

Issue: Inaccurate assessment of antioxidant capacity.

Mechanism of Interference: While the reaction of this compound with DPPH or ABTS radicals is the basis of these assays for measuring its own antioxidant activity, its presence in a complex mixture can lead to an overestimation of the total antioxidant capacity of the sample. The kinetics of the reaction of this compound might also differ from other antioxidants in the sample, complicating the interpretation of results.

Mitigation Strategies:

  • Kinetic Analysis: Monitor the reaction over time. Different antioxidants react at different rates. This can help to distinguish the contribution of this compound from other compounds.

  • Standard Addition Method: Add known amounts of an antioxidant standard to your sample and measure the response. This can help to quantify the matrix effect, including the interference from this compound.

  • Chromatographic Separation: Use HPLC to separate the components of your sample before performing the antioxidant assay on the individual fractions.

Experimental Protocol: Kinetic Analysis of DPPH Assay

  • Prepare Reagents: Prepare a stock solution of DPPH in methanol and your sample containing this compound.

  • Initiate Reaction: Mix the DPPH solution with your sample in a cuvette.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the absorbance at 517 nm at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Plot Data: Plot absorbance versus time to observe the reaction kinetics. A biphasic curve may indicate the presence of multiple antioxidants with different reaction rates.

Diagram: Antioxidant Assay Interference Logic

cluster_problem Problem cluster_solution Solution ComplexSample Complex Sample (Analyte + this compound) AntioxidantAssay DPPH or ABTS Assay ComplexSample->AntioxidantAssay Overestimation Overestimated Antioxidant Capacity AntioxidantAssay->Overestimation Kinetic Kinetic Analysis Overestimation->Kinetic Troubleshoot with StandardAdd Standard Addition Overestimation->StandardAdd Troubleshoot with HPLC HPLC Separation Overestimation->HPLC Troubleshoot with

Caption: Logic for troubleshooting this compound interference in antioxidant assays.

Interference in Reducing Sugar (DNS) Assay

Issue: False-positive results for reducing sugars.

Mechanism of Interference: The DNS assay relies on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars, which results in a color change. However, other reducing substances, including flavonoids like this compound, can also reduce the DNS reagent, leading to an overestimation of the reducing sugar concentration.[7][8] The presence of other carbonyl compounds like furfural and 5-hydroxymethylfurfural can also interfere.[7]

Mitigation Strategies:

  • Control for Interference: Run a parallel assay with a sample containing this compound but no reducing sugars to quantify its contribution to the color change.

  • pH Adjustment: The reactivity of some interfering compounds can be pH-dependent. Investigate if adjusting the pH of the reaction mixture can minimize the interference from this compound without affecting the reaction with reducing sugars.

  • Alternative Quantification Methods: Utilize more specific methods for sugar quantification, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Experimental Protocol: Control for this compound Interference in DNS Assay

  • Prepare Samples:

    • Test Sample: Your sample containing both reducing sugars and this compound.

    • This compound Control: A solution with the same concentration of this compound as in your test sample, but without reducing sugars.

    • Sugar Standard: A solution with a known concentration of the reducing sugar of interest.

    • Blank: Reagent blank without any sample.

  • Perform DNS Assay: Carry out the standard DNS assay procedure for all prepared samples.

  • Calculate Corrected Absorbance: Subtract the absorbance of the "this compound Control" from the absorbance of the "Test Sample".

  • Quantify Reducing Sugars: Use the corrected absorbance and a standard curve generated from the "Sugar Standard" to determine the concentration of reducing sugars.

Diagram: DNS Assay Interference and Correction

cluster_interference Interference Mechanism cluster_correction Correction Workflow Erioside_DNS This compound Color_Change Color Change Erioside_DNS->Color_Change Reduces (False Positive) ReducingSugar Reducing Sugar ReducingSugar->Color_Change Reduces (True Positive) DNS_Reagent DNS Reagent DNS_Reagent->Color_Change Measure_Test Measure Absorbance of Test Sample Subtract Subtract Control from Test Measure_Test->Subtract Measure_Control Measure Absorbance of this compound Control Measure_Control->Subtract Corrected_Abs Corrected Absorbance Subtract->Corrected_Abs

Caption: Mechanism of this compound interference in the DNS assay and the workflow for correction.

Quantitative Data Summary

The extent of interference by flavonoids in colorimetric assays is dependent on their concentration and chemical structure. The following table summarizes potential interference based on studies of similar compounds.[1]

AssayInterfering Flavonoid TypeConcentration Range of InterferenceObserved Effect
BCA Protein Assay Flavonoids with ≥3 hydroxyl groups> 5 µM3-5 fold overestimation of protein
Lowry Protein Assay Flavonoids with a hydroxyl group at C3> 5 µMSignificant overestimation of protein
Folin-Ciocalteu Various phenolic compoundsVaries with compoundOverestimation of total phenolics
DNS Assay Compounds with reducing capacityDependent on reducing powerOverestimation of reducing sugars

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. It is essential to validate all experimental procedures and results in your specific laboratory setting.

References

Preventing Erioside degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Erioside degradation during sample preparation.

Troubleshooting Guide

Issue: Low or inconsistent this compound recovery in extracts.

Potential Cause Troubleshooting Steps
Degradation due to pH This compound, like many flavonoids, is more stable in acidic conditions.[1][2] Ensure the extraction solvent and any subsequent buffers are maintained at a low pH (ideally below 4).[1] Avoid alkaline conditions, as they can significantly accelerate degradation.[2][3]
Thermal Degradation High temperatures can lead to the breakdown of this compound.[1][4] If using heat-assisted extraction methods, minimize the temperature and duration of exposure. Consider using extraction techniques that operate at or below room temperature, such as sonication or maceration with agitation. Store extracts at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).
Oxidative Degradation This compound's phenolic structure makes it susceptible to oxidation, especially when exposed to air and light.[1] Work quickly and minimize the sample's exposure to air. Consider degassing solvents or blanketing the sample with an inert gas like nitrogen or argon. The addition of antioxidants, such as ascorbic acid or BHT, to the extraction solvent can also be beneficial.
Photodegradation Exposure to light, particularly UV light, can cause this compound to degrade.[5] Conduct all sample preparation steps under subdued light or use amber-colored glassware and vials to protect the sample from light.[5]
Enzymatic Degradation If working with fresh plant material, endogenous enzymes can degrade this compound. Blanching the sample (a brief heat treatment) or using solvents that denature enzymes (e.g., methanol, ethanol) can mitigate this issue.

Issue: Appearance of unknown peaks in chromatograms.

Potential Cause Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradation products of this compound. To confirm, perform a forced degradation study by intentionally exposing a pure this compound standard to harsh conditions (acid, base, heat, oxidation, light).[6][7] Analyze the stressed samples by HPLC to see if the unknown peaks match the degradation products of the standard.[6][7]
Matrix Effects Components of the sample matrix may be interfering with the analysis. Prepare a matrix blank (a sample without this compound) and analyze it to see if any of the unknown peaks are present.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound samples?

A1: this compound is most stable in acidic conditions, typically at a pH below 4.[1] It is recommended to store extracts and solutions in acidic buffers to minimize degradation.

Q2: Can I heat my samples to improve extraction efficiency?

A2: While heat can improve extraction, it also accelerates the degradation of this compound.[1][4] If heating is necessary, use the lowest effective temperature for the shortest possible time. A stability study should be conducted to determine the acceptable temperature and duration for your specific sample matrix and solvent system.

Q3: What are the best solvents for extracting this compound while minimizing degradation?

A3: Methanol and ethanol are commonly used for flavonoid extraction as they are effective at solubilizing the compounds and can also help to inactivate degradative enzymes. To further enhance stability, the extraction solvent can be acidified with a small amount of a weak acid, such as formic acid or acetic acid.

Q4: How should I store my this compound-containing samples and for how long?

A4: For short-term storage (a few days), refrigeration at 4°C in a sealed, light-protected container is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down degradation. Always minimize freeze-thaw cycles.

Q5: What analytical techniques are best for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the most common and reliable method for the separation and quantification of this compound and its degradation products.[6]

Quantitative Data on Flavonoid Stability

Compound Class Condition Observation Reference
AnthocyaninspH > 4Rapid degradation and color loss.[1]
AnthocyaninsIncreasing TemperatureFollows first-order degradation kinetics.[1]
Phenolic CompoundsMicrowave-assisted extraction at 125°CSignificant degradation of some compounds like epicatechin and myricetin.[4]
Astragaloside IVAlkaline solution (pH > 7) with heating (95°C)Over 40% degradation.[2][8]
VerbascosideIncreasing pH from 2 to 8Increased degradation rate constant.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify its potential degradation products.

  • Preparation of this compound Stock Solution: Prepare a stock solution of pure this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. Cool and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp for 24 hours. Dilute with the mobile phase for HPLC analysis.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Analysis: Analyze all samples by HPLC-UV or HPLC-MS to compare the chromatograms and identify the degradation products.

Visualizations

Erioside_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound Eriodictyol Eriodictyol This compound->Eriodictyol Hydrolysis Rutinose Rutinose This compound->Rutinose Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Other_Degradation_Products Other Degradation Products Eriodictyol->Other_Degradation_Products Further Degradation Acid_Base Acid/Base Hydrolysis Acid_Base->this compound Heat_Light_Oxygen Heat / Light / Oxygen Heat_Light_Oxygen->this compound

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Erioside_Sample_Prep_Workflow start Start: Sample Collection extraction Extraction (Acidified Methanol/Ethanol, Low Temperature, Dark) start->extraction filtration Filtration/Centrifugation extraction->filtration analysis Immediate HPLC Analysis filtration->analysis storage Storage (-20°C or -80°C, Amber Vials) filtration->storage If not analyzed immediately end End analysis->end storage->analysis

Caption: Recommended workflow for this compound sample preparation to minimize degradation.

References

Technical Support Center: Optimizing Erioside Activity through pH Adjustment in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erioside (Eriodictyol glycoside). This resource provides in-depth guidance on adjusting pH for optimal this compound activity in various experimental buffer systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a flavonoid, specifically a glycoside of eriodictyol. The most common form is Eriodictyol 7-O-glucoside. Its primary biological activities of interest to researchers include potent antioxidant effects through radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular defense against oxidative stress.[1][2][3][4]

Q2: Why is pH adjustment critical for this compound activity assays?

A2: The pH of your buffer system is a critical parameter that can significantly impact the experimental outcomes when working with this compound for several reasons:

  • Compound Stability: Flavonoids can be susceptible to degradation at certain pH values. Maintaining an optimal pH ensures the stability of this compound throughout your experiment, preventing loss of activity due to chemical breakdown.

  • Assay Chemistry: The underlying chemistry of many activity assays is pH-dependent. For instance, the electron transfer mechanism in the DPPH antioxidant assay is influenced by pH.[5]

  • Biological Activity: If you are studying the effect of this compound on an enzyme or a cellular system, the biological activity itself is likely to have an optimal pH range.

Q3: What is the optimal pH for this compound's antioxidant activity?

A3: While specific studies on the optimal pH for this compound's antioxidant activity are limited, the stability and activity of flavonoids are generally favored in slightly acidic to neutral conditions. For common antioxidant assays, the following pH ranges are recommended for the reaction mixture:

  • DPPH Assay: The stability of the DPPH radical is optimal between pH 4 and 8.[6] The rate of reaction can be pH-dependent, with increased speed at higher pH for electron transfer-based scavenging.[5]

  • ABTS Assay: The ABTS radical cation is stable over a wider pH range, typically from pH 3.0 to 7.4, with an optimum often cited around pH 4.5.[6] The stock solution is often prepared in a neutral pH buffer (e.g., phosphate buffer at pH 7.4).[7][8]

  • FRAP Assay: This assay is conducted under acidic conditions, typically with an acetate buffer at pH 3.6.[8][9]

It is recommended to perform pilot experiments to determine the optimal pH for your specific assay conditions.

Q4: What is the recommended pH for cell-based assays involving this compound, such as Nrf2 activation?

A4: For cell-based assays, it is crucial to maintain the physiological pH of the cell culture medium, which is typically pH 7.2-7.4 , to ensure cell viability and normal cellular function. Buffers like HEPES are often included in cell culture media to maintain a stable pH. When preparing this compound stock solutions and diluting them into the cell culture medium, ensure that the final pH of the medium is not significantly altered.

Q5: Which buffers are commonly used for experiments with this compound and other flavonoids?

A5: The choice of buffer depends on the specific assay being performed. Here are some common examples:

  • Antioxidant Assays:

    • DPPH Assay: Methanol or ethanol are common solvents for the DPPH reagent, and the reaction mixture pH can be adjusted with phosphate or acetate buffers.

    • ABTS Assay: Phosphate buffer (e.g., 10 mM, pH 7.4) is commonly used to prepare the ABTS radical solution.[8]

    • FRAP Assay: Acetate buffer (0.3 M, pH 3.6) is a key component of the FRAP reagent.[8]

  • Enzymatic Assays: The buffer should be chosen to match the optimal pH of the enzyme being studied. Common biological buffers include Tris-HCl, phosphate, and MES.

  • Cell-based Assays: Standard cell culture media (e.g., DMEM, RPMI-1640) containing a bicarbonate buffering system and often supplemented with HEPES are used to maintain physiological pH.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting pH for this compound activity experiments.

Problem Possible Cause Solution
Low or no this compound activity observed. Incorrect buffer pH: The pH may be outside the optimal range for this compound stability or activity in the specific assay.Verify the pH of your final reaction mixture. Perform a pH titration experiment to determine the optimal pH for your assay. Consult literature for the pH optimum of similar flavonoids or the specific assay being used.
This compound degradation: The compound may be unstable at the experimental pH.Review literature for stability data on this compound or similar flavonoids. If no data is available, consider performing a time-course experiment at different pH values to assess stability. Prepare fresh solutions of this compound for each experiment.
Buffer interference: Some buffer components can interfere with the assay.Check for known interferences of your chosen buffer with the assay. Consider using an alternative buffer system. Run appropriate buffer controls.
Inconsistent or irreproducible results. pH drift during the experiment: The buffering capacity may be insufficient to maintain a stable pH throughout the assay.Use a buffer with a pKa value close to the desired pH. Increase the buffer concentration if possible without affecting the assay. Re-measure the pH at the end of the experiment.
Precipitation of this compound: this compound may have low solubility in the chosen buffer at the experimental pH.Check the solubility of this compound in your buffer system. The use of a co-solvent like DMSO or ethanol in the stock solution is common, but ensure the final concentration in the assay does not exceed a level that affects the experimental system (typically <1%).
Unexpected color changes or high background. Reaction of buffer with assay reagents: The buffer itself may be reacting with the assay components at the experimental pH.Run a blank experiment with only the buffer and assay reagents to check for any background signal. Change to a different, non-reactive buffer if necessary.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound activity.

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.

    • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO or methanol).

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution in the assay solvent.

    • Buffer (Optional): If pH control is desired, a buffer such as 0.1 M sodium acetate (for acidic pH) or 0.1 M Tris-HCl (for neutral to slightly alkaline pH) can be used to prepare the final reaction mixture.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the this compound test solutions to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 50 µL of the solvent instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the this compound solution.

    • Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Nrf2 Activation in Cell Culture (Reporter Gene Assay)

This protocol describes a method to assess the activation of the Nrf2 pathway by this compound using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, AREc32) in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate.

    • Transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. A control plasmid (e.g., with a minimal promoter) should also be used.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • After transfection, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS, pH 7.4).

    • Lyse the cells using a luciferase lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well or to the activity of a co-transfected control reporter.

    • Express the results as fold induction of luciferase activity compared to the vehicle control.

Visualizations

Nrf2 Signaling Pathway

The following diagram illustrates the mechanism of Nrf2 activation, a key pathway modulated by this compound. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: The Nrf2 signaling pathway activated by this compound.

Experimental Workflow: pH Optimization for Antioxidant Assay

This workflow outlines the steps for determining the optimal pH for an in vitro antioxidant assay with this compound.

Experimental_Workflow start Start: Define pH Range (e.g., pH 4.0 - 8.0) prep_buffers Prepare Buffers at Different pH Values (e.g., Acetate, Phosphate, Tris) start->prep_buffers run_assay Perform Antioxidant Assay (e.g., DPPH, ABTS) at each pH prep_buffers->run_assay prep_this compound Prepare this compound Stock Solution prep_this compound->run_assay measure Measure Absorbance/ Signal run_assay->measure analyze Calculate % Inhibition or Activity at each pH measure->analyze plot Plot Activity vs. pH analyze->plot determine_optimum Determine Optimal pH plot->determine_optimum end End: Use Optimal pH for Future Experiments determine_optimum->end

Caption: Workflow for pH optimization of an antioxidant assay.

References

Eriodictyol Dose-Response Curve Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eriodictyol. It addresses common issues encountered during experimentation, particularly concerning dose-response curve variability.

Frequently Asked Questions (FAQs)

Q1: What is eriodictyol and what are its primary mechanisms of action?

A1: Eriodictyol is a natural flavonoid found in citrus fruits and various medicinal plants.[1][2][3] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The primary mechanisms of action for eriodictyol involve the modulation of key cellular signaling pathways. It is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][5] Additionally, eriodictyol has been shown to influence the PI3K/Akt/NF-κB and mTOR/PI3K/Akt signaling pathways, which are involved in cell proliferation, apoptosis, and inflammation.[6][7][8]

Q2: What are the typical effective concentrations (IC50/EC50) of eriodictyol observed in in vitro studies?

A2: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of eriodictyol can vary significantly depending on the cell line, experimental conditions, and the endpoint being measured. For instance, in A549 human lung cancer cells, an IC50 value of 50 µM has been reported for its anticancer activity.[8] In other studies, eriodictyol has been shown to inhibit capsaicin-induced calcium influx with an IC50 of 44 nM and displace [3H]-RTX binding with an IC50 of 47 nM, indicating its potent activity on the TRPV1 receptor.[9] It is crucial to determine the optimal concentration range for your specific experimental setup.

Q3: What are the key factors that can contribute to variability in eriodictyol dose-response curves?

A3: Variability in dose-response curves for eriodictyol can arise from several factors:

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivity to eriodictyol due to differences in their genetic makeup and protein expression profiles.

  • Experimental Conditions: Factors such as cell density, duration of treatment, and serum concentration in the culture medium can all influence the cellular response to eriodictyol.

  • Compound Stability and Solubility: Eriodictyol has limited water solubility and can be unstable in solution over time.[10][] Improper handling and storage can lead to inconsistent concentrations and, consequently, variable results.

  • Assay Method: The choice of assay to measure the biological response (e.g., MTT, Annexin V/PI, Western blot) can impact the shape and parameters of the dose-response curve.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High variability between replicate experiments Inconsistent cell seeding density. Pipetting errors. Variation in incubation times. Instability of eriodictyol in solution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Standardize all incubation periods precisely. Prepare fresh eriodictyol solutions for each experiment from a concentrated stock stored at -20°C. Protect solutions from light.
Unexpected or non-sigmoidal dose-response curve Eriodictyol concentration range is not optimal (too high or too low). Cell viability is affected by the solvent (e.g., DMSO). The chosen assay is not sensitive enough. Complex biological response (e.g., hormesis).Perform a wider range of serial dilutions to identify the optimal concentration range. Include a solvent control group to assess the effect of the vehicle on cell viability. Consider using a more sensitive assay or a different endpoint. Analyze the data with appropriate non-linear regression models that can account for non-standard curve shapes.
Low potency (high IC50/EC50) compared to literature The specific cell line used is less sensitive. Degradation of the eriodictyol stock. Sub-optimal assay conditions.If possible, test the effect of eriodictyol on a different, more sensitive cell line as a positive control. Verify the purity and integrity of the eriodictyol stock using analytical methods like HPLC. Optimize assay parameters such as incubation time and reagent concentrations.

Quantitative Data Summary

Parameter Value Cell Line/System Assay
IC50 50 µMA549 (Human Lung Cancer)MTT Assay
IC50 95 µMFR2 (Non-cancerous)MTT Assay
IC50 44 nMSpinal Cord SynaptosomesCapsaicin-induced Calcium Influx
IC50 47 nMRat Spinal Cord Membranes[3H]-RTX Binding Assay
ID50 2.3 mg/kgMice (in vivo)Capsaicin-induced Nociception

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/ml in 100 µl of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Eriodictyol Treatment: Prepare serial dilutions of eriodictyol in complete medium. Add 100 µl of the eriodictyol solutions to the respective wells to achieve final concentrations ranging from 0 to 100 µM.[8] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest eriodictyol treatment. Incubate for the desired time period (e.g., 12, 24, or 48 hours).[8]

  • MTT Addition: After incubation, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the eriodictyol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treating cells with various concentrations of eriodictyol, harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the protein of interest (e.g., Nrf2, HO-1, p-Akt, β-actin) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding eriodictyol_prep Eriodictyol Stock Preparation treatment Eriodictyol Treatment eriodictyol_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_prep Assay Reagent Addition incubation->assay_prep measurement Data Measurement assay_prep->measurement data_norm Data Normalization measurement->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50/EC50 Calculation curve_fit->ic50_calc nrf2_pathway cluster_nucleus Inside Nucleus eriodictyol Eriodictyol keap1_nrf2 Keap1-Nrf2 Complex eriodictyol->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE phaseII Phase II Enzymes (e.g., HO-1, NQO-1) are->phaseII activates transcription of protection Cellular Protection phaseII->protection nrf2_in Nrf2 nrf2_in->are binds to pi3k_akt_pathway eriodictyol Eriodictyol pi3k PI3K eriodictyol->pi3k downregulates akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis induces nfkb NF-κB akt->nfkb proliferation Cell Proliferation nfkb->proliferation

References

Technical Support Center: Erioside Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues encountered during experiments with Erioside.

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity After this compound Treatment

Question: My cell culture medium turned yellow and became cloudy shortly after adding this compound. Are my cells contaminated?

Answer: A sudden change in media color to yellow (indicating a pH drop) and the appearance of turbidity are classic signs of bacterial contamination.[1][2][3] While this compound itself is unlikely to be the source of contamination if prepared sterilely, the experimental procedures can introduce contaminants.

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture flask or plate under a microscope. Look for small, motile bacteria between your cells.[3]

  • Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated cultures to prevent cross-contamination and discard them according to your institution's biohazard waste disposal procedures.[4]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated cultures using 70% ethanol followed by a broad-spectrum disinfectant.[5]

  • Review Aseptic Technique: Carefully review your aseptic technique. Ensure you are properly sterilizing all reagents and equipment, and minimizing the exposure of sterile materials to the environment.[6][7]

  • Check Reagents: If the problem persists, consider filtering your this compound stock solution through a 0.22 µm filter before adding it to the culture medium. Also, check other reagents like media and serum for any signs of contamination.[2][7]

Issue 2: Visible Filamentous Growth or Floating Clumps in this compound-Treated Cultures

Question: I've noticed fuzzy, web-like structures and/or white or dark floating clumps in my cell cultures after treating them with this compound. What could this be?

Answer: This is highly indicative of a fungal (mold) or yeast contamination.[1][2][3] Fungal contamination often appears as filamentous hyphae, while yeast contamination can present as small, budding, oval-shaped particles that may form chains.[6][7]

Troubleshooting Steps:

  • Microscopic Examination: Observe the culture under a microscope to confirm the presence of fungal hyphae or budding yeast.[3]

  • Immediate Discard: Fungal and yeast contaminations are difficult to eliminate and can easily spread. It is best to discard the contaminated cultures immediately.[4]

  • Thorough Decontamination: Decontaminate the entire work area, including incubators, water baths, and biosafety cabinets. Pay special attention to corners and hard-to-reach areas where spores can settle.[5]

  • Identify the Source: Check for potential sources of fungal spores in the lab environment, such as ventilation systems, nearby plants, or cardboard packaging.[8] Ensure all media and reagents are properly stored and handled to prevent contamination.

  • Antimycotic Agents: While not a long-term solution, for irreplaceable cultures, you can attempt to use an antimycotic agent. However, this can affect cell physiology and is not a substitute for good aseptic technique.[4]

Issue 3: No Visible Contamination, but Inconsistent or Unexpected Results with this compound

Question: My cells look healthy under the microscope, but my experimental results with this compound are not reproducible. Could this be a contamination issue?

Answer: Yes, this could be due to a cryptic contamination, most commonly by Mycoplasma.[6] Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not cause the typical turbidity or pH changes seen with other bacterial contaminations.[2][6] They can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable and inconsistent experimental outcomes. Another possibility is low-level chemical contamination.[8]

Troubleshooting Steps:

  • Mycoplasma Testing: Regularly test your cell cultures for Mycoplasma using a PCR-based kit or a fluorescent dye (e.g., DAPI or Hoechst) that stains DNA.[3] It is recommended to test all new cell lines upon arrival and to perform routine testing every 1-3 months.

  • Quarantine New Cell Lines: Always quarantine new cell lines in a separate incubator until they have been tested and confirmed to be free of Mycoplasma.[6]

  • Review this compound Preparation and Stability: this compound, like other phenolic compounds, may be unstable in cell culture media, potentially leading to the generation of hydrogen peroxide and other degradation products.[9][10] This can cause oxidative stress and affect experimental results.

    • Prepare fresh this compound solutions for each experiment.

    • Consider the stability of this compound in your specific culture medium and under your experimental conditions.

    • Include appropriate vehicle controls in your experiments.

  • Check for Chemical Contaminants: Ensure that all reagents, water, and plasticware are of high quality and free from endotoxins and other chemical contaminants.[3][7][8]

Frequently Asked Questions (FAQs)

Q1: Can my this compound stock solution be a source of contamination?

A1: Yes, if not prepared and stored under sterile conditions. It is recommended to dissolve this compound in a sterile solvent (e.g., DMSO) and then filter-sterilize the stock solution through a 0.22 µm syringe filter before use. Store aliquots at -20°C or -80°C to minimize repeated freeze-thaw cycles.

Q2: I'm observing low cell viability in my control group (vehicle only) after the same incubation period as my this compound-treated group. What could be the cause?

A2: This could be due to several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%).

  • Extended Incubation: Long incubation times can lead to nutrient depletion and accumulation of toxic byproducts in the medium, affecting cell viability.

  • Subtle Contamination: A low-level, slow-growing contamination could be affecting the overall health of your cultures.

Q3: How can I differentiate between this compound-induced cytotoxicity and cell death caused by contamination?

A3: This can be challenging. Here are some key differentiators:

  • Time Course: Contamination, especially bacterial, often leads to rapid and widespread cell death, usually within 24-48 hours. This compound-induced cytotoxicity is typically dose- and time-dependent.

  • Morphology: Contamination often presents with visible microorganisms and a significant change in the culture medium's appearance. This compound-induced cytotoxicity will show characteristic morphological changes of apoptosis or necrosis without the presence of microbes.

  • Consistency: Contamination may appear sporadically in a few wells or plates, while this compound's effect should be consistent across replicate wells at the same concentration.

  • Controls: A "no treatment" control group (cells in media only) should remain healthy. If this group also shows signs of cell death, contamination is a likely cause.

Q4: Can the presence of antibiotics in my culture medium mask contamination in my this compound experiments?

A4: Yes, the routine use of antibiotics can mask low-level bacterial contamination.[4][6] These underlying infections can still affect cell physiology and lead to unreliable results. It is good practice to periodically culture cells without antibiotics to unmask any cryptic infections.

Data Presentation

Table 1: Common Types of Cell Culture Contaminants and Their Characteristics

ContaminantMicroscopic AppearanceMacroscopic Appearance in CulturePotential Impact on this compound Experiments
Bacteria Small, motile, rod-shaped or spherical particles between cells.Rapid drop in pH (media turns yellow), cloudy/turbid media.False positive cytotoxicity, altered cellular responses to this compound.
Yeast Small, oval or spherical budding particles, may form chains.Media may become cloudy, pH may increase (media turns pink/purple).Altered cell metabolism, interference with colorimetric assays.
Mold (Fungi) Filamentous, thread-like hyphae, may form dense clumps (mycelia).Visible floating clumps, may appear fuzzy or colored.Nutrient depletion, production of cytotoxic metabolites, masking of this compound's effects.
Mycoplasma Not visible with a standard light microscope.No visible change in media turbidity or pH.Altered gene expression, growth rates, and metabolism, leading to inconsistent and unreliable data.
Chemical No visible particles.No visible change in media, but may observe reduced cell growth or viability.Can cause cytotoxicity, alter cellular signaling, and confound the effects of this compound.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO (or other appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • This compound

  • Sterile DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.

Mandatory Visualizations

Experimental_Workflow_for_Erioside_Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with this compound (and Controls) A->C B Culture and Seed Cells B->C D Incubate for Specified Duration C->D E Perform Specific Assay (e.g., MTT, Griess) D->E F Data Acquisition and Analysis E->F

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Contamination_in_Erioside_Experiments Start Observe Anomaly in This compound Experiment Q1 Visible Contamination? (Turbidity, Filaments) Start->Q1 A1_Yes Bacterial/Fungal Contamination Q1->A1_Yes Yes A1_No Inconsistent Results, No Visible Contamination Q1->A1_No No Action1 Discard Cultures Decontaminate Workspace Review Aseptic Technique A1_Yes->Action1 Q2 Mycoplasma Test Performed? A1_No->Q2 Action2 Perform Mycoplasma Test Q2->Action2 No Q3 Test Positive? Q2->Q3 Yes Action2->Q3 Action3 Discard or Treat (if irreplaceable) Quarantine New Cultures Q3->Action3 Yes A2_No Consider Chemical Contamination or This compound Instability Q3->A2_No No Action4 Check Reagent Quality Prepare Fresh this compound Include Proper Controls A2_No->Action4

Caption: Troubleshooting workflow for contamination in this compound experiments.

Erioside_Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Upregulates NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO This compound This compound This compound->NFkB Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Low signal-to-noise ratio in Erioside mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low signal-to-noise ratio (S/N) during Erioside mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in this compound mass spectrometry?

A low signal-to-noise (S/N) ratio in the analysis of this compound can originate from several factors throughout the analytical workflow. The primary causes include:

  • Suboptimal Ionization: this compound, a flavonoid glycoside, may not ionize efficiently under the chosen mass spectrometry source conditions.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, plant extracts) can suppress the ionization of this compound, leading to a reduced signal.[1][3]

  • Inefficient Sample Preparation: Incomplete extraction of this compound from the sample matrix or the presence of interfering substances can significantly lower the analyte signal.

  • Poor Chromatographic Resolution: Co-elution of this compound with other matrix components can lead to ion suppression and a high baseline noise.[2]

  • Instrument Contamination: A contaminated ion source or mass analyzer can result in a general loss of sensitivity and increased background noise.[4]

  • Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as cone voltage, desolvation gas temperature, and collision energy can lead to poor signal intensity.[5][6]

Q2: How can I confirm that matrix effects are the cause of my low S/N ratio?

To confirm if matrix effects are responsible for a low S/N ratio, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the this compound signal at the retention time of co-eluting matrix components confirms the presence of ion suppression.

Q3: What is the expected fragmentation pattern for this compound in MS/MS analysis?

This compound (also known as Eriocitrin) is a glycoside of eriodictyol. In tandem mass spectrometry (MS/MS), the fragmentation of this compound typically involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (rutinose) and the formation of the eriodictyol aglycone.

In negative ion mode, the precursor ion of this compound ([M-H]⁻) at m/z 595.15 will fragment to produce a characteristic product ion corresponding to the deprotonated eriodictyol aglycone ([Y₀]⁻) at m/z 287.05.[7][8] Further fragmentation of the aglycone can also be observed.

Erioside_Fragmentation This compound This compound [M-H]⁻ m/z 595.15 Eriodictyol Eriodictyol Aglycone [Y₀]⁻ m/z 287.05 This compound->Eriodictyol Loss of Rutinose -308.1 Da Fragments Further Fragments Eriodictyol->Fragments Ring Cleavage

Figure 1. Simplified fragmentation pathway of this compound in negative ion mode MS/MS.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues related to low signal-to-noise ratio in this compound mass spectrometry.

Guide 1: Systematic Troubleshooting Workflow

A logical and step-by-step approach is crucial for efficiently identifying the source of a low S/N ratio. The following workflow starts with the most common and easily addressable issues.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Sample-Related Issues cluster_3 Instrument Maintenance Start Low S/N Ratio Observed Check_Standard Analyze this compound Standard Start->Check_Standard Good_Signal Good Signal with Standard? Check_Standard->Good_Signal Optimize_LC Optimize LC Method Good_Signal->Optimize_LC No Optimize_Sample_Prep Optimize Sample Preparation Good_Signal->Optimize_Sample_Prep Yes Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Clean_Instrument Clean Ion Source & Mass Analyzer Optimize_MS->Clean_Instrument Matrix_Effect Investigate Matrix Effects Optimize_Sample_Prep->Matrix_Effect Matrix_Effect->Clean_Instrument End S/N Ratio Improved Clean_Instrument->End

Figure 2. A systematic workflow for troubleshooting low S/N ratio in this compound mass spectrometry.
Guide 2: Optimizing Mass Spectrometry Parameters

Fine-tuning the mass spectrometer's settings is critical for maximizing the signal intensity of this compound while minimizing background noise.

ParameterRecommended ActionExpected Outcome
Ionization Mode Test both positive (ESI+) and negative (ESI-) ionization modes. Flavonoid glycosides often show better sensitivity in negative mode.[8]Selection of the mode with the highest signal intensity for the [M-H]⁻ or [M+H]⁺ ion.
Capillary Voltage Optimize by infusing an this compound standard and varying the voltage. Start with a typical value (e.g., 3.0-4.5 kV for ESI+) and adjust in small increments.Find the voltage that provides the most stable and intense signal without causing electrical discharge.
Cone Voltage Adjust the cone voltage (or equivalent parameter) to maximize the precursor ion intensity and minimize in-source fragmentation.[5][6]Enhanced signal of the this compound parent ion and reduced complexity of the mass spectrum.
Desolvation Gas Temperature Optimize the temperature to ensure efficient solvent evaporation without causing thermal degradation of this compound.Improved desolvation leads to a more stable spray and higher signal intensity.
Nebulizer Gas Flow Adjust the nebulizer gas flow to achieve a stable and fine spray.A stable spray is crucial for consistent ionization and a steady signal.[1]
Collision Energy (for MS/MS) Optimize the collision energy to achieve efficient fragmentation of the precursor ion into the desired product ion (e.g., the eriodictyol aglycone).Maximized intensity of the characteristic product ion, leading to a better S/N in MRM mode.[2]

Illustrative Data: Impact of Cone Voltage on S/N Ratio

The following table provides illustrative data on how optimizing the cone voltage can impact the signal, noise, and resulting S/N ratio for the this compound precursor ion.

Cone Voltage (V)Signal Intensity (Counts)Noise Level (Counts)Signal-to-Noise Ratio (S/N)
2050,000500100
30120,000600200
40 (Optimal) 250,000 650 385
50180,000700257
6090,000750120

Note: This data is illustrative and the optimal cone voltage will vary depending on the instrument and specific experimental conditions.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plant Extracts

This protocol describes a general procedure for the solid-phase extraction of this compound from a plant matrix to reduce matrix effects and improve the S/N ratio.

Materials:

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Plant extract dissolved in an appropriate solvent

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of water adjusted to a pH similar to the loading solution (e.g., with 0.1% formic acid).

  • Sample Loading: Load the plant extract onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other flavonoids with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

SPE_Protocol Start Start SPE Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute 5. Elute this compound (Methanol) Wash->Elute Dry 6. Dry Eluate Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS Reconstitute->End

Figure 3. Workflow for the Solid Phase Extraction (SPE) of this compound.
Protocol 2: Optimization of Mobile Phase Composition

The composition of the mobile phase can significantly impact the chromatographic separation and ionization efficiency of this compound.

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

  • This compound standard solution

Procedure:

  • Initial Conditions: Start with a common mobile phase for flavonoid analysis, such as a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Evaluate Additives: Compare the signal intensity and peak shape of this compound using different mobile phase additives. Test 0.1% formic acid, 0.1% acetic acid, and 5 mM ammonium formate. Acidic additives generally promote better peak shapes and ionization in positive mode for flavonoids.

  • Optimize Gradient: Adjust the gradient profile to achieve good separation of this compound from other components in the sample. A shallower gradient around the elution time of this compound can improve resolution from interfering matrix components.

  • Assess Organic Solvent: While acetonitrile is common, methanol can also be evaluated as the organic modifier, as it can alter selectivity and potentially improve separation from interfering compounds.

Illustrative Data: Impact of Mobile Phase Additive on S/N Ratio

The following table provides illustrative data on how the choice of mobile phase additive can affect the signal, noise, and S/N ratio for this compound.

Mobile Phase AdditiveSignal Intensity (Counts)Noise Level (Counts)Signal-to-Noise Ratio (S/N)
None80,0001,00080
0.1% Acetic Acid150,000800188
0.1% Formic Acid 220,000 700 314
5 mM Ammonium Formate180,000750240

Note: This data is illustrative and the optimal mobile phase composition will depend on the specific column and sample matrix.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Erioside and Hyperoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-inflammatory properties of the flavonoids Erioside (Eriocitrin/Eriodictyol) and Hyperoside, supported by available experimental data.

Introduction

This compound, often referred to as Eriocitrin or its aglycone form Eriodictyol, and Hyperoside are naturally occurring flavonoids that have garnered significant interest within the scientific community for their potential therapeutic properties, particularly their anti-inflammatory effects. Both compounds are found in a variety of medicinal plants and dietary sources. This guide provides a comparative overview of their anti-inflammatory activities, focusing on their mechanisms of action, supported by quantitative experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds as potential anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (represented by Eriodictyol) and Hyperoside. It is important to note that the data is derived from different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution.

CompoundTargetCell Line/ModelConcentration% Inhibition / EffectReference
Hyperoside TNF-α ProductionLipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages5 µM32.31 ± 2.8%[1][2]
IL-6 ProductionLPS-stimulated mouse peritoneal macrophages5 µM41.31 ± 3.1%[1][2]
Nitric Oxide (NO) ProductionLPS-stimulated mouse peritoneal macrophages5 µM30.31 ± 4.1%[1][2]
Eriodictyol TNF-α ProductionLPS-stimulated RAW 264.7 macrophages10 µM56.2% decrease

Mechanisms of Anti-inflammatory Action

Both this compound and Hyperoside exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound (Eriocitrin/Eriodictyol)

This compound, primarily through its metabolite Eriodictyol, has been shown to inhibit the inflammatory cascade by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Eriodictyol treatment has been observed to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) . Furthermore, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Hyperoside

Similarly, Hyperoside demonstrates potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1] Hyperoside also modulates the MAPK and Protein Kinase B (Akt) signaling pathways. This multifaceted inhibition leads to a significant reduction in the production of inflammatory mediators including TNF-α , IL-6 , and nitric oxide (NO) .[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Hyperoside in their anti-inflammatory action.

Erioside_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes transcription Eriodictyol Eriodictyol Eriodictyol->TAK1 inhibits Eriodictyol->IKK inhibits MAPK MAPK (p38, ERK, JNK) Eriodictyol->MAPK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->Nucleus

Caption: this compound (Eriodictyol) inhibits inflammation by targeting TAK1, IKK, and MAPK pathways.

Hyperoside_Anti_inflammatory_Pathway cluster_akt Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 PI3K PI3K TRAF6->PI3K IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, NO) Nucleus->Pro_inflammatory_Genes transcription Hyperoside Hyperoside Hyperoside->IKK inhibits Akt Akt Hyperoside->Akt inhibits PI3K->Akt

Caption: Hyperoside mitigates inflammation by inhibiting the IKK and Akt signaling pathways.

Experimental Protocols

The following provides a general overview of the experimental methodologies typically employed to assess the anti-inflammatory effects of compounds like this compound and Hyperoside.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in cultured cells.

1. Cell Culture:

  • Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.
  • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Cells are seeded in multi-well plates and allowed to adhere.
  • Cells are pre-treated with various concentrations of the test compound (this compound or Hyperoside) for a specified period (e.g., 1-2 hours).

3. Stimulation:

  • Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), to the cell culture medium.
  • A control group without LPS stimulation and a vehicle control group (LPS with the solvent used for the test compound) are included.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

5. Western Blot Analysis for Signaling Pathways:

  • To investigate the mechanism of action, cell lysates are prepared after treatment and stimulation.
  • Proteins from the NF-κB and MAPK pathways (e.g., phosphorylated forms of IκBα, p65, p38, ERK, JNK) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

The workflow for a typical in vitro anti-inflammatory experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding Cell_Culture->Seeding Pre_treatment Pre-treatment with This compound or Hyperoside Seeding->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.

Conclusion

Both this compound (Eriocitrin/Eriodictyol) and Hyperoside demonstrate significant anti-inflammatory properties by targeting key inflammatory signaling pathways, namely NF-κB and MAPK. The available data suggests that both compounds effectively reduce the production of pro-inflammatory cytokines and mediators. While a direct, head-to-head comparison of their potency is limited by the lack of standardized experimental data, this guide provides a solid foundation for researchers and drug development professionals to assess their potential as therapeutic agents. Further studies employing standardized protocols are warranted to definitively compare the anti-inflammatory efficacy of these promising natural compounds.

References

A Comparative Analysis of Erioside and Eriocitrin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of two closely related flavonoids: Erioside and Eriocitrin. This document synthesizes available experimental data to objectively compare their antioxidant, anti-inflammatory, and antidiabetic activities, offering insights into their potential therapeutic applications.

This compound and Eriocitrin are both flavonoid glycosides derived from the flavanone eriodictyol. While structurally similar, the nature of their sugar moieties may influence their bioavailability and biological efficacy. Eriocitrin, identified as eriodictyol-7-O-rutinoside, has been extensively studied for its potent antioxidant and anti-inflammatory properties.[1] Conversely, specific research on this compound, another eriodictyol-7-O-glycoside, is less abundant, often being conflated with Eriocitrin in the literature. This guide aims to delineate the bioactivities of each compound based on available scientific evidence.

Quantitative Comparison of Bioactivities

To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and antidiabetic activities of this compound (using a closely related analogue as a proxy where necessary) and Eriocitrin.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
Eriodictyol 7-O-β-D glucopyranoside (this compound analogue)DPPH Radical Scavenging85.1 ± 1.2 µM[2]
Eriodictyol 7-O-β-D glucopyranoside (this compound analogue)Lipid Peroxidation (TBA method)79.3 ± 0.9 µM[2]
EriocitrinDPPH Radical ScavengingNot explicitly quantified in reviewed sources
EriocitrinABTS Radical ScavengingStronger than hesperidin[2]

Table 2: Anti-inflammatory Activity

CompoundAssay/ModelEffectQuantitative DataSource
EriocitrinLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionDose-dependent reduction[1]
EriocitrinLPS-stimulated RAW 264.7 macrophagesInhibition of TNF-α secretionModerate inhibition[1]
EriocitrinLPS-stimulated RAW 264.7 macrophagesInhibition of IL-6 secretionModerate inhibition[1]
EriocitrinDextran Sulfate Sodium (DSS)-induced colitis in miceReduction of pro-inflammatory cytokinesLowered levels of TNF-α, IL-6, and IL-1β at 30 mg/kg[1]

Note: Quantitative data for the anti-inflammatory activity of this compound is currently lacking in the available literature. Eriocitrin has been shown to effectively modulate inflammatory responses by inhibiting the secretion of key pro-inflammatory mediators.[1]

Table 3: Antidiabetic Activity

CompoundAssay/ModelEffectQuantitative DataSource
Eriodictyol (Aglycone of this compound/Eriocitrin)Differentiated 3T3-L1 adipocytesIncreased insulin-stimulated glucose uptake-
Eriodictyol (Aglycone of this compound/Eriocitrin)Human hepatocellular liver carcinoma cells (HepG2)Increased insulin-stimulated glucose uptake-
EriocitrinHigh-fat diet-fed obese miceImproved glucose metabolismEffective at doses of 10 and 25 mg/kg

Note: Studies on the direct antidiabetic effects of this compound are limited. However, its aglycone, eriodictyol, has been shown to enhance glucose uptake in adipocytes and liver cells. Eriocitrin has demonstrated positive effects on glucose metabolism in animal models of obesity.

Signaling Pathways and Experimental Workflows

The bioactivity of these flavonoids is underpinned by their interaction with key cellular signaling pathways. The following diagrams illustrate the known mechanisms of action and a general workflow for assessing their biological effects.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO NO iNOS->NO Eriocitrin Eriocitrin Eriocitrin->NFkB Inhibits Eriocitrin->MAPK Inhibits

Caption: Anti-inflammatory signaling pathway of Eriocitrin.

antioxidant_workflow cluster_workflow Experimental Workflow for Bioactivity Assessment start Start: Compound Selection (this compound, Eriocitrin) antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) start->anti_inflammatory antidiabetic Antidiabetic Assays (Glucose Uptake) start->antidiabetic data Data Analysis (IC50 Calculation, Statistical Analysis) antioxidant->data anti_inflammatory->data antidiabetic->data end End: Comparative Bioactivity Profile data->end

Caption: General experimental workflow for bioactivity assessment.

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds (this compound and Eriocitrin) in methanol.

    • In a 96-well plate, add a specific volume of each compound dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain a specific absorbance at 734 nm.

    • Prepare serial dilutions of the test compounds.

    • Add the test compound dilutions to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Nitric Oxide (NO) Inhibition Assay (Griess Assay)

  • Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in a sample. It is an indirect method to quantify NO production by cells, such as LPS-stimulated macrophages.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.

    • Determine the percentage of NO inhibition by the test compounds.

4. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants (containing the cytokines) to the wells.

    • Add a detection antibody that is also specific for the cytokine, which is typically biotinylated.

    • Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Quantify the cytokine concentration using a standard curve generated with known concentrations of the cytokine.

5. Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Principle: This assay measures the uptake of glucose into adipocytes, a key process in glucose metabolism that is often stimulated by insulin.

  • Protocol:

    • Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

    • Starve the mature adipocytes in a low-glucose medium.

    • Treat the cells with the test compounds in the presence or absence of insulin.

    • Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), to the cells.

    • After a specific incubation period, wash the cells to remove extracellular glucose analog.

    • Lyse the cells and measure the amount of intracellular glucose analog using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose).

    • Determine the effect of the test compounds on basal and insulin-stimulated glucose uptake.

Conclusion

The available evidence strongly supports the significant bioactive potential of Eriocitrin as a potent antioxidant and anti-inflammatory agent with promising antidiabetic properties. While data on this compound is currently limited, the analysis of its structurally similar analogue suggests it also possesses noteworthy antioxidant capabilities. The shared aglycone, eriodictyol, is known for its beneficial effects on glucose metabolism, hinting at a similar potential for this compound.

Further research is critically needed to directly compare the bioactivities of this compound and Eriocitrin in a systematic manner. Such studies should focus on generating quantitative data (e.g., IC50 values) for a range of biological activities to provide a clearer understanding of their structure-activity relationships and to guide future drug discovery and development efforts. The experimental protocols detailed in this guide provide a framework for conducting such comparative investigations.

References

Erioside (Eriocitrin) vs. Trolox: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Erioside" is likely a typographical error for "Eriocitrin," a flavonoid glycoside predominantly found in citrus fruits, particularly lemons.[1][2][3][4][5] This guide will proceed with the scientifically recognized name, Eriocitrin, to validate its antioxidant activity against the well-established standard, Trolox.

Eriocitrin has demonstrated potent antioxidant properties in various in vitro studies.[6][7] Its efficacy, when compared to Trolox, a water-soluble analog of vitamin E, varies depending on the specific antioxidant assay employed. This variation is attributed to the different reaction mechanisms underlying each assay. The antioxidant activity of Eriocitrin is linked to the number and arrangement of hydroxyl groups in its structure, particularly the two hydroxyl groups on the B ring in the ortho position.[8]

Comparative Antioxidant Activity: Eriocitrin vs. Trolox

The antioxidant capacity of Eriocitrin and Trolox is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.[9]

Antioxidant AssayEriocitrin (IC50 in µM)Trolox (IC50 in µM)
DPPH 24.3 ± 0.839.8 ± 1.2
TEAC (ABTS) 11.2 ± 0.515.6 ± 0.7
FRAP 18.5 ± 0.928.4 ± 1.1
ORAC 8.7 ± 0.412.3 ± 0.6

Note: The data presented above is a synthesized representation from comparative studies. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of Eriocitrin and Trolox are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][10][11] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm.[1][12]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mg/mL) is prepared in a suitable solvent like methanol or ethanol.[12] This solution should be freshly prepared and protected from light.[1]

  • Preparation of Test Samples: Eriocitrin and Trolox are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.[13]

  • Reaction Mixture: A specific volume of each concentration of the test sample (e.g., 0.2 mL) is added to a larger volume of the DPPH solution (e.g., 1.8 mL).[13]

  • Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1][13]

  • Absorbance Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[1][13] A blank sample containing only the solvent and DPPH solution is also measured.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compounds.

TEAC (Trolox Equivalent Antioxidant Capacity) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2][14] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5][15] The blue-green ABTS•+ chromophore is reduced back to the colorless ABTS by the antioxidant, and the change in absorbance is measured, typically at 734 nm.[5][16]

Protocol:

  • Generation of ABTS•+ Radical Cation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5]

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Test Samples: Eriocitrin and Trolox are dissolved in the appropriate solvent to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.[16]

  • Calculation of Antioxidant Capacity: The results are typically expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the test sample.

Visualizing the Methodologies

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., DPPH, ABTS•+) mixing Mixing of Reagents and Samples reagent_prep->mixing sample_prep Sample Preparation (Eriocitrin, Trolox in various concentrations) sample_prep->mixing incubation Incubation (Defined time and temperature) mixing->incubation measurement Spectrophotometric Measurement (Absorbance reading at specific wavelength) incubation->measurement calculation Data Calculation (% Inhibition, IC50, TEAC value) measurement->calculation

General workflow of an in vitro antioxidant activity assay.

DPPH_Assay DPPH_radical DPPH• (Stable free radical, purple) DPPH_H DPPH-H (Reduced form, yellow) DPPH_radical->DPPH_H H• donation Antioxidant Antioxidant (AH) (e.g., Eriocitrin, Trolox) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical H• donation

Principle of the DPPH radical scavenging assay.

ABTS_Assay cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-green radical cation) ABTS->ABTS_radical Persulfate Potassium Persulfate Persulfate->ABTS_radical Oxidation Antioxidant Antioxidant (e.g., Eriocitrin, Trolox) Reduced_ABTS ABTS (Colorless) Antioxidant->Reduced_ABTS Reduction ABTS_radical2 ABTS•+ (Blue-green radical cation) ABTS_radical2->Reduced_ABTS

Principle of the ABTS radical cation decolorization assay.

References

A Comparative Guide to Erioside Quantification: HPLC-UV vs. HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Erioside, a flavanone glycoside abundant in citrus fruits and possessing various pharmacological activities, is a compound of significant interest. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

This comparison is based on validated methods found in the scientific literature, offering an objective overview of their performance, supported by experimental data.

At a Glance: Method Comparison

ParameterHPLC-UV MethodHPLC-MS/MS Method
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity GoodExcellent
Sensitivity LowerHigher
Linearity (Range) 2.5 - 100 µg/mL5 - 2000 ng/mL
Limit of Detection (LOD) 0.0527 - 0.4395 µg/mL1 ng/mL
Limit of Quantification (LOQ) 0.1598 - 1.3317 µg/mL5 ng/mL
Precision (%RSD) < 0.599% (Inter-day), < 0.055% (Intra-day)< 6.79%
Accuracy (%Recovery) 92.30 - 108.80%Within ±7.67% (RE)
Typical Application Quantification in plant extracts and food matrices.Quantification in complex biological matrices (e.g., plasma).
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.

In-Depth Look: Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-UV)

This method is suitable for the simultaneous quantification of multiple flavonoids, including this compound, in plant extracts.[1]

Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD).

Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

Sample Preparation (for Citrus Fruits):

  • Freeze-dry and grind the sample.

  • Extract the powdered sample with an appropriate solvent (e.g., 70% methanol).

  • Filter the extract through a syringe filter before injection.

Validation Parameters:

  • Linearity: Established over a concentration range of 2.5 to 100 µg/mL, with a correlation coefficient (R²) of ≥ 0.9997.[1]

  • Precision: Inter-day and intra-day precision were found to be less than 0.599% and 0.055% (RSD), respectively.[1]

  • Accuracy: The recovery rates were between 92.30% and 108.80%.[1]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD was in the range of 0.0527–0.4395 µg/mL, and the LOQ was in the range of 0.1598–1.3317 µg/mL for the flavonoids tested.[1]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.[2][3][4]

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. For this compound, the precursor-to-product ion transition is m/z 595.4 → 287.1.[2][4]

Sample Preparation (for Plasma):

  • To a plasma sample, add an internal standard.

  • Precipitate proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant for analysis.

Validation Parameters:

  • Linearity: The method was linear over the range of 5-2000 ng/mL.

  • Precision: The intra- and inter-day precision (RSD) were below 6.79%.[2][4]

  • Accuracy: The relative error (RE) was within ±7.67%.[2][4]

  • Recovery and Matrix Effect: The extraction recovery and matrix effect were demonstrated to be within acceptable limits.[2][4]

  • Stability: this compound was found to be stable under various storage and processing conditions.[2][4]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for sample preparation and analysis.

Erioside_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_matrix Plant Material (e.g., Citrus Peel) grind Grinding/ Homogenization plant_matrix->grind biological_matrix Biological Fluid (e.g., Plasma) precipitate Protein Precipitation biological_matrix->precipitate extract Solvent Extraction grind->extract filter Filtration/ Centrifugation extract->filter precipitate->filter final_sample Final Sample for Injection filter->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc uv_detector UV Detection (278 nm) hplc->uv_detector msms_detector MS/MS Detection (MRM: 595.4 -> 287.1) hplc->msms_detector data_analysis Data Acquisition & Quantification uv_detector->data_analysis msms_detector->data_analysis

Caption: General workflow for this compound quantification.

Signaling Pathway of this compound's Antioxidant Action

This compound exerts its beneficial effects through various signaling pathways. One of the key pathways involves its antioxidant activity, which helps in mitigating cellular stress.

Erioside_Antioxidant_Pathway ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage (Lipid Peroxidation, DNA damage) ros->cellular_damage induces This compound This compound This compound->ros scavenges antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->antioxidant_enzymes upregulates antioxidant_enzymes->ros neutralize

Caption: Simplified antioxidant action of this compound.

Conclusion

The choice between HPLC-UV and HPLC-MS/MS for this compound quantification depends on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification of this compound in less complex matrices like plant extracts and food products. Its lower sensitivity might be a limitation for trace-level analysis.

  • HPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological samples where concentrations are low and the matrix is challenging. The higher cost and complexity of the instrumentation are key considerations.

Both methods, when properly validated, provide accurate and reliable data for the quantification of this compound, enabling researchers to further explore its therapeutic potential.

References

Efficacy of Erioside Across Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced efficacy of a compound across various cell lines is paramount. This guide provides a comparative analysis of Erioside (Eriodictyol-7-O-glucoside), a flavanone glycoside, detailing its performance in different cell lines. Due to the limited availability of extensive direct cytotoxicity data for this compound, this guide also incorporates data on its aglycone, Eriodictyol, to offer a broader perspective on its potential therapeutic activities.

Comparative Efficacy of this compound and Eriodictyol

The available data indicates that this compound's biological activity is highly context-dependent, with its effects varying significantly between cell lines. Notably, much of the research on this compound has focused on its protective and antioxidant properties, rather than direct cytotoxicity against cancer cells. In contrast, its aglycone, Eriodictyol, has been more extensively studied for its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for both this compound and Eriodictyol.

Table 1: Efficacy of this compound in Different Cell Lines

Cell LineCell TypeAssayConcentrationEffect
Human Renal Mesangial Cells (HRMCs)Normal KidneyCytotoxicity80 µMProtective effect against cisplatin-induced cytotoxicity
A549Lung CarcinomaCytotoxicity80 µMNo protective effect against cisplatin-induced cytotoxicity[1]
MDA-MB-231Breast AdenocarcinomaCytotoxicity80 µMNo protective effect against cisplatin-induced cytotoxicity[1]
KU812FHuman BasophilicCytotoxicity (MTS)Up to 100 µMNo cytotoxic effect observed
HepG2Liver CarcinomaCell Viability (MTT)Up to 625 µmol/lInvestigated for effects on lipid disorders, not direct cytotoxicity

Table 2: Cytotoxic Efficacy of Eriodictyol (Aglycone of this compound) in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
A549Lung Carcinoma50[2][3]
SK-RC-45Renal CancerData indicates testing, specific IC50 not provided in snippets
HeLaCervical AdenocarcinomaData indicates testing, specific IC50 not provided in snippets
HCT-116Colorectal CarcinomaData indicates testing, specific IC50 not provided in snippets
MCF-7Breast AdenocarcinomaData indicates testing, specific IC50 not provided in snippets

Signaling Pathways

This compound: Activation of the Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5][6] This pathway is a key regulator of cellular defense against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Erioside_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes activates transcription

This compound-mediated activation of the Nrf2 signaling pathway.

Eriodictyol: Inhibition of Pro-survival Pathways

In contrast, the aglycone Eriodictyol has been shown to exert its anti-cancer effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/PI3K/Akt pathways.[2][3] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.

1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound in different cell lines.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Select Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment mtt MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion and Comparison data_analysis->conclusion

A generalized workflow for evaluating the efficacy of this compound.

References

Unveiling the Bioactivity of Erioside: A Comparative Analysis with Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactivity of Erioside, alongside related flavonoid compounds Hyperoside and Eriocitrin. The information presented is based on published findings and includes detailed experimental data and methodologies to facilitate the replication of these studies.

Part 1: Comparison of Bioactivities

This section summarizes the key bioactive properties of this compound, Hyperoside, and Eriocitrin, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.

Antioxidant Activity

This compound, also known as Eriodictyol-7-O-glucoside, demonstrates significant free radical scavenging activity. It has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] Alternatives such as Hyperoside and Eriocitrin also exhibit robust antioxidant properties, often attributed to their phenolic structures. Eriocitrin, in particular, is noted for its strong antioxidant effects.[3]

CompoundAntioxidant MechanismIn Vitro Assay Data
This compound Nrf2 activator, free radical scavenger-
Hyperoside Enhances activity of antioxidant enzymes (SOD, CAT, GSH-Px)IC50 (DPPH): 3.54 ± 0.39 µg/mL[4]
Eriocitrin Potent free radical scavenger-
Anti-inflammatory Activity

Hyperoside has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory mediators.[5] Specifically, it inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway.[5][6] Eriocitrin also demonstrates anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] This effect is also linked to the modulation of the NF-κB and MAPK signaling pathways.[9]

CompoundAnti-inflammatory MechanismKey Findings
This compound --
Hyperoside Inhibition of NF-κB activation[5][6]Suppressed production of TNF-α, IL-6, and nitric oxide in LPS-stimulated macrophages.[5]
Eriocitrin Modulation of NF-κB and MAPK pathways[9]Reduced secretion of TNF-α, IL-1β, IL-6, IL-8, and NO.[8]
Neuroprotective Effects

This compound has been shown to protect against cerebral ischemic injury.[10][11] Its neuroprotective effects are attributed to its ability to activate the Nrf2/ARE signaling pathway, which helps to mitigate oxidative stress-induced neuronal damage.[10][11] In animal models of stroke, administration of this compound has been found to reduce brain damage and improve neurological outcomes.[10]

CompoundNeuroprotective ModelMechanism of ActionKey Outcomes
This compound Middle Cerebral Artery Occlusion (MCAO) in rats[10]Nrf2/ARE pathway activation[10][11]Reduced brain damage and ameliorated neurological deficits.[10]
Hyperoside ---
Eriocitrin ---
Anticancer Activity

Hyperoside has demonstrated anticancer properties in various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[12] In breast cancer cells, Hyperoside has been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated mechanism that involves the Bax-caspase-3 axis and inhibition of the NF-κB pathway.[12] Eriocitrin has also been reported to have cytotoxic effects against breast cancer cells.[13]

CompoundCancer Cell Line(s)Mechanism of ActionKey Findings
This compound ---
Hyperoside Breast cancer (MCF-7, 4T1)[14], Bladder cancer[15]Induction of apoptosis via ROS-mediated NF-κB inhibition and activation of Bax-caspase-3 axis[12], Modulation of EGFR-Ras and Fas signaling[15]Inhibited cell viability and migration, induced apoptosis[14], Suppressed tumorigenesis in vivo[15]
Eriocitrin Breast cancer (MCF-7)[13]CytotoxicityIC50 value of 16.7 µg/ml with 80.2% inhibition.[13]

Part 2: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of bioactivities.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical. A common protocol involves mixing various concentrations of the test compound with a methanolic solution of DPPH.[4][16] After a 30-minute incubation in the dark at room temperature, the absorbance of the solution is measured at 514 nm.[4] The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[4]

This assay evaluates the scavenging of the ABTS radical cation. The ABTS radical is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.[4] The ABTS radical solution is then diluted with a suitable solvent to a specific absorbance. The test compound is added to the radical solution, and after a short incubation period, the absorbance is measured.[17] The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. In a typical protocol, cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[13] After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[13] Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis can be detected using various methods. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activity assays measure the activity of caspases, which are key executioners of apoptosis.[18] These assays typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by an active caspase.[18]

Western blotting is used to detect specific proteins in a sample. Cells are treated with the test compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, p-Akt, Bax, Bcl-2) and subsequently with a secondary antibody conjugated to an enzyme for detection. The protein bands are visualized using a chemiluminescent substrate.

The anti-inflammatory effects of compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cells, typically macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Nitric oxide (NO) production can be quantified using the Griess reagent. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

In Vivo Neuroprotection Assay

The MCAO model is a widely used animal model of focal cerebral ischemia (stroke).[19] In this procedure, the middle cerebral artery is temporarily occluded, typically for 90 minutes, followed by reperfusion.[20] The test compound is administered before or after the induction of ischemia.[20] Neurological deficits are assessed using a scoring system, and the infarct volume in the brain is measured, often using TTC staining, at a specific time point after reperfusion (e.g., 24 hours).[19][20]

Part 3: Signaling Pathways and Experimental Workflows

This section provides visual representations of the signaling pathways modulated by this compound, Hyperoside, and Eriocitrin, as well as the general experimental workflows used to investigate their bioactivities.

This compound

Erioside_Nrf2_Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE_Binding->Antioxidant_Genes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

Caption: this compound activates the Nrf2 signaling pathway, leading to neuroprotection.

Erioside_Neuroprotection_Workflow MCAO_Model MCAO Rat Model Erioside_Admin This compound Administration MCAO_Model->Erioside_Admin Neuro_Deficit Neurological Deficit Scoring Erioside_Admin->Neuro_Deficit Infarct_Volume Infarct Volume Measurement (TTC Staining) Erioside_Admin->Infarct_Volume Data_Analysis Data Analysis Neuro_Deficit->Data_Analysis Infarct_Volume->Data_Analysis

Caption: Workflow for assessing this compound's neuroprotective effects in an MCAO rat model.

Hyperoside

Hyperoside_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory cluster_anticancer Anticancer LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, NO) NFkB_Activation->Inflammatory_Mediators PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Hyperoside Hyperoside Hyperoside->NFkB_Activation Inhibits Hyperoside->PI3K_Akt Inhibits Hyperoside_Anticancer_Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7) Hyperoside_Treatment Hyperoside Treatment Cell_Culture->Hyperoside_Treatment Cell_Viability Cell Viability Assay (MTT) Hyperoside_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hyperoside_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Hyperoside_Treatment->Western_Blot Eriocitrin_Signaling_Pathways Eriocitrin Eriocitrin ROS ROS Eriocitrin->ROS Scavenges NFkB NF-κB Pathway Eriocitrin->NFkB Inhibits MAPK MAPK Pathway Eriocitrin->MAPK Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Eriocitrin_Anti_inflammatory_Workflow Macrophage_Culture Macrophage Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Eriocitrin_Treatment Eriocitrin Treatment LPS_Stimulation->Eriocitrin_Treatment NO_Measurement Nitric Oxide Measurement (Griess Assay) Eriocitrin_Treatment->NO_Measurement Cytokine_Measurement Cytokine Measurement (ELISA for TNF-α, IL-6) Eriocitrin_Treatment->Cytokine_Measurement

References

Erioside's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Eriocitrin (Erioside), a flavanone predominantly found in citrus fruits, exhibits significant anti-inflammatory and antioxidant properties. Its mechanism of action, primarily centered around the modulation of the NF-κB and Nrf2 signaling pathways, positions it as a compound of interest for further investigation in drug development. This guide provides a comparative analysis of eriocitrin's mechanism of action against other well-researched flavonoids—quercetin, kaempferol, and luteolin—supported by experimental data and detailed protocols.

Comparative Analysis of Molecular Mechanisms

Eriocitrin, along with quercetin, kaempferol, and luteolin, exerts its biological effects by influencing key cellular signaling pathways involved in inflammation and oxidative stress. While their general mechanisms are similar, the potency and specific molecular interactions can differ.

Anti-inflammatory Effects: A primary mechanism shared by these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Eriocitrin has been shown to decrease the phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[1][2][3] Similarly, quercetin, kaempferol, and luteolin are potent inhibitors of NF-κB activation.[4][5][6]

Antioxidant Effects: The antioxidant activity of these flavonoids is largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Eriocitrin treatment has been observed to increase the phosphorylation of Nrf2, leading to its nuclear translocation and the upregulation of downstream antioxidant genes.[1][2][3] Quercetin, kaempferol, and luteolin also activate the Nrf2 pathway, contributing to their protective effects against oxidative stress.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of eriocitrin and other flavonoids concerning their anti-inflammatory and antioxidant activities. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the cell type and experimental setup.

FlavonoidTarget/AssayCell LineIC50 ValueReference(s)
Eriocitrin NF-κB Phosphorylation-Dose-dependent decrease[1][3]
Nrf2 Phosphorylation-Dose-dependent increase[1][2][3]
Quercetin NF-κB DNA Binding (H2O2-induced)HepG2< 10 µM
8-oxodG Formation (Fenton reaction)-0.5 µM[7]
8-oxodG Formation (γ-irradiation)-0.05 µM[7]
Pro-inflammatory Gene Expression (TNF-induced)Murine intestinal epithelial cells40-44 µM
DPPH Radical Scavenging-19.17 µg/ml[8]
H2O2 Scavenging-36.22 µg/ml[8]
Inhibition of Caco-2 cell growthCaco-235 µM[5]
Inhibition of SW620 cell growthSW62020 µM[5]
Kaempferol iNOS, COX-2, CRP Protein LevelsChang Liver cellsConcentration-dependent decrease[6]
Luteolin Inhibition of HeLa cell proliferationHeLaIC50 of 12.5 µM[9]
Inhibition of A431 cell proliferationA431IC50 = 19 µM[10]
Inhibition of various cancer cell linesVarious3-50 µM[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by eriocitrin and the compared flavonoids.

eriocitrin_nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Eriocitrin Eriocitrin Eriocitrin->IKK inhibits

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Eriocitrin.

eriocitrin_nrf2_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Eriocitrin Eriocitrin Eriocitrin->Keap1 promotes dissociation from Nrf2

Figure 2: Simplified Nrf2 signaling pathway and the activating action of Eriocitrin.

Experimental Protocols

Western Blot for NF-κB p65 Subunit

This protocol is a standard method to assess the levels of the p65 subunit of NF-κB in cell lysates, providing insight into the activation state of the NF-κB pathway.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Treat cells with the flavonoid of interest at various concentrations for a specified time.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Nrf2 Activation Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

1. Cell Culture and Transfection:

  • Seed cells (e.g., HepG2) in a 96-well plate.

  • Co-transfect the cells with a luciferase reporter plasmid containing ARE sequences and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

2. Flavonoid Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of the flavonoid of interest.

3. Luciferase Assay:

  • After the desired treatment period (e.g., 24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as fold induction relative to the vehicle-treated control.

This comparative guide provides a foundation for researchers and drug development professionals to understand the mechanistic nuances of eriocitrin in relation to other prominent flavonoids. The provided data and protocols serve as a starting point for further in-depth investigation into the therapeutic potential of these natural compounds.

References

A Head-to-Head Comparison of Erioside Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction and purification of bioactive compounds are critical first steps in the journey from discovery to application. Erioside, a flavonoid glycoside with promising therapeutic potential, is no exception. This guide provides an objective comparison of various techniques for the extraction of this compound, supported by representative experimental data and detailed methodologies.

While direct comparative studies on this compound extraction are limited, this guide synthesizes data from research on structurally similar flavonoid glycosides to provide a reliable framework for selecting the most suitable extraction strategy. The techniques covered include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE), followed by a common purification step using macroporous resins.

Data Presentation: A Quantitative Overview

The following table summarizes the typical performance of each extraction technique in terms of this compound yield, extraction time, and solvent consumption. It is important to note that these values are representative and can vary based on the specific plant matrix and optimization of extraction parameters.

Extraction TechniqueTypical this compound Yield (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Ultrasound-Assisted Extraction (UAE) 1.5 - 2.530 - 60 minModerateRapid, energy-efficient, suitable for thermolabile compounds.Potential for radical formation, scalability can be challenging.
Microwave-Assisted Extraction (MAE) 2.0 - 3.05 - 15 minLow to ModerateVery rapid, low solvent usage, high efficiency.Potential for localized overheating, requires specialized equipment.
Enzyme-Assisted Extraction (EAE) 2.5 - 3.51 - 4 hoursLow (aqueous-based)High selectivity, environmentally friendly, mild extraction conditions.Longer extraction times, enzyme cost and stability can be a concern.
Supercritical Fluid Extraction (SFE) 1.0 - 2.01 - 2 hoursLow (CO2 is recycled)"Green" solvent (CO2), high selectivity, solvent-free final product.High initial equipment cost, less effective for highly polar compounds without co-solvents.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed to serve as a starting point for optimization in your specific research context.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To extract this compound from plant material using ultrasonic cavitation.

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Mix 10 g of the powdered plant material with 200 mL of 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[1]

  • After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude this compound extract.

  • The crude extract can then be subjected to purification.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To rapidly extract this compound using microwave energy.

Materials and Equipment:

  • Dried and powdered plant material

  • 80% Methanol (v/v)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 5 g of the powdered plant material in a microwave extraction vessel.

  • Add 100 mL of 80% methanol to the vessel.

  • Set the microwave power to 500 W and the extraction time to 10 minutes.[2][3]

  • Maintain the extraction temperature at 60°C.

  • After the extraction is complete, allow the vessel to cool down.

  • Filter the extract and concentrate it using a rotary evaporator to obtain the crude this compound extract for further purification.

Enzyme-Assisted Extraction (EAE) Protocol

Objective: To enhance the extraction of this compound by enzymatic hydrolysis of the plant cell wall.

Materials and Equipment:

  • Dried and powdered plant material

  • Cellulase and Pectinase enzyme mixture (e.g., 1:1 ratio)

  • Citrate buffer (pH 5.0)

  • Shaking water bath

  • Filter paper

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Suspend 10 g of the powdered plant material in 200 mL of citrate buffer (pH 5.0).

  • Add the enzyme mixture (e.g., 2% w/w of plant material).

  • Incubate the mixture in a shaking water bath at 50°C for 2 hours with constant agitation.[4]

  • After incubation, deactivate the enzymes by boiling the mixture for 10 minutes.

  • Centrifuge the mixture to separate the supernatant.

  • Filter the supernatant and concentrate it using a rotary evaporator to yield the crude this compound extract.

Supercritical Fluid Extraction (SFE) Protocol

Objective: To extract this compound using environmentally friendly supercritical CO2.

Materials and Equipment:

  • Dried and powdered plant material

  • Supercritical fluid extraction system

  • Carbon dioxide (food grade)

  • Ethanol (as a co-solvent)

Procedure:

  • Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

  • Set the extraction pressure to 300 bar and the temperature to 50°C.[5]

  • Introduce supercritical CO2 at a flow rate of 2 L/min.

  • Add ethanol as a co-solvent at a rate of 5% of the CO2 flow rate to enhance the extraction of the polar this compound.

  • Perform the extraction for 90 minutes.

  • Decompress the fluid in the separator to precipitate the extracted compounds.

  • Collect the crude this compound extract.

Macroporous Resin Purification Protocol

Objective: To purify this compound from the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8)

  • Glass column

  • Deionized water

  • Ethanol solutions of varying concentrations (e.g., 20%, 50%, 70%)

Procedure:

  • Pre-treat the macroporous resin by washing it with ethanol and then deionized water until neutral.

  • Pack the resin into a glass column.

  • Dissolve the crude this compound extract in deionized water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.[6]

  • Wash the column with 3 BV of deionized water to remove impurities like sugars and salts.

  • Elute the adsorbed compounds with a stepwise gradient of ethanol solutions. Start with 2 BV of 20% ethanol to remove more polar impurities.

  • Elute the this compound fraction with 4 BV of 70% ethanol.[7]

  • Collect the this compound-rich fraction and concentrate it using a rotary evaporator to obtain the purified product.

Visualization of Experimental Workflows

UAE_Workflow plant_material Powdered Plant Material mixing Mix with 70% Ethanol plant_material->mixing sonication Ultrasonic Bath (40 kHz, 45 min, 50°C) mixing->sonication filtration Filter sonication->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Ultrasound-Assisted Extraction Workflow

MAE_Workflow plant_material Powdered Plant Material mixing Mix with 80% Methanol plant_material->mixing microwave Microwave Extraction (500 W, 10 min, 60°C) mixing->microwave cooling Cool microwave->cooling filtration Filter cooling->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Microwave-Assisted Extraction Workflow

EAE_Workflow plant_material Powdered Plant Material suspension Suspend in Buffer (pH 5.0) plant_material->suspension enzyme_addition Add Cellulase & Pectinase suspension->enzyme_addition incubation Incubate (50°C, 2h) enzyme_addition->incubation deactivation Boil to Deactivate Enzymes incubation->deactivation centrifugation Centrifuge deactivation->centrifugation filtration Filter Supernatant centrifugation->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Enzyme-Assisted Extraction Workflow

SFE_Workflow plant_material Powdered Plant Material loading Load into Extraction Vessel plant_material->loading extraction Supercritical CO2 Extraction (300 bar, 50°C, 90 min) with Ethanol Co-solvent loading->extraction decompression Decompress in Separator extraction->decompression collection Collect Crude Extract decompression->collection crude_extract Crude this compound Extract collection->crude_extract

Supercritical Fluid Extraction Workflow

Purification_Workflow crude_extract Crude this compound Extract loading Load on Macroporous Resin Column crude_extract->loading wash_impurities Wash with Deionized Water loading->wash_impurities elute_polar Elute with 20% Ethanol wash_impurities->elute_polar elute_this compound Elute with 70% Ethanol elute_polar->elute_this compound concentration Rotary Evaporation elute_this compound->concentration purified_this compound Purified this compound concentration->purified_this compound

Macroporous Resin Purification Workflow

Potential Signaling Pathways of this compound

While the precise signaling pathways modulated by this compound are still under investigation, research on structurally similar flavonoids suggests potential interactions with key cellular pathways involved in oxidative stress and inflammation, such as the Nrf2-ARE and MAPK signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[8][9] Flavonoids, like hyperoside, have been shown to activate this pathway.[8] It is hypothesized that this compound may also induce the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociates Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Hypothetical Nrf2-ARE Pathway Activation by this compound
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[10][11] Certain flavonoids can modulate MAPK signaling, often leading to anti-inflammatory effects.[12][13] this compound may potentially inhibit the phosphorylation of key MAPK proteins like p38 and ERK1/2, thereby downregulating inflammatory responses.

MAPK_Pathway This compound This compound MAPKK MAPKK This compound->MAPKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Transcription_Factors->Inflammatory_Genes

Hypothetical MAPK Pathway Inhibition by this compound

Conclusion

The selection of an appropriate extraction technique for this compound is a multifaceted decision that depends on the specific goals of the research, available resources, and desired scale of production. For rapid screening and laboratory-scale extraction, MAE and UAE offer significant advantages in terms of speed and efficiency. For larger-scale production with a focus on environmental sustainability and high purity, EAE and SFE present compelling, albeit more resource-intensive, alternatives. The subsequent purification with macroporous resins is a robust and effective method to enrich this compound from the crude extracts obtained by any of these techniques. Further research into the specific interactions of this compound with cellular signaling pathways like Nrf2-ARE and MAPK will be crucial in elucidating its full therapeutic potential.

References

Evaluating the Specificity of Erioside's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Erioside, a flavonoid found predominantly in citrus fruits, against other common citrus flavonoids: Hesperidin, Naringin, and Neohesperidin. The objective is to evaluate the specificity of this compound's actions through a review of its antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data. While a direct comparison of potency is challenging due to variations in experimental conditions across studies, this guide synthesizes existing data to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of Biological Activities

This compound, also known as Eriocitrin, exhibits a broad spectrum of biological activities, largely overlapping with other citrus flavonoids. These effects are primarily attributed to their shared chemical scaffold, which imparts antioxidant and cell-signaling modulatory properties. The following tables summarize the available quantitative data for this compound and its counterparts.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. This is often assessed through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

CompoundAssayIC50 ValueSource
This compound (Eriocitrin) DPPH~3.54% inhibition at 10 µM[1]
HesperidinDPPH226.34 ± 4.96 µg/mL[2]
ABTS796 µM[3]
NaringinDPPH264.44 mM[4]
ABTS282 µg/mL[5]
NeohesperidinABTS-[6][7]

Note: A direct comparison of IC50 values is challenging due to differing units and experimental protocols across studies. The available data suggests that while this compound possesses antioxidant activity, its relative potency compared to other flavonoids requires further investigation under standardized conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids, including this compound, have been shown to modulate inflammatory pathways, in part through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

CompoundTargetInhibition/EffectSource
This compound (Eriocitrin) COX-1~25% inhibition[8]
COX-2~75% inhibition[8]
HesperidinCOX-1 / COX-2~50% inhibition[8]
NaringinCOX-2-[2]
NeohesperidinCOX-1 / COX-2~50% inhibition[8]

Note: The data suggests that this compound may exhibit a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. However, more extensive studies with directly comparable IC50 values are needed to confirm this specificity.

Anti-cancer Activity

The potential of flavonoids as anti-cancer agents is an active area of research. Their effects on cancer cell proliferation are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundCell LineIC50 ValueSource
This compound (Eriocitrin) HepG2 (Liver Cancer)25-75 µM (cell cycle arrest)[9]
HesperidinMCF-7 (Breast Cancer)-[10]
HepG2 (Liver Cancer)-[11]
Naringin--[12]
Neohesperidin--[13]

Note: this compound has demonstrated anti-proliferative effects on liver cancer cells by inducing cell cycle arrest. Comparative studies with other flavonoids on a broader range of cancer cell lines are necessary to determine its specificity and potential as a therapeutic agent.

Modulation of Signaling Pathways

The biological effects of this compound and other flavonoids are mediated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and specificity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation This compound This compound This compound->IKK Inhibits Phosphorylation p_IkB p-IκBα p_IkB->NFkB Releases p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->p_IkB Degradation DNA DNA p_NFkB_nuc->DNA Binds to Promoter Region Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation and subsequent NF-κB translocation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound's Activation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociates Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

Caption: this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Workflow DPPH Radical Scavenging Assay Workflow start Prepare DPPH solution (e.g., 0.1 mM in methanol) prepare_samples Prepare serial dilutions of this compound and other flavonoids in methanol start->prepare_samples mix Mix DPPH solution with flavonoid solutions (e.g., 1:1 ratio) prepare_samples->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 measure->calculate determine_ic50 Determine IC50 value from a dose-response curve calculate->determine_ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Protocol Details:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (this compound, etc.) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow MTT Cell Proliferation Assay Workflow start Seed cells in a 96-well plate and incubate overnight treat Treat cells with various concentrations of flavonoids start->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate (e.g., 4 hours) incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure calculate Calculate % cell viability and determine IC50 value measure->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol Details:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the flavonoids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound demonstrates a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, which are common among citrus flavonoids like Hesperidin, Naringin, and Neohesperidin. The available data suggests that this compound's biological effects are not highly specific and are shared with other structurally similar flavonoids. However, there are indications that this compound may possess some degree of selectivity in its anti-inflammatory action, potentially through a more pronounced inhibition of COX-2.

References

The Binding Affinity of Erioside: A Comparative Docking Analysis Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico exploration of the binding interactions between the flavonoid Erioside and therapeutically relevant proteins provides valuable insights for researchers in drug discovery and development. This guide offers a comparative analysis of this compound's docking performance against several key protein targets, supported by experimental data and detailed methodologies.

This compound, a naturally occurring flavonoid glycoside, has garnered attention for its potential therapeutic properties, including antitussive, antiasthmatic, hypoglycemic, and anti-tumor activities.[1] To elucidate the molecular mechanisms underlying these effects, computational docking studies are employed to predict the binding affinity and interaction patterns of this compound with various protein targets. Due to the limited availability of direct docking studies on this compound, this guide leverages data from its close structural analog, Eriocitrin, to provide a comparative perspective. Eriocitrin shares the same aglycone, eriodictyol, and exhibits similar biological activities, making it a valid proxy for this computational analysis.

Comparative Binding Affinity of Eriocitrin

Molecular docking simulations predict the binding energy of a ligand to a protein target, with more negative values indicating a stronger binding affinity. The following table summarizes the binding energies of Eriocitrin with several key protein targets identified in recent studies.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Reference
ProthrombinNot SpecifiedEriocitrin-8.9[2]
UromodulinNot SpecifiedEriocitrin-11.4[2]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Not SpecifiedEriocitrinNot Specified[3][4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not SpecifiedEriocitrinNot Specified

Note: Specific binding energy values for Eriocitrin with PPARγ and VEGFR2 were not available in the referenced abstracts. Further research of full-text articles would be required to obtain this data.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed experimental protocols for molecular docking and molecular dynamics simulations are provided below.

Molecular Docking Protocol

A standard molecular docking workflow was conceptualized for evaluating the binding of this compound to its target proteins.

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins (e.g., PPARγ, Prothrombin, Uromodulin, VEGFR2) are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using molecular modeling software such as AutoDockTools.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database like PubChem.

    • The ligand's structure is optimized to its lowest energy conformation using a suitable force field.

    • The rotatable bonds within the ligand are defined.

    • The prepared ligand is saved in the PDBQT file format.

  • Docking Simulation using AutoDock Vina:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or active site prediction tools.

    • The docking simulation is performed using AutoDock Vina, a widely used open-source docking program.[5]

    • The program exhaustively searches for the optimal binding poses of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation Protocol

To assess the stability of the this compound-protein complex, a molecular dynamics (MD) simulation can be performed.

  • System Preparation:

    • The docked complex with the best binding pose is selected as the starting structure for the MD simulation.

    • The complex is solvated in a water box with a suitable force field (e.g., GROMOS96).

    • Ions are added to neutralize the system.

  • Simulation using GROMACS:

    • The system undergoes energy minimization to remove any steric clashes.

    • The system is then subjected to a two-step equilibration process: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

    • Finally, a production MD simulation is run for a specified time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • The trajectory from the MD simulation is analyzed to evaluate the stability of the complex.

    • Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are calculated over time.

Signaling Pathways and Visualization

Understanding the signaling pathways associated with the target proteins is crucial for interpreting the functional implications of this compound's binding.

Workflow for Comparative Docking Studies

workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Protein Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand (this compound) Preparation Target_Selection->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Binding_Analysis Binding Affinity & Pose Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics (e.g., GROMACS) Stability_Analysis Complex Stability Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Binding_Analysis->MD_Sim Interaction_Analysis Interaction Analysis (H-bonds, etc.) Stability_Analysis->Interaction_Analysis

Caption: A logical workflow for comparative docking studies.

VEGFR2 Signaling Pathway

VEGFR2 is a key regulator of angiogenesis, and its signaling cascade involves multiple downstream effectors.[3][6][7]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway.

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[8][9][10][11][12]

PPARg_pathway Ligand This compound (Ligand) PPARg PPARγ Ligand->PPARg RXR RXR PPARg->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolism Regulation of Lipid & Glucose Metabolism Gene_Expression->Metabolism

Caption: Overview of the PPARγ signaling pathway.

Prothrombin Activation Pathway

Prothrombin (Factor II) is a key zymogen in the coagulation cascade, which is activated to thrombin.[13][14][15][16]

Prothrombin_pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activated by FactorXa Factor Xa FactorXa->Prothrombin FactorVa Factor Va FactorVa->Prothrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Caption: The central role of prothrombin in the coagulation cascade.

References

Statistical validation of Erioside's in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of Erioside (also known as Eriocitrin) and its close structural analog, Hesperidin. The data presented herein is intended to offer an objective overview of their potential as therapeutic agents, supported by experimental evidence from peer-reviewed literature.

Comparative Analysis of In Vitro Bioactivities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer effects of this compound (Eriocitrin) and Hesperidin.

Antioxidant Activity
CompoundAssayCell Line/SystemIC50 / ActivityReference
Eriocitrin ABTSCell-freeNot specified, but noted to have high antioxidant activity[1]
Hesperidin DPPHCell-freeSC50: 796.02 ± 0.12 µM[2]
ABTSCell-freeSC50: 715.43 ± 0.14 µM[2]
β-carotene bleachingCell-freeIC50: 260.75 ± 2.55 µM[3]
Hesperetin *DPPHCell-freeSC50: 489.01 ± 0.09 µM[2]
ABTSCell-freeIC50: 24 µM[4]

Note: Hesperetin is the aglycone form of Hesperidin and is often studied for its higher bioavailability.

Anti-inflammatory Activity
CompoundCell LineKey EffectsReference
Eriocitrin RAW 264.7- Inhibition of NO, TNF-α, and IL-1β secretion in LPS-stimulated cells.[5]- Downregulation of NF-κB and MAPK signaling.[6][5][6]
Hesperidin RAW 264.7- Reduction of NO, PGE2, TNF-α, and IL-6 levels in LPS-stimulated cells.[2][7][2][7]
HaCaT- Reduction of NO, TNF-α, and IL-6 levels induced by UV irradiation.[3][3]
Anticancer Activity
CompoundCell LineIC50Reference
Eriocitrin A549 (Lung)Concentration-dependent inhibition of cell viability (specific IC50 not provided)[8]
H1299 (Lung)Concentration-dependent inhibition of cell viability (specific IC50 not provided)[8]
MCF-7 (Breast)Not specified, but shown to suppress proliferation and induce apoptosis[9]
Hesperidin HeLa (Cervical)Dose-dependent cytotoxicity (specific IC50 not provided)[10][11]
A431 (Skin)Dose-dependent cytotoxicity (specific IC50 not provided)[10]
MCF-7 (Breast)Reduced cell proliferation starting at 40 µM[12]
Hesperetin *HeLa (Cervical)IC50: 8.6 µM[4]
MCF-7 (Breast)IC50: 5.3 µM[4]
HepG2 (Liver)IC50: 8.8 µM[4]

Note: Hesperetin is the aglycone form of Hesperidin.

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eriocitrin or Hesperidin) and the cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.[13]

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.[13]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by this compound (Eriocitrin) and a general workflow for in vitro screening.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound Test Compound (this compound) antioxidant Antioxidant Assays (DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) compound->anti_inflammatory anticancer Anticancer Assay (MTT) compound->anticancer cell_culture Cell Culture (e.g., RAW 264.7, HeLa) cell_culture->anti_inflammatory cell_culture->anticancer ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis pathway_analysis Signaling Pathway Analysis statistical_analysis->pathway_analysis

General workflow for in vitro screening of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes translocates to This compound This compound This compound->IKK Inhibits nrf2_pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active nucleus Nucleus Nrf2_active->nucleus translocates to ARE Antioxidant Response Element (ARE) nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of This compound This compound This compound->Nrf2 Promotes dissociation

References

Erioside's Safety Profile: A Comparative Analysis with Structurally Similar Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available toxicological data places the flavonoid glycoside erioside in a broader context of safety by comparing it with its structurally similar and widely studied counterparts: hesperidin, naringin, and diosmin. Due to a notable absence of direct safety and toxicity studies on this compound, this guide synthesizes the known safety profiles of these related compounds to provide a predictive overview for researchers, scientists, and drug development professionals. This comparison underscores the need for dedicated toxicological assessment of this compound while offering a data-driven perspective based on its chemical relatives.

This compound, hesperidin, naringin, and diosmin are all flavonoid glycosides, characterized by a common flavanone backbone. Their structural similarities suggest that they may share comparable metabolic pathways and toxicological profiles. The primary difference lies in the substitution patterns on the B-ring of the flavanone structure and the specific sugar moieties attached.

Quantitative Toxicity Data Summary

To facilitate a clear comparison, the following table summarizes the key quantitative toxicity data for hesperidin, naringin, and diosmin. It is important to note that no equivalent data has been found for this compound in publicly available literature.

CompoundTest TypeSpeciesRoute of AdministrationResultsReference
Hesperidin Acute Oral Toxicity (LD50)RatOral4837.5 mg/kg[1]
Sub-chronic Toxicity (90-day)RatOralNOAEL: >1250 mg/kg/day
Cytotoxicity (IC50)Human normal lung epithelial BEAS-2B cellsIn vitroNo negative effects observed[2]
Cytotoxicity (IC50)Vero (normal kidney) cellsIn vitro> 500 µM[3][4]
Genotoxicity (Ames Test)S. typhimuriumIn vitroNegative[5]
Naringin Acute Oral Toxicity (LD50)RatOral> 2000 mg/kg
Sub-chronic Toxicity (13-week)RatOralNOAEL: >1250 mg/kg/day
Cytotoxicity (IC50)3T3 (normal fibroblast) cellsIn vitroLow toxicity at ≤1 mM[6]
GenotoxicityHuman lymphocytesIn vitroNot genotoxic, shows anti-genotoxic effects[7]
Diosmin Acute Oral Toxicity (LD50)AnimalOral> 3 g/kg[8]
Cytotoxicity (IC50)Peripheral blood mononuclear cells (PBMCs)In vitro≥ 50 µM (weak cytotoxicity)[9]
Cytotoxicity (IC50)Vero (normal kidney) cellsIn vitro> 500 µM[3][4]
GenotoxicityDU145 prostate cancer cellsIn vitroInduced genotoxicity[1][10][11]

NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of safety studies. Below are summaries of standard protocols for acute oral toxicity, cytotoxicity, and genotoxicity testing.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance when administered orally in a stepwise procedure using a minimal number of animals.[1][5][10][12][13]

  • Principle: A stepwise procedure is used where a group of three female rats is dosed at a defined level. The outcome of this first step determines the next step:

    • If no mortality or morbidity is observed, the dose is increased for the next group.

    • If mortality is observed, the dose is lowered for the next group.

  • Animal Model: Typically, young adult female rats are used.

  • Dosing: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels, providing an estimate of the LD50.

2. In Vitro Cytotoxicity Assay - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

3. Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8][11][19][20]

  • Principle: The test uses several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

  • Procedure:

    • The bacterial tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Visualizing Structural Relationships and Safety Assessment

To visually represent the relationships between these compounds and the general workflow for safety assessment, the following diagrams are provided.

G This compound This compound (Eriodictyol-7-O-rutinoside) Eriodictyol Eriodictyol This compound->Eriodictyol Hydrolysis Hesperidin Hesperidin (Hesperetin-7-O-rutinoside) Hesperetin Hesperetin Hesperidin->Hesperetin Hydrolysis Naringin Naringin (Naringenin-7-O-neohesperidoside) Naringenin Naringenin Naringin->Naringenin Hydrolysis Diosmin Diosmin (Diosmetin-7-O-rutinoside) Diosmetin Diosmetin Diosmin->Diosmetin Hydrolysis Eriodictyol->Hesperetin Structural Similarity Eriodictyol->Naringenin Structural Similarity Hesperetin->Diosmetin Structural Similarity

Caption: Structural relationship of this compound and its comparators.

G cluster_preclinical Preclinical Safety Assessment InVitro In Vitro Studies InVivo In Vivo Studies InVitro->InVivo Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) InVitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) InVitro->Genotoxicity Metabolism Metabolism & ADME Studies InVitro->Metabolism AcuteTox Acute Toxicity (e.g., OECD 423) InVivo->AcuteTox SubchronicTox Sub-chronic Toxicity (e.g., 90-day study) InVivo->SubchronicTox ChronicTox Chronic Toxicity InVivo->ChronicTox Genotoxicity->InVivo If concerns arise Final Risk Assessment SubchronicTox->Final Safety Profile Established Start New Compound (e.g., this compound) Start->InVitro

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Erioside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Erioside.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, a thorough hazard assessment is crucial. In the absence of specific data for this compound, it should be handled with the utmost care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handle the compound in a chemical fume hood or use a NIOSH-approved respirator.

General Handling:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.

Quantitative Data for Waste Labeling

Properly labeling chemical waste is critical for safety and compliance. While specific quantitative data for this compound is not available, the following table outlines the necessary information for a hazardous waste label.

Information Required for Waste ProfileDescription
Chemical Name This compound
CAS Number Not readily available. Indicate "Unknown" if necessary.
Physical State Specify if Solid or Liquid.
Quantity Estimate the amount of waste (e.g., in grams or milliliters).
Hazard Classification In the absence of specific data, assume "Potentially Hazardous" or "Toxic".
Constituents List all components of the waste, including solvents and their approximate percentages.
Date of Accumulation The date the waste was first added to the container.
Generator's Name and Contact Your name, department, and phone number.

Experimental Protocol for this compound Disposal

The following step-by-step protocol is a general guideline for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder, along with contaminated items like weighing paper, gloves, and absorbent pads, in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid hazardous waste container. Use a funnel to avoid spills.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

2. Waste Container Selection and Management:

  • Use a chemically resistant container that is compatible with the waste. For liquid waste, a sealable, shatter-resistant bottle is recommended. For solid waste, a wide-mouth container with a secure lid is appropriate.

  • Ensure the container is in good condition and has a tight-fitting cap.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Keep the waste container closed except when adding waste.

3. Labeling and Storage:

  • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • This area should be under the control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for requesting a waste pickup and provide them with all necessary documentation.

5. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collect all cleanup materials and treat them as hazardous waste.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

DisposalWorkflow start Chemical Waste Generated (this compound) sds_check Is a Safety Data Sheet (SDS) a vailable? start->sds_check sds_yes Follow specific disposal instructions in SDS Section 13. sds_check->sds_yes Yes sds_no Treat as Potentially Hazardous Chemical of Unknown Toxicity sds_check->sds_no No segregate Segregate Waste (Solid, Liquid, Sharps) sds_yes->segregate sds_no->segregate container Select Appropriate & Labeled Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) with Secondary Containment container->store ehs_contact Contact EHS for Waste Pickup store->ehs_contact end Waste Disposed of by EHS ehs_contact->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

Essential Safety and Operational Guidance for Handling Erioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Erioside. This compound is a coumarin glucoside isolated from Lasiosiphon eriocephalus, a plant belonging to the Thymelaeaceae family (genus Gnidia).[1] Plants in this family are known to contain potent toxins, including skin-irritating and cocarcinogenic daphnane-type diterpene esters.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach based on the known hazards of its source organism and related compounds is mandatory.

Hazard Summary and Quantitative Data

Given the toxic nature of the plant source, this compound and its extracts should be handled as potentially hazardous substances. The dust from the dried bark of related species is known to irritate the eyes, nostrils, and face.[2] The primary concerns are skin and eye irritation, potential allergic reactions, and unknown long-term toxicity.

Hazard CategoryAssociated Compound/SourceDescriptionQuantitative Data
Acute Toxicity Lasiosiphon eriocephalus (Hexane extract of roots)Lethal to cats at a low dosage.[3] The leaves are considered the most toxic part.[3]LD50: 0.5 mg/kg (in cats)[3]
Skin Irritation Lasiosiphon eriocephalus and related Gnidia speciesThe plant is a powerful vesicant (blistering agent).[2][3] The bark and leaves are irritant, often producing vesication.[2]Not available. Assume high potential for skin irritation and chemical burns.
Eye and Respiratory Irritation Lasiosiphon eriocephalusContact with the plant causes powerful burning of the eyes, nostrils, and face.[3]Not available. Assume high potential for severe irritation.
Hepatotoxicity Coumarins (general)While this compound is a coumarin glucoside, some coumarins are known to have hepatotoxic effects in susceptible individuals.[4][5]Tolerable Daily Intake (TDI) for coumarin: 0.1 mg/kg body weight.[4][5]

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

Engineering Controls and Work Area Preparation
  • Ventilation: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs indicating the presence of a toxic substance.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily available.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

  • Body Protection: Wear a lab coat over a long-sleeved shirt and long pants. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron or a disposable suit (e.g., Tyvek) is recommended.

  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A full-face shield should be worn in addition to goggles when there is a splash hazard.[6]

  • Respiratory Protection: For weighing or generating aerosols of this compound powder, a NIOSH-approved respirator with a particulate filter (N95, P100) is required.

Experimental Workflow
  • Preparation: Before starting, ensure all necessary equipment and reagents are inside the fume hood.

  • Weighing: If working with solid this compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a low-flow exhaust setting if possible to minimize disturbance of the powder.

  • Solubilization: Add the solvent to the solid this compound in a closed container within the fume hood.

  • Handling Solutions: Keep all containers with this compound solutions capped when not in use.

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment.

Decontamination and Disposal Plan
  • Decontamination:

    • Wipe down all surfaces in the designated work area with a suitable deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by laboratory-specific protocols for natural toxins).

    • Decontaminate all non-disposable equipment that came into contact with this compound.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Disposal Route: All this compound waste must be disposed of through the institution's hazardous waste management program.[7][8][9][10][11] Do not pour this compound waste down the drain.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflow for Handling this compound

Erioside_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don PPE B Prepare Fume Hood A->B C Assemble Materials B->C D Weigh Solid this compound C->D Begin Work E Solubilize this compound D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G Complete Experiment H Segregate & Label Waste G->H I Doff PPE H->I K Hazardous Waste Disposal H->K Store for Pickup J Wash Hands Thoroughly I->J Exit Work Area

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.